Product packaging for Elinogrel(Cat. No.:CAS No. 936500-94-6)

Elinogrel

Katalognummer: B1662655
CAS-Nummer: 936500-94-6
Molekulargewicht: 523.9 g/mol
InChI-Schlüssel: LGSDFTPAICUONK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Elinogrel (also known as PRT-060128) is a direct-acting, reversible antagonist of the P2Y12 ADP receptor, intended for research applications in the field of antiplatelet therapy . As an investigational compound, its development was terminated in 2012 and it is not for human consumption; this product is supplied for Research Use Only (RUO) . Unlike the prodrug clopidogrel, this compound is pharmacologically active itself, resulting in a rapid onset of action and less interindividual variability in platelet inhibition . Its key distinguishing feature is its availability in both intravenous and oral formulations, making it a unique tool for studying acute and chronic platelet inhibition in experimental models . In clinical research, this compound demonstrated the ability to quickly and reversibly overcome high platelet reactivity (HPR) in patients, an effect that was independent of the CYP2C19*2 genotype that often contributes to poor response to clopidogrel . Studies such as the INNOVATE-PCI trial showed that this compound provided faster and greater inhibition of platelet aggregation compared to clopidogrel . Researchers can utilize this compound to investigate reversible P2Y12 receptor binding, the pharmacodynamics of short-term antiplatelet therapy, and approaches to personalized antiplatelet strategies .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H15ClFN5O5S2 B1662655 Elinogrel CAS No. 936500-94-6

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-3-[4-[6-fluoro-7-(methylamino)-2,4-dioxo-1H-quinazolin-3-yl]phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClFN5O5S2/c1-23-15-9-14-12(8-13(15)22)18(28)27(20(30)25-14)11-4-2-10(3-5-11)24-19(29)26-34(31,32)17-7-6-16(21)33-17/h2-9,23H,1H3,(H,25,30)(H2,24,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSDFTPAICUONK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C2C(=C1)NC(=O)N(C2=O)C3=CC=C(C=C3)NC(=O)NS(=O)(=O)C4=CC=C(S4)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClFN5O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50918262
Record name Elinogrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50918262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936500-94-6
Record name Elinogrel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936500-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Elinogrel [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936500946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elinogrel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06350
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Elinogrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50918262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ELINOGREL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/915Y8E749J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Elinogrel's Mechanism of Action on the P2Y12 Receptor: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elinogrel (PRT060128) is a direct-acting, competitive, and reversible antagonist of the P2Y12 receptor, a critical component in platelet activation and aggregation.[1][2][3] Unlike thienopyridine derivatives such as clopidogrel, this compound does not require metabolic activation, leading to a more predictable and rapid onset of action.[1][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound on the P2Y12 receptor, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

The P2Y12 Receptor and its Signaling Pathway

The P2Y12 receptor is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of platelets. Its endogenous ligand is adenosine (B11128) diphosphate (B83284) (ADP). The binding of ADP to the P2Y12 receptor initiates a signaling cascade that is central to thrombus formation.

Upon activation by ADP, the P2Y12 receptor couples to the inhibitory G protein, Gi. This leads to two primary downstream signaling events:

  • Inhibition of Adenylyl Cyclase: The Gαi subunit of the G protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels result in the decreased activity of protein kinase A (PKA), which in turn leads to the dephosphorylation of vasodilator-stimulated phosphoprotein (VASP). Dephosphorylated VASP is the active form and promotes platelet activation.

  • Activation of Phosphoinositide 3-kinase (PI3K): The Gβγ subunits of the G protein activate PI3K, which catalyzes the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This leads to the activation of Akt (protein kinase B) and subsequent downstream signaling events that contribute to the conformational change and activation of the glycoprotein (B1211001) IIb/IIIa receptor.

The activation of the GPIIb/IIIa receptor is the final common pathway for platelet aggregation, enabling platelets to bind to fibrinogen and form a stable thrombus.

P2Y12_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds This compound This compound This compound->P2Y12 Competitively Inhibits Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PI3K PI3K Gi->PI3K Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates VASP_P VASP-P (Inactive) PKA->VASP_P Phosphorylates VASP VASP (Active) VASP_P->VASP Dephosphorylation GPIIbIIIa_inactive GPIIb/IIIa (Inactive) VASP->GPIIbIIIa_inactive Promotes Activation Akt Akt PI3K->Akt Activates Akt->GPIIbIIIa_inactive Activates GPIIbIIIa_active GPIIb/IIIa (Active) GPIIbIIIa_inactive->GPIIbIIIa_active Conformational Change Platelet_Aggregation Platelet Aggregation GPIIbIIIa_active->Platelet_Aggregation Mediates

P2Y12 Receptor Signaling Pathway and this compound's Point of Intervention.

This compound's Competitive Antagonism

This compound functions as a competitive antagonist at the P2Y12 receptor. This means that this compound and ADP vie for the same binding site on the receptor. The level of inhibition of platelet aggregation by this compound is therefore dependent on the concentration of both this compound and the agonist, ADP. At higher concentrations of ADP, a higher concentration of this compound is required to achieve the same level of P2Y12 receptor blockade.

Competitive_Antagonism cluster_binding ADP ADP Binding_Site Orthosteric Binding Site ADP->Binding_Site This compound This compound This compound->Binding_Site P2Y12 P2Y12 Receptor Signaling_Blocked Downstream Signaling Blocked P2Y12->Signaling_Blocked If this compound binds Signaling_Activated Downstream Signaling Activated P2Y12->Signaling_Activated If ADP binds Binding_Site->P2Y12 Experimental_Workflow cluster_sample Sample Preparation cluster_assay Light Transmission Aggregometry cluster_analysis Data Analysis Blood_Collection Whole Blood Collection (Sodium Citrate) PRP_Preparation PRP Preparation (Low-Speed Centrifugation) Blood_Collection->PRP_Preparation Platelet_Count_Adjustment Platelet Count Adjustment PRP_Preparation->Platelet_Count_Adjustment Preincubation Pre-incubation with this compound or Vehicle Control Platelet_Count_Adjustment->Preincubation Agonist_Addition Addition of ADP Preincubation->Agonist_Addition Aggregation_Measurement Measurement of Light Transmission Agonist_Addition->Aggregation_Measurement Aggregation_Curve Generation of Aggregation Curve Aggregation_Measurement->Aggregation_Curve Max_Aggregation Determination of Maximal Platelet Aggregation (%) Aggregation_Curve->Max_Aggregation

References

Elinogrel: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elinogrel (formerly PRT060128) is an experimental antiplatelet agent that acts as a direct-acting, selective, and reversible antagonist of the P2Y12 receptor.[1][2] Unlike thienopyridine antiplatelet drugs such as clopidogrel (B1663587), this compound is not a prodrug and does not require metabolic activation, leading to a more rapid onset of action and less inter-individual variability in its effects.[2][3] It was developed for both intravenous and oral administration to treat acute coronary syndrome and prevent secondary thrombotic events.[2] Although its clinical development was terminated, the study of this compound provides valuable insights into the pharmacology of reversible P2Y12 inhibitors.

Chemical Structure and Properties

This compound is a complex molecule with the IUPAC name N-[(5-Chlorothiophen-2-yl)sulfonyl]-N'-{4-[6-fluoro-7-(methylamino)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}urea. Its chemical and physical properties are summarized in the tables below.

Chemical Identification
IdentifierValue
IUPAC Name N-[(5-Chlorothiophen-2-yl)sulfonyl]-N'-{4-[6-fluoro-7-(methylamino)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}urea
CAS Number 936500-94-6
Molecular Formula C₂₀H₁₅ClFN₅O₅S₂
SMILES CNC1=C(F)C=C2C(=C1)N(C(=O)N=C2O)C3=CC=C(C=C3)NC(=O)NS(=O)(=O)C4=CC=C(S4)Cl
InChI InChI=1S/C20H15ClFN5O5S2/c1-23-15-9-14-12(8-13(15)22)18(28)27(20(30)25-14)11-4-2-10(3-5-11)24-19(29)26-34(31,32)17-7-6-16(21)33-17/h2-9,23H,1H3,(H,25,30)(H2,24,26,29)
Physicochemical Properties
PropertyValueSource
Molecular Weight 523.9 g/mol Cayman Chemical
Appearance SolidCayman Chemical
Solubility DMSO: 100 mMCayman Chemical
pKa (Strongest Acidic) 4.69 (Predicted)DrugBank Online
pKa (Strongest Basic) 2.01 (Predicted)DrugBank Online
logP 3.24 (Predicted)DrugBank Online
Water Solubility 0.00327 mg/mL (Predicted)DrugBank Online

Mechanism of Action: P2Y12 Receptor Antagonism

This compound exerts its antiplatelet effect by competitively and reversibly binding to the P2Y12 receptor on the surface of platelets. The P2Y12 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in adenosine (B11128) diphosphate (B83284) (ADP)-mediated platelet activation and aggregation.

By blocking the P2Y12 receptor, this compound prevents ADP from binding and initiating the downstream signaling cascade that leads to platelet activation. This inhibition of the P2Y12 pathway ultimately reduces platelet aggregation and thrombus formation.

P2Y12_Signaling_Pathway cluster_platelet Platelet ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds to This compound This compound This compound->P2Y12 Blocks Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits GPIIbIIIa GPIIb/IIIa Activation Gi->GPIIbIIIa Leads to cAMP ↓ cAMP AC->cAMP Aggregation Platelet Aggregation GPIIbIIIa->Aggregation

P2Y12 Receptor Signaling Pathway Inhibition by this compound.

Pharmacological Properties

Pharmacodynamics

This compound demonstrates a rapid and potent inhibition of ADP-induced platelet aggregation. Being a reversible inhibitor, its antiplatelet effects are transient, with platelet function returning to baseline within a shorter period compared to irreversible inhibitors.

ParameterValueAssay
Ki 23 nMP2Y12 Receptor Binding Assay
IC₅₀ 2.81 nMHuman Platelet-Rich Plasma (hPRP) Aggregation Assay
Pharmacokinetics

This compound can be administered both intravenously and orally. It is primarily metabolized via N-demethylation, with about 15% of the drug undergoing this transformation. The remaining drug is excreted unchanged in the urine and feces.

ParameterValue (Dose)Study Population
Cmax (Median) 30,600 ng/mL120 mg IV + 100 mg oral
Cmax (Median) 20,700 ng/mL120 mg IV + 150 mg oral
AUC₀₋₂₄ (Mean) 153,088 ng·hr/mL120 mg IV + 100 mg oral
AUC₀₋₂₄ (Mean) 163,091 ng·hr/mL120 mg IV + 150 mg oral

Experimental Protocols

ADP-Induced Platelet Aggregation Assay in Human Platelet-Rich Plasma (hPRP)

Objective: To determine the in vitro potency of this compound in inhibiting platelet aggregation.

Methodology:

  • Blood Collection: Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

  • PRP Preparation: Platelet-rich plasma (PRP) is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes) at room temperature. The supernatant PRP is carefully collected. Platelet-poor plasma (PPP) is prepared by further centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).

  • Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

  • Assay Procedure:

    • Aliquots of PRP are pre-incubated with varying concentrations of this compound or vehicle control in an aggregometer cuvette at 37°C with constant stirring.

    • Platelet aggregation is induced by adding a standard concentration of ADP.

    • The change in light transmittance through the PRP suspension is monitored over time using a light transmission aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.

  • Data Analysis: The percentage of platelet aggregation inhibition is calculated for each this compound concentration relative to the vehicle control. The IC₅₀ value is then determined from the concentration-response curve.

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood PRP PRP Blood->PRP Low-speed centrifugation PPP PPP PRP->PPP High-speed centrifugation Incubate Incubate PRP with This compound/Vehicle PRP->Incubate Add_ADP Add ADP Incubate->Add_ADP Measure Measure Light Transmittance Add_ADP->Measure Calculate Calculate % Inhibition Measure->Calculate Determine_IC50 Determine IC50 Calculate->Determine_IC50

Workflow for ADP-Induced Platelet Aggregation Assay.
Murine Ferric Chloride (FeCl₃)-Induced Thrombosis Model

Objective: To evaluate the in vivo antithrombotic efficacy of this compound.

Methodology:

  • Animal Preparation: A mouse is anesthetized, and the carotid artery is surgically exposed.

  • Induction of Thrombosis: A filter paper saturated with a ferric chloride (FeCl₃) solution is applied to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes). FeCl₃ induces oxidative injury to the vessel wall, initiating thrombus formation.

  • Drug Administration: this compound or a vehicle control is administered to the mice (e.g., intravenously or orally) prior to the FeCl₃ application.

  • Thrombus Formation Monitoring: Blood flow in the carotid artery is monitored using a Doppler flow probe. The time to vessel occlusion is recorded as the primary endpoint.

  • Data Analysis: The time to occlusion in the this compound-treated group is compared to the vehicle-treated group to assess the antithrombotic effect.

Clinical Trials Overview

This compound was evaluated in several clinical trials to assess its safety, tolerability, and efficacy.

INNOVATE-PCI (NCT00751231)

This Phase II trial evaluated the safety and efficacy of intravenous and oral this compound compared to clopidogrel in patients undergoing non-urgent percutaneous coronary intervention (PCI).

OutcomeThis compound GroupClopidogrel Group
Number of Patients 434218
TIMI Major or Minor Bleeding 2.1%1.4%
Bleeding Requiring Medical Attention 11.5%6.3%
Periprocedural Myocardial Infarction 14.5%10.6%
ERASE MI (NCT00546260)

This was a Phase IIa pilot study designed to evaluate the safety and tolerability of escalating doses of intravenous this compound in patients with ST-elevation myocardial infarction (STEMI) before primary PCI. The trial was prematurely terminated for administrative reasons.

Clinical_Trial_Workflow cluster_innovate INNOVATE-PCI Workflow cluster_erase ERASE MI Workflow Patient_PCI Patient Undergoing Non-Urgent PCI Randomize_PCI Randomization Patient_PCI->Randomize_PCI Elinogrel_IV_Oral IV & Oral this compound Randomize_PCI->Elinogrel_IV_Oral Clopidogrel_PCI Oral Clopidogrel Randomize_PCI->Clopidogrel_PCI Follow_up_PCI Follow-up Elinogrel_IV_Oral->Follow_up_PCI Clopidogrel_PCI->Follow_up_PCI Endpoint_PCI Assess Safety & Efficacy Endpoints Follow_up_PCI->Endpoint_PCI Patient_STEMI STEMI Patient for Primary PCI Randomize_STEMI Randomization Patient_STEMI->Randomize_STEMI Elinogrel_IV IV this compound (Dose Escalation) Randomize_STEMI->Elinogrel_IV Placebo_STEMI Placebo Randomize_STEMI->Placebo_STEMI PCI Primary PCI Elinogrel_IV->PCI Placebo_STEMI->PCI Endpoint_STEMI Assess Safety & Tolerability PCI->Endpoint_STEMI

Simplified Workflows for INNOVATE-PCI and ERASE MI Clinical Trials.

Conclusion

This compound is a well-characterized reversible P2Y12 receptor antagonist with a rapid onset of action. Its development, although halted, has contributed significantly to the understanding of direct-acting antiplatelet therapies. The data and experimental protocols outlined in this guide provide a comprehensive technical overview for researchers and professionals in the field of drug development and cardiovascular pharmacology.

References

In Vitro Characterization of Elinogrel: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Elinogrel (PRT060128), a direct-acting, competitive, and reversible antagonist of the P2Y12 receptor. This compound represents a significant area of study in the development of antiplatelet therapies. This document summarizes key quantitative data, details experimental methodologies for its characterization, and visualizes associated signaling pathways and workflows.

Core Data Presentation

The in vitro activity of this compound has been quantified through various assays, providing insights into its potency and mechanism of action. The following tables summarize the key findings.

ParameterValueAssay TypeNotes
IC50 20 nMP2Y12 AntagonismThis value represents the concentration of this compound required to inhibit 50% of the P2Y12 receptor activity.
Ki 7.00 ± 0.54 nMP2Y12 Receptor BindingThe inhibition constant (Ki) indicates the binding affinity of this compound to the P2Y12 receptor, as determined by a competitive radioligand binding assay.[1]

Table 1: Receptor Binding and Potency of this compound

Agonist Concentration (ADP)IC50 (ng/mL)IC50 (nM)Assay Type
5 µM22304256Light Transmission Aggregometry
10 µM24124603Light Transmission Aggregometry
20 µM585211169Light Transmission Aggregometry

Table 2: Inhibition of ADP-Induced Platelet Aggregation by this compound Conversion from ng/mL to nM was calculated using the molecular weight of this compound (523.94 g/mol ).

P2Y12 Signaling Pathway

This compound exerts its antiplatelet effect by blocking the P2Y12 receptor, a key component in the adenosine (B11128) diphosphate (B83284) (ADP)-mediated platelet activation pathway. The following diagram illustrates this signaling cascade.

P2Y12_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space ADP ADP P2Y12_Receptor P2Y12 Receptor ADP->P2Y12_Receptor This compound This compound This compound->P2Y12_Receptor Gi Gi Protein P2Y12_Receptor->Gi activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts Gi->AC inhibits PKA Protein Kinase A (PKA) cAMP->PKA activates VASP_P VASP-P PKA->VASP_P phosphorylates Platelet_Activation ↓ Platelet Activation ↓ Aggregation VASP_P->Platelet_Activation inhibits ATP ATP ATP->AC

Caption: P2Y12 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for the key in vitro experiments used to characterize this compound are provided below.

P2Y12 Receptor Binding Assay

This assay determines the binding affinity of this compound to the P2Y12 receptor. A competitive binding format is utilized with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of this compound for the P2Y12 receptor.

Materials:

  • Human platelet membranes or cells expressing the recombinant human P2Y12 receptor.

  • Radioligand: [3H]AZ12464237.[1]

  • Test compound: this compound at various concentrations.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

Procedure:

  • Incubate the receptor preparation with varying concentrations of this compound and a fixed concentration of [3H]AZ12464237.

  • Allow the binding to reach equilibrium by incubating for 60 minutes at room temperature.

  • Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound and free radioligand.

  • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Non-specific binding is determined in the presence of a saturating concentration of a non-labeled P2Y12 antagonist.

  • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

P2Y12_Binding_Assay_Workflow Start Start Prepare_Reagents Prepare receptor membranes, [3H]AZ12464237, and this compound dilutions Start->Prepare_Reagents Incubation Incubate receptor, radioligand, and this compound Prepare_Reagents->Incubation Filtration Separate bound and free ligand by vacuum filtration Incubation->Filtration Washing Wash filters with ice-cold buffer Filtration->Washing Counting Measure radioactivity with a scintillation counter Washing->Counting Analysis Calculate Ki from IC50 (Cheng-Prusoff) Counting->Analysis End End Analysis->End

Caption: Workflow for the P2Y12 Receptor Binding Assay.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the ability of this compound to inhibit platelet aggregation induced by ADP.

Objective: To determine the IC50 of this compound for the inhibition of ADP-induced platelet aggregation.

Materials:

  • Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Agonist: Adenosine diphosphate (ADP) at concentrations of 5, 10, and 20 µM.

  • Test compound: this compound at various concentrations.

  • Saline solution.

  • Light Transmission Aggregometer.

Procedure:

  • Prepare PRP and PPP by differential centrifugation of whole blood.

  • Adjust the platelet count in the PRP if necessary.

  • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Pre-warm the PRP samples to 37°C.

  • Add varying concentrations of this compound or vehicle control to the PRP and incubate for a specified time.

  • Initiate platelet aggregation by adding a specific concentration of ADP.

  • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • The percentage of aggregation is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the log concentration of this compound.

Cyclic AMP (cAMP) Immunoassay

This assay quantifies the intracellular levels of cAMP in platelets to assess the functional consequences of P2Y12 receptor blockade by this compound.

Objective: To measure the effect of this compound on intracellular cAMP levels in platelets.

Materials:

  • Washed human platelets.

  • Test compound: this compound at various concentrations.

  • Prostaglandin E1 (PGE1) to stimulate adenylyl cyclase.

  • ADP to inhibit adenylyl cyclase via P2Y12.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell lysis buffer.

  • Commercially available cAMP immunoassay kit (e.g., ELISA or HTRF).

Procedure:

  • Isolate and wash human platelets from whole blood.

  • Pre-incubate the washed platelets with a PDE inhibitor.

  • Add varying concentrations of this compound or vehicle control.

  • Stimulate the platelets with PGE1 to induce cAMP production.

  • Add ADP to the samples (except for the basal control) to activate the P2Y12 pathway.

  • Stop the reaction and lyse the cells to release intracellular cAMP.

  • Quantify the cAMP concentration in the cell lysates using a competitive immunoassay kit according to the manufacturer's instructions.

  • The results are typically expressed as pmol of cAMP per number of platelets.

VASP Phosphorylation Assay

This assay measures the phosphorylation state of the Vasodilator-Stimulated Phosphoprotein (VASP), a downstream marker of P2Y12 receptor activity.

Objective: To assess the inhibitory effect of this compound on the P2Y12 signaling pathway by measuring VASP phosphorylation.

Materials:

  • Human whole blood or isolated platelets.

  • Test compound: this compound at various concentrations.

  • PGE1 to induce VASP phosphorylation.

  • ADP to inhibit PGE1-induced VASP phosphorylation.

  • Fixation and permeabilization reagents.

  • Fluorescently labeled monoclonal antibody specific for phosphorylated VASP (P-VASP).

  • Flow cytometer.

Procedure:

  • Incubate whole blood or isolated platelets with varying concentrations of this compound or vehicle control.

  • Treat the samples with PGE1 alone or a combination of PGE1 and ADP.

  • Fix and permeabilize the platelets.

  • Stain the platelets with a fluorescently labeled anti-P-VASP antibody.

  • Analyze the samples by flow cytometry to measure the mean fluorescence intensity (MFI) of the P-VASP signal.

  • Calculate the Platelet Reactivity Index (PRI) using the formula: PRI (%) = [(MFI PGE1) - (MFI PGE1+ADP)] / (MFI PGE1) x 100. A higher PRI indicates greater inhibition of the P2Y12 receptor.

In_Vitro_Characterization_Workflow Start Start Binding_Assay P2Y12 Receptor Binding Assay (Determine Ki) Start->Binding_Assay Aggregation_Assay Platelet Aggregation Assay (LTA) (Determine IC50) Start->Aggregation_Assay cAMP_Assay cAMP Immunoassay (Measure cAMP levels) Start->cAMP_Assay VASP_Assay VASP Phosphorylation Assay (Determine PRI) Start->VASP_Assay Data_Analysis Comprehensive Data Analysis and Interpretation Binding_Assay->Data_Analysis Aggregation_Assay->Data_Analysis cAMP_Assay->Data_Analysis VASP_Assay->Data_Analysis End End Data_Analysis->End

Caption: Overall workflow for the in vitro characterization of this compound.

This technical guide provides a comprehensive summary of the in vitro characterization of this compound, offering valuable data and methodologies for researchers in the field of antiplatelet drug development. The presented information underscores the potent and reversible P2Y12 inhibitory properties of this compound.

References

Elinogrel: A Technical Guide to a Reversible P2Y12 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Elinogrel (formerly PRT060128) is a direct-acting, selective, and competitive antagonist of the P2Y12 receptor, a key mediator of platelet activation and aggregation. Unlike thienopyridine derivatives such as clopidogrel (B1663587), this compound is a reversible inhibitor and does not require metabolic activation, leading to a rapid onset and offset of action.[1][2] This attribute, combined with its availability in both intravenous and oral formulations, positioned it as a promising agent for antiplatelet therapy in patients with cardiovascular diseases.[1][2] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used in its evaluation. Development of this compound was discontinued (B1498344) in 2012.

Chemical and Physical Properties

This compound is a quinazolinedione derivative.[2]

PropertyValue
Molecular Formula C₂₀H₁₅ClFN₅O₅S₂
Molecular Weight 523.94 g/mol
CAS Number 936500-94-6
Chemical Name N-[(5-Chlorothiophen-2-yl)sulfonyl]-N'-{4-[6-fluoro-7-(methylamino)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}urea

Mechanism of Action: Reversible P2Y12 Antagonism

This compound exerts its antiplatelet effect by directly and reversibly binding to the P2Y12 receptor on the surface of platelets. The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon activation by adenosine (B11128) diphosphate (B83284) (ADP), initiates a signaling cascade leading to platelet aggregation and thrombus formation.

By competitively inhibiting the binding of ADP to the P2Y12 receptor, this compound prevents the downstream signaling events, including the inhibition of adenylyl cyclase, the subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and the activation of the glycoprotein (B1211001) IIb/IIIa receptor. This ultimately impairs platelet activation and aggregation.

P2Y12 Signaling Pathway

The following diagram illustrates the P2Y12 signaling pathway and the inhibitory action of this compound.

P2Y12_Signaling_Pathway cluster_platelet Platelet ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds to Gi Gi Protein P2Y12->Gi Activates This compound This compound This compound->P2Y12 Competitively Inhibits AC Adenylyl Cyclase Gi->AC Inhibits GPIIb_IIIa_active Active GPIIb/IIIa Gi->GPIIb_IIIa_active Promotes Activation cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates VASP_P VASP-P PKA->VASP_P Phosphorylates VASP to VASP_P->GPIIb_IIIa_active Inhibits Activation GPIIb_IIIa_inactive Inactive GPIIb/IIIa GPIIb_IIIa_inactive->GPIIb_IIIa_active Activation Aggregation Platelet Aggregation GPIIb_IIIa_active->Aggregation Mediates

P2Y12 signaling and this compound's mechanism.

Pharmacokinetics and Pharmacodynamics

This compound's pharmacokinetic and pharmacodynamic profiles are characterized by its rapid onset and offset of action, owing to its direct-acting and reversible nature.

Pharmacokinetics

The pharmacokinetic parameters of this compound have been evaluated in clinical trials, including the INNOVATE-PCI substudy.

ParameterIV + Oral Dose (120 mg IV + 100 mg PO)IV + Oral Dose (120 mg IV + 150 mg PO)
Cmax (ng/mL) 30,60020,700
AUC₀₋₂₄ (ng·hr/mL) 153,088163,091
Half-life (t½) ~12 hours~12 hours

Data from the INNOVATE-PCI pharmacokinetic and pharmacodynamic substudy.

Pharmacodynamics

This compound's pharmacodynamic effects are primarily assessed by measuring the inhibition of ADP-induced platelet aggregation.

ParameterValue
IC₅₀ 20 nM
Ki 7.00 ± 0.54 nM

IC₅₀ and Ki values for the inhibition of the P2Y12 receptor.

Experimental Protocols

The primary method for evaluating the pharmacodynamic effects of this compound in clinical trials was Light Transmission Aggregometry (LTA).

Light Transmission Aggregometry (LTA) for Platelet Aggregation

Objective: To measure the extent of platelet aggregation in response to an agonist (ADP) in platelet-rich plasma (PRP).

Materials:

  • Whole blood collected in 3.2% sodium citrate (B86180) tubes.

  • Platelet agonists: Adenosine diphosphate (ADP) solution (e.g., 20 µM).

  • Light Transmission Aggregometer.

  • Centrifuge.

  • Pipettes and consumables.

Protocol:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Centrifuge whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to separate PRP.

    • Carefully collect the upper PRP layer.

    • Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 10-15 minutes to obtain PPP.

  • Instrument Calibration:

    • Set the aggregometer to 37°C.

    • Use PPP to set 100% light transmission (maximal aggregation) and PRP to set 0% light transmission (no aggregation).

  • Aggregation Assay:

    • Pipette a standardized volume of PRP into a cuvette with a stir bar.

    • Place the cuvette in the aggregometer and allow the sample to equilibrate for a few minutes.

    • Add a specific concentration of ADP (e.g., 20 µM) to the PRP to induce aggregation.

    • Record the change in light transmission for a defined period (e.g., 6-10 minutes).

  • Data Analysis:

    • The maximum percentage of platelet aggregation is determined from the aggregation curve.

    • The inhibition of platelet aggregation is calculated relative to a baseline or placebo control.

Experimental Workflow for Pharmacodynamic Assessment in a Clinical Trial

The following diagram outlines a typical workflow for assessing the pharmacodynamic effects of this compound in a clinical trial setting, based on the INNOVATE-PCI substudy design.

PD_Workflow cluster_trial Clinical Trial Workflow Patient Patient Enrollment (e.g., undergoing PCI) Randomization Randomization Patient->Randomization Elinogrel_Arm This compound Arm (IV + Oral Dosing) Randomization->Elinogrel_Arm Control_Arm Control Arm (e.g., Clopidogrel) Randomization->Control_Arm Blood_Sampling Serial Blood Sampling (Baseline, post-dose time points) Elinogrel_Arm->Blood_Sampling Control_Arm->Blood_Sampling PRP_Prep PRP/PPP Preparation (Centrifugation) Blood_Sampling->PRP_Prep LTA Light Transmission Aggregometry (ADP-induced) PRP_Prep->LTA Data_Analysis Data Analysis (% Inhibition of Aggregation) LTA->Data_Analysis

Pharmacodynamic assessment workflow.

Clinical Development and Outcomes

This compound underwent Phase I and Phase II clinical trials, including the notable INNOVATE-PCI trial. This Phase IIb study evaluated the safety and efficacy of different doses of intravenous and oral this compound compared to clopidogrel in patients undergoing non-urgent percutaneous coronary intervention (PCI). While the trial demonstrated that this compound achieved more rapid and potent platelet inhibition compared to clopidogrel, the development of the drug was ultimately discontinued.

Conclusion

This compound is a well-characterized reversible, direct-acting P2Y12 receptor antagonist with a rapid onset and offset of action. Its unique availability in both intravenous and oral formulations offered a potential advantage in the clinical management of patients requiring antiplatelet therapy. The data gathered from preclinical and clinical studies provide valuable insights into the pharmacology of reversible P2Y12 inhibitors. This technical guide serves as a comprehensive resource for understanding the scientific foundation of this compound for researchers and professionals in the field of drug development.

References

Elinogrel: A Technical Guide to the Discovery and Initial Development of a Reversible P2Y12 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

DISCLAIMER: The development of Elinogrel was discontinued (B1498344) in 2012. Consequently, detailed information regarding its initial discovery, lead optimization, and specific, proprietary experimental protocols are not fully available in the public domain. This guide represents a comprehensive synthesis of the available scientific literature, preclinical data, and clinical trial results.

Introduction

This compound (formerly PRT-060128) is a direct-acting, competitive, and reversible antagonist of the P2Y12 receptor, a key mediator of platelet activation and aggregation.[1][2] Developed by Portola Pharmaceuticals and later licensed to Novartis, this compound was engineered as a potent antiplatelet agent with the unique advantage of being available in both intravenous (IV) and oral formulations.[3] Unlike thienopyridines such as clopidogrel (B1663587), which are irreversible inhibitors and require metabolic activation, this compound's direct and reversible mechanism of action offered the potential for a more predictable and controllable antiplatelet effect with a rapid onset and offset.[2][4] This guide provides a detailed overview of the core pharmacology, preclinical evaluation, and early-phase clinical development of this compound.

Chemical and Pharmacological Profile

This compound belongs to the quinazolinamine class of organic compounds and was developed as its potassium salt. Its chemical structure, N-[(5-Chlorothiophen-2-yl)sulfonyl]-N′-{4-[6-fluoro-7-(methylamino)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}urea, was optimized for potent and selective binding to the P2Y12 receptor.

Mechanism of Action: Adenosine (B11128) diphosphate (B83284) (ADP) is a primary agonist in platelet activation, binding to two purinergic receptors on the platelet surface: P2Y1 and P2Y12. The P2Y12 receptor, a Gi-coupled protein, plays a sustained and central role in amplifying and maintaining the platelet activation response. Upon ADP binding, the P2Y12 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP promotes the activation of the glycoprotein (B1211001) IIb/IIIa complex, the final common pathway for platelet aggregation.

This compound competitively binds to the P2Y12 receptor, preventing ADP from binding and initiating this signaling cascade. Its action is direct, meaning it does not require hepatic metabolism to an active form, and reversible, allowing for the restoration of platelet function after the drug is cleared.

In Vitro Potency

The inhibitory potential of this compound against its target was quantified through receptor binding and functional assays.

ParameterValueDescription
IC50 20 nMThe half-maximal inhibitory concentration required to antagonize the P2Y12 receptor in functional assays.
Ki 23 nMThe inhibition constant, representing the binding affinity of this compound to the human P2Y12 receptor.

Preclinical Development

Preclinical studies were designed to assess the antithrombotic efficacy and bleeding risk of this compound in established animal models. A key study compared this compound with the irreversible inhibitor clopidogrel in a murine ferric chloride (FeCl₃)-induced arterial thrombosis model.

Key Preclinical Findings:
  • Superior Antithrombotic Activity: In the FeCl₃ thrombosis model, oral administration of this compound (60 mg/kg) achieved a maximal level of thrombosis inhibition, comparable to the phenotype observed in P2Y12-deficient mice. In contrast, clopidogrel (50 mg/kg), even at doses that achieved maximal inhibition of ADP-induced platelet aggregation ex vivo, failed to fully reproduce this phenotype.

  • Inhibition of an "Inducible" P2Y12 Pool: Researchers discovered that strong platelet agonists could induce the surface expression of an intracellular pool of P2Y12 receptors. The active metabolite of clopidogrel, being short-lived, was unable to block this newly expressed receptor pool effectively. This compound, being continuously present in the plasma, could inhibit these receptors, thereby abolishing the residual thrombus formation seen with clopidogrel.

  • Therapeutic Index: In a comparison of antithrombotic efficacy versus bleeding time in mouse models, this compound demonstrated a greater therapeutic index compared to thienopyridines. The study suggested that at high doses, thienopyridines might have off-target effects on the vessel wall that contribute to bleeding, an effect not observed with this compound.

Experimental Protocols

While detailed, step-by-step protocols from the original drug development program are not publicly available, the principles and key parameters of the methodologies used can be summarized from the published literature.

P2Y12 Receptor Binding & Functional Assays

The determination of this compound's IC₅₀ and Kᵢ values would have involved standard biochemical assays.

Principle: A competitive binding assay typically uses a radiolabeled ligand (e.g., [³H]2MeSADP) that specifically binds to the P2Y12 receptor expressed in a cell membrane preparation (e.g., from transfected cell lines or human platelets). The assay measures the ability of increasing concentrations of a test compound (this compound) to displace the radioligand from the receptor. The concentration at which 50% of the radioligand is displaced is the IC₅₀. The Kᵢ is then calculated from the IC₅₀ using the Cheng-Prusoff equation. Functional assays would confirm this inhibition by measuring a downstream signaling event, such as the inhibition of ADP-mediated cAMP reduction.

Light Transmittance Aggregometry (LTA)

LTA was the primary method used in clinical trials to assess the pharmacodynamic effect of this compound on platelet function.

Principle: LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate. In a resting state, the PRP is turbid. Upon addition of a platelet agonist (e.g., ADP), platelets aggregate, forming larger clumps and allowing more light to pass through the cuvette to a photodetector. The change in light transmission is recorded over time.

Methodology Outline:

  • Blood Collection: Whole blood is drawn from subjects into tubes containing an anticoagulant (typically 3.2% sodium citrate).

  • PRP Preparation: The blood is centrifuged at a low speed (e.g., 150-200 g for 10-15 minutes) to separate the platelet-rich plasma from red and white blood cells. A portion of the remaining blood is centrifuged at a higher speed (e.g., >2000 g for 10 minutes) to obtain platelet-poor plasma (PPP), which serves as a blank (100% aggregation).

  • Aggregation Measurement: The PRP is placed in a cuvette with a stir bar and warmed to 37°C in an aggregometer. A baseline light transmission is established.

  • Agonist Addition: A specific concentration of an agonist, such as ADP (concentrations of 5 µM and 10 µM were used in this compound studies), is added to induce aggregation.

  • Data Recording: The percentage of light transmission is recorded for a set period (e.g., 6 minutes), with the maximum aggregation level being a key endpoint.

G cluster_prep Sample Preparation cluster_analysis Aggregation Analysis WB Whole Blood (Sodium Citrate) Cent1 Low-Speed Centrifugation (150-200g, 10-15 min) WB->Cent1 Cent2 High-Speed Centrifugation (>2000g, 10 min) PRP Platelet-Rich Plasma (PRP) Cent1->PRP PPP Platelet-Poor Plasma (PPP) Aggregometer Aggregometer Cuvette (37°C with stirring) PRP->Aggregometer Cent2->PPP Calibrate Calibrate: PRP = 0% Aggregation PPP = 100% Aggregation PPP->Calibrate AddAgonist Add Agonist (e.g., ADP) Calibrate->AddAgonist Record Record Light Transmission (e.g., for 6 minutes) AddAgonist->Record

Experimental Workflow for Light Transmittance Aggregometry (LTA).
Murine Ferric Chloride (FeCl₃) Thrombosis Model

This in vivo model was used to evaluate the antithrombotic effect of this compound.

Principle: Topical application of ferric chloride to an exposed artery induces oxidative injury to the vessel wall, initiating a process of platelet adhesion and aggregation that leads to the formation of an occlusive thrombus. The time to vessel occlusion is the primary endpoint.

Methodology Outline:

  • Animal Preparation: A mouse is anesthetized, and a target artery (e.g., the mesenteric or carotid artery) is surgically exposed.

  • Drug Administration: The test compound (this compound), control (clopidogrel), or vehicle is administered to the animal (e.g., via oral gavage or IV injection) at a specified time before the injury.

  • Thrombus Induction: A piece of filter paper saturated with FeCl₃ solution (e.g., 10%) is applied to the surface of the artery for a few minutes.

  • Monitoring: Blood flow through the vessel is monitored using a flow probe or by direct visualization with intravital microscopy.

  • Endpoint Measurement: The time from FeCl₃ application to the cessation of blood flow (occlusion) is recorded. Longer occlusion times indicate a greater antithrombotic effect.

Clinical Development

This compound's clinical development progressed to Phase II trials before its discontinuation. The program aimed to leverage its unique IV/oral availability for seamless antiplatelet management from acute settings (e.g., percutaneous coronary intervention, PCI) to chronic secondary prevention.

G cluster_path This compound Clinical Development Pathway phase1 Phase I (Healthy Volunteers & CAD Patients) - Assess Safety, PK/PD - Dose-ranging phase2 Phase II (INNOVATE-PCI) (Non-urgent PCI Patients) - Compare IV/Oral this compound vs. Clopidogrel - Evaluate Safety & Efficacy phase1->phase2 Promising Results phase3 Planned Phase III (Chronic CHD Patients) - Large outcome trial phase2->phase3 Achieved Objectives term Development Terminated (January 2012) phase3->term Business Decision

Logical Flow of this compound's Clinical Development Program.
Phase I Studies

Phase I trials in healthy volunteers and patients with coronary artery disease demonstrated that this compound was generally well-tolerated. The studies confirmed its rapid and potent inhibition of ADP-mediated platelet response. A key finding was that the pharmacodynamic effects of a single dose were completely reversed within 24 hours of administration. Furthermore, a single 60 mg oral dose of this compound was shown to overcome high on-treatment platelet reactivity in patients who were deemed non-responsive to clopidogrel, including those with the CYP2C19*2 loss-of-function allele.

Phase II: The INNOVATE-PCI Trial

The largest study of this compound was the Phase IIb INNOVATE-PCI trial, a randomized, double-blind study in 652 patients undergoing non-urgent PCI. It compared various IV and oral dosing regimens of this compound against standard clopidogrel therapy (300-600 mg loading dose followed by 75 mg daily).

Pharmacokinetics (PK) Substudy: A predefined substudy evaluated the PK profile of two this compound regimens.

PK Parameter (Acute Phase, Day 1)120 mg IV + 100 mg Oral (n=15)120 mg IV + 150 mg Oral (n=21)
Cmax (ng/mL) 30,600 (Median)20,700 (Median)
AUC0-24h (ng·hr/mL) 153,088163,091
Data from the INNOVATE-PCI PK/PD substudy.

Pharmacodynamic (PD) and Safety Outcomes:

  • Platelet Inhibition: In the acute phase, an IV bolus of this compound achieved more rapid and potent antiplatelet effects compared to a clopidogrel loading dose. These effects were sustained during the transition to oral therapy.

  • Bleeding: this compound did not significantly increase the rate of TIMI major or minor bleeding compared to clopidogrel. However, there was a dose-dependent increase in bleeding requiring medical attention, which was primarily at the PCI access site.

  • Adverse Events: An increased incidence of dyspnea and asymptomatic elevations in liver transaminases (>3x upper limit of normal) were observed in the this compound arms compared to the clopidogrel arm.

Conclusion and Termination

This compound was a promising P2Y12 inhibitor whose pharmacologic profile offered several potential advantages over the standard of care at the time. Its direct-acting, reversible mechanism and dual IV/oral formulations were designed to provide rapid, predictable, and versatile antiplatelet therapy. Preclinical data suggested a potentially superior antithrombotic effect, and Phase II results confirmed its rapid and potent platelet inhibition. Despite these promising features, the development of this compound was terminated by Novartis in January 2012. While the precise reasons were not fully detailed publicly, the decision was likely influenced by a composite assessment of the clinical data, including the observed side effects (dyspnea, elevated liver enzymes), the bleeding profile, and the evolving competitive landscape of antiplatelet agents.

References

Elinogrel's Impact on ADP-Induced Platelet Aggregation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Elinogrel and its effects on adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation. This compound (PRT060128) is a direct-acting, selective, and reversible antagonist of the P2Y12 receptor, a key mediator in platelet activation and thrombus formation.[1][2] This document details the mechanism of action, summarizes key quantitative data from clinical studies, outlines experimental protocols for assessing its efficacy, and provides visual representations of the relevant biological pathways and experimental workflows.

Mechanism of Action

This compound is a quinazolinamine derivative that competitively and reversibly binds to the P2Y12 receptor on the surface of platelets.[1][2] The P2Y12 receptor, when activated by ADP, initiates a signaling cascade that leads to platelet aggregation and the amplification of the thrombotic response.[3] By blocking the binding of ADP to this receptor, this compound effectively inhibits the downstream signaling pathways, thereby preventing platelet activation and aggregation. This reversible antagonism allows for a more rapid onset and offset of action compared to irreversible P2Y12 inhibitors like clopidogrel.

Quantitative Data on Platelet Aggregation Inhibition

The efficacy of this compound in inhibiting ADP-induced platelet aggregation has been evaluated in several clinical studies. The following tables summarize the key quantitative findings.

Parameter Value Agonist Concentration Reference
IC50 (Maximum Aggregation)980 ng/mLNot Specified
IC50 (6-minute end point)450 ng/mLNot Specified

Table 1: In Vitro IC50 of this compound

Study Phase This compound Dose Comparator Difference in Platelet Aggregation Agonist Reference
Acute Peri-PCIIV BolusClopidogrel6% to 24% lower aggregation with this compound5 µmol/L ADP
Chronic (trough levels)Oral MaintenanceClopidogrelSimilar platelet inhibition5 µmol/L ADP
Chronic (2-6 hours post-dose)Oral MaintenanceClopidogrel10% to 18% lower aggregation with this compound5 µmol/L ADP

Table 2: Comparison of this compound and Clopidogrel on Platelet Aggregation

Experimental Protocols

The primary method for assessing the effect of this compound on ADP-induced platelet aggregation is Light Transmission Aggregometry (LTA).

Light Transmission Aggregometry (LTA) Protocol

1. Blood Collection and Preparation of Platelet-Rich Plasma (PRP):

  • Collect whole blood from subjects into tubes containing 3.2% sodium citrate (B86180) as an anticoagulant.

  • Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.

  • Carefully aspirate the supernatant (PRP) and transfer it to a separate tube.

  • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference.

2. Platelet Aggregation Assay:

  • Adjust the light transmission of the aggregometer to 0% with PRP and 100% with PPP.

  • Pipette a standardized volume of PRP into aggregometer cuvettes containing a magnetic stir bar.

  • Incubate the PRP at 37°C with constant stirring.

  • Add the desired concentration of this compound or a vehicle control to the PRP and incubate for a specified period (e.g., 1-5 minutes).

  • Initiate platelet aggregation by adding a specific concentration of ADP (e.g., 5 µmol/L or 10 µmol/L).

  • Record the change in light transmission for a set duration (e.g., 6 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.

3. Data Analysis:

  • The primary endpoint is the maximum platelet aggregation, expressed as a percentage.

  • The inhibitory effect of this compound is calculated by comparing the maximal aggregation in the presence of the compound to that of the vehicle control.

Visualizations

Signaling Pathway of ADP-Induced Platelet Aggregation

ADP_Signaling_Pathway cluster_platelet Platelet P2Y1 P2Y1 Receptor Gq Gq P2Y1->Gq P2Y12 P2Y12 Receptor Gi Gi P2Y12->Gi PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release (Shape Change) IP3->Ca_release GPIIb_IIIa GPIIb/IIIa Activation (Aggregation) Ca_release->GPIIb_IIIa AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP VASP_P ↓ VASP-P cAMP->VASP_P VASP_P->GPIIb_IIIa This compound This compound This compound->P2Y12 Inhibits ADP ADP ADP->P2Y1 ADP->P2Y12

Caption: this compound inhibits the P2Y12 receptor, blocking ADP-induced platelet aggregation.

Experimental Workflow for LTA

LTA_Workflow start Start blood_collection 1. Whole Blood Collection (Sodium Citrate) start->blood_collection prp_prep 2. Centrifugation (Low Speed) to obtain PRP blood_collection->prp_prep ppp_prep 3. Centrifugation (High Speed) to obtain PPP prp_prep->ppp_prep calibration 4. Calibrate Aggregometer (0% with PRP, 100% with PPP) ppp_prep->calibration incubation 5. Incubate PRP at 37°C calibration->incubation add_this compound 6. Add this compound or Vehicle incubation->add_this compound add_adp 7. Add ADP to induce aggregation add_this compound->add_adp record 8. Record Light Transmission add_adp->record analysis 9. Analyze Maximum Aggregation record->analysis end End analysis->end

Caption: Workflow for assessing this compound's effect using Light Transmission Aggregometry.

References

Elinogrel Potassium Salt (PRT-060128): A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Elinogrel (PRT-060128) is a direct-acting, competitive, and reversible antagonist of the P2Y12 receptor, which was under development for the treatment of thrombotic diseases.[1][2] Available in both intravenous and oral formulations, it offered the potential for rapid and predictable platelet inhibition.[3][4] Unlike thienopyridines such as clopidogrel (B1663587), this compound is not a prodrug and does not require metabolic activation, suggesting a lower potential for drug-drug interactions and genetic variability in patient response.[5] Development of this compound was discontinued (B1498344) in 2012. This guide provides a comprehensive overview of the technical data and experimental methodologies related to this compound research.

Core Properties and Mechanism of Action

This compound is a potent P2Y12 receptor antagonist with an IC50 of 20 nM. As a quinazolinamine derivative, its mechanism of action involves the direct, competitive, and reversible binding to the P2Y12 receptor on platelets. This prevents adenosine (B11128) diphosphate (B83284) (ADP) from binding to the receptor, thereby inhibiting ADP-mediated activation of the glycoprotein (B1211001) IIb/IIIa complex and subsequent platelet aggregation.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro and Pharmacokinetic Properties
ParameterValueReference
IC50 (P2Y12 Receptor) 20 nM
Half-life Approximately 12 hours
Metabolism Mainly unchanged, ~15% N-demethylation
Excretion Urine and feces
Table 2: Pharmacokinetic Parameters from the INNOVATE-PCI Substudy
Parameter (this compound Dose)Median ValueP-value (vs. 120 mg IV + 150 mg oral)Reference
Cmax (120 mg IV + 100 mg oral) 30,600 ng/mL0.0079
Cmax (120 mg IV + 150 mg oral) 20,700 ng/mL0.0079
AUC (0-24h) (120 mg IV + 100 mg oral) 153,088 ng.hr/mL0.73
AUC (0-24h) (120 mg IV + 150 mg oral) 163,091 ng.hr/mL0.73
Table 3: Platelet Aggregation Data from the INNOVATE-PCI Trial
Treatment GroupPlatelet Aggregation InhibitionTime to OnsetReference
This compound (IV) More rapid and potent vs. clopidogrel15-30 minutes for near-maximal effect
Clopidogrel (oral loading dose) Less rapid and potent vs. This compound2-6 hours for near-maximal effect
This compound (oral maintenance) Similar to clopidogrel at trough levels-
Table 4: Key Safety Outcomes from the INNOVATE-PCI Trial
Adverse EventThis compound (All Doses, n=408)Clopidogrel (n=208)Hazard Ratio (95% CI)Reference
TIMI Combined Bleeding IncreasedLower1.98 (1.10 to 3.57)
Bleeding Requiring Medical Attention 11.5% (47/408)6.3% (13/208)-
Dyspnea 12.3% (50/408)3.8% (8/208)-
Transaminase Elevation (>3x ULN) 4.4% (18/408)1.0% (2/208)-

Experimental Protocols

Light Transmittance Aggregometry (LTA) for Platelet Function Assessment (INNOVATE-PCI Substudy)

This protocol outlines the method used to assess platelet aggregation in the INNOVATE-PCI trial.

  • Blood Collection:

    • Draw whole blood into vacutainer tubes containing 3.2% trisodium (B8492382) citrate (B86180) for LTA with 5 µmol/L ADP.

    • For LTA with 5 and 10 µmol/L ADP and 4 µg/mL collagen, collect blood in tubes with the factor Xa inhibitor C921-78.

    • Discard the first 2-4 mL of blood to prevent spontaneous platelet activation.

  • Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) Preparation:

    • Centrifuge anticoagulated blood at 250g for 10 minutes to obtain PRP.

    • Keep the isolated PRP capped at 37°C.

    • Centrifuge the remaining blood at 1,000g for 10 minutes to obtain PPP.

  • LTA Procedure:

    • Adjust the light transmission of the aggregometer to 0% with PRP and 100% with PPP.

    • Add the specified agonist (ADP or collagen) to the PRP.

    • Record the aggregation response for 6 minutes and report the peak platelet aggregation values.

FeCl3-Induced Arterial Thrombosis Model in Mice (Preclinical)

This in vivo model was used to compare the therapeutic index of this compound with thienopyridines.

  • Animal Preparation:

    • Anesthetize mice and exteriorize the mesenteric arteries.

  • Thrombosis Induction:

    • Apply a piece of filter paper saturated with ferric chloride (FeCl3) solution to the mesenteric artery to induce endothelial injury and thrombus formation.

  • Data Acquisition:

    • Monitor platelet deposition and vessel occlusion using intravital microscopy.

Tail Transection Bleeding Time Assay in Mice (Preclinical)

This model assesses the effect of antiplatelet agents on hemostasis.

  • Animal Preparation:

    • Anesthetize mice and place them in a prone position.

  • Bleeding Induction:

    • Transect the tail at a specific diameter.

  • Data Collection:

    • Immerse the tail in warm saline and measure the time until bleeding ceases.

Visualizations

P2Y12_Signaling_Pathway cluster_platelet Platelet ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds This compound This compound This compound->P2Y12 Blocks Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP VASP VASP Phosphorylation ↓ GPIIbIIIa GPIIb/IIIa Activation Aggregation Platelet Aggregation GPIIbIIIa->Aggregation

Caption: P2Y12 signaling pathway and the inhibitory action of this compound.

INNOVATE_PCI_Workflow cluster_screening Screening & Randomization cluster_treatment Treatment Arms cluster_followup Follow-up Patient Patient with Non-Urgent PCI Informed_Consent Informed Consent Patient->Informed_Consent Randomization Randomization Informed_Consent->Randomization Elinogrel_Arm This compound (IV Bolus + Oral Maintenance) Randomization->Elinogrel_Arm Clopidogrel_Arm Clopidogrel (Oral Loading + Maintenance) Randomization->Clopidogrel_Arm Acute_Phase Acute Peri-procedural Phase (up to 24h or Discharge) Elinogrel_Arm->Acute_Phase Clopidogrel_Arm->Acute_Phase Chronic_Phase Chronic Treatment Phase (60-120 days) Acute_Phase->Chronic_Phase Final_Followup Final Follow-up Chronic_Phase->Final_Followup

Caption: Workflow of the INNOVATE-PCI clinical trial.

LTA_Protocol_Flow Start Start Blood_Collection Collect Whole Blood (Citrate or C921-78) Start->Blood_Collection Centrifuge_PRP Centrifuge at 250g for 10 min Blood_Collection->Centrifuge_PRP Separate_PRP Separate Platelet-Rich Plasma (PRP) Centrifuge_PRP->Separate_PRP Centrifuge_PPP Centrifuge remaining blood at 1000g for 10 min Centrifuge_PRP->Centrifuge_PPP Calibrate_Aggregometer Calibrate Aggregometer (0% with PRP, 100% with PPP) Separate_PRP->Calibrate_Aggregometer Separate_PPP Separate Platelet-Poor Plasma (PPP) Separate_PPP->Calibrate_Aggregometer Add_Agonist Add Agonist (ADP or Collagen) to PRP Calibrate_Aggregometer->Add_Agonist Record_Aggregation Record Aggregation for 6 minutes Add_Agonist->Record_Aggregation End End Record_Aggregation->End

Caption: Experimental workflow for Light Transmittance Aggregometry.

References

Elinogrel's Impact on Cellular Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Elinogrel (PRT060128) is a direct-acting, selective, and competitive antagonist of the P2Y12 receptor, a critical component in platelet activation and aggregation.[1][2] Unlike thienopyridines such as clopidogrel (B1663587), this compound is a reversible inhibitor and does not require metabolic activation, leading to a more rapid and predictable onset and offset of action.[1][2] This guide provides an in-depth analysis of the cellular pathways affected by this compound, supported by quantitative data from clinical trials, detailed experimental methodologies, and visual representations of the underlying biological processes. The development of this compound was discontinued (B1498344) in 2012.[3]

The P2Y12 Receptor Signaling Pathway: The Primary Target of this compound

The primary cellular pathway affected by this compound is the adenosine (B11128) diphosphate (B83284) (ADP)-mediated P2Y12 receptor signaling cascade in platelets. The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon binding ADP, initiates a series of intracellular events leading to platelet activation and aggregation.

This compound, as a P2Y12 receptor antagonist, competitively binds to the receptor, thereby preventing ADP from initiating this signaling cascade. This inhibition ultimately leads to a reduction in platelet aggregation and thrombus formation.

Below is a diagram illustrating the P2Y12 signaling pathway and the point of inhibition by this compound.

P2Y12_Pathway cluster_platelet Platelet Membrane cluster_cytoplasm Platelet Cytoplasm ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Activates This compound This compound This compound->P2Y12 Inhibits Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates VASP_P VASP-P PKA->VASP_P Phosphorylates VASP VASP VASP_P->VASP GPIIb_IIIa_inactive Inactive GPIIb/IIIa VASP_P->GPIIb_IIIa_inactive Inhibits activation GPIIb_IIIa_active Active GPIIb/IIIa VASP->GPIIb_IIIa_active Promotes activation Platelet_Aggregation Platelet Aggregation GPIIb_IIIa_active->Platelet_Aggregation Leads to

Figure 1: P2Y12 signaling pathway and this compound's mechanism of action.

Pharmacodynamics: The Antiplatelet Effect of this compound

The primary pharmacodynamic effect of this compound is the inhibition of platelet aggregation. Clinical studies, particularly the INNOVATE-PCI trial, have provided quantitative data on this effect, comparing this compound with the standard-of-care, clopidogrel.

Quantitative Analysis of Platelet Inhibition

The INNOVATE-PCI trial demonstrated that an intravenous (IV) and oral regimen of this compound provided a more rapid and greater antiplatelet effect compared to a loading dose of clopidogrel. This effect reached statistical significance within 15 to 30 minutes of administration and was sustained at 20 hours.

Treatment ArmTime to Significant Platelet Inhibition (p-value)Platelet Inhibition at 20 hours (p-value)
This compound 150 mg15-30 minutes (p=0.007)Statistically Significant (p=0.016)
This compound 100 mg15-30 minutes (p=0.015)Statistically Significant (p=0.025)
Clopidogrel (300-600 mg loading dose)Slower onsetLess pronounced inhibition
Table 1: Onset and Magnitude of Platelet Inhibition: this compound vs. Clopidogrel in the INNOVATE-PCI Trial.

A pharmacodynamic substudy of the INNOVATE-PCI trial further detailed that the absolute difference in the extent of platelet aggregation between clopidogrel and this compound doses during the acute peri-PCI period was approximately 6% to 24%, as measured by light transmittance aggregometry (LTA) using 5 μmol/L ADP as a stimulus.

Clinical Outcomes and Safety Profile

While the INNOVATE-PCI trial was a Phase 2 study and not powered for efficacy endpoints, it provided important safety data.

Adverse EventThis compoundClopidogrel
TIMI Major or Minor BleedingNo significant increase-
Bleeding Requiring Medical AttentionMore common (primarily at PCI access site)Less common
DyspneaHigher incidenceLower incidence
Elevated Liver EnzymesHigher incidence (resolved spontaneously)Lower incidence
Table 2: Safety Profile of this compound versus Clopidogrel in the INNOVATE-PCI Trial.

Pharmacokinetics of this compound

This compound's pharmacokinetic profile is characterized by rapid absorption and a direct-acting mechanism, which aligns with its rapid pharmacodynamic effects. Unlike clopidogrel, it does not require hepatic metabolism to an active form.

ParameterThis compound (Oral)Clopidogrel (Oral)
Cmax (ng/mL) Data not available in searched documents~2.0 (for active metabolite)
Tmax (hours) Data not available in searched documents~1.0 (for active metabolite)
Half-life (hours) ~11-12~6 (for active metabolite)
Metabolism Not required for activationProdrug, requires hepatic CYP450 activation
Table 3: Pharmacokinetic Parameters of this compound and Clopidogrel.

Note: Specific Cmax and Tmax values for this compound from the INNOVATE-PCI trial were not available in the publicly accessible documents at the time of this review.

Experimental Protocols

The primary method used to assess the pharmacodynamic effects of this compound in clinical trials was Light Transmittance Aggregometry (LTA).

Light Transmittance Aggregometry (LTA)

Principle: LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through.

Methodology used in the INNOVATE-PCI pharmacodynamic substudy:

  • Blood Collection: Whole blood was collected in tubes containing 3.2% sodium citrate.

  • PRP Preparation: Platelet-rich plasma was prepared by centrifugation of the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature. Platelet-poor plasma (PPP) was prepared by further centrifugation at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes.

  • Platelet Count Adjustment: The platelet count in the PRP was adjusted to a standardized concentration (typically 200-300 x 10^9/L) using autologous PPP.

  • Aggregation Assay:

    • A sample of PRP was placed in a cuvette with a stir bar and warmed to 37°C in an aggregometer.

    • A baseline light transmittance was established (0% aggregation). PPP was used to set the 100% aggregation baseline.

    • The platelet agonist, adenosine diphosphate (ADP) , was added at final concentrations of 5 µmol/L and 10 µmol/L .

    • The change in light transmittance was recorded over time (typically 5-10 minutes) to determine the maximal platelet aggregation (MPA).

Below is a workflow diagram for the LTA protocol.

LTA_Workflow start Start: Whole Blood Collection (3.2% Sodium Citrate) centrifuge1 Low-Speed Centrifugation (150-200 x g, 10-15 min) start->centrifuge1 prp Collect Platelet-Rich Plasma (PRP) centrifuge1->prp centrifuge2 High-Speed Centrifugation (1500-2000 x g, 15-20 min) centrifuge1->centrifuge2 adjust Adjust PRP Platelet Count with PPP prp->adjust ppp Collect Platelet-Poor Plasma (PPP) centrifuge2->ppp ppp->adjust aggregometer_setup Warm Adjusted PRP to 37°C in Aggregometer adjust->aggregometer_setup baseline Set Baselines: 0% (PRP), 100% (PPP) aggregometer_setup->baseline add_agonist Add ADP Agonist (5 µmol/L or 10 µmol/L) baseline->add_agonist record Record Light Transmittance (5-10 min) add_agonist->record end End: Determine Maximal Platelet Aggregation (MPA) record->end

References

Methodological & Application

Elinogrel for In Vitro Platelet Function Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elinogrel (PRT060128) is a potent, direct-acting, and reversible antagonist of the P2Y12 receptor, a key mediator of platelet activation.[1][2][3] Unlike thienopyridines such as clopidogrel, this compound does not require metabolic activation, leading to a more rapid onset and offset of action.[2][3] These characteristics make this compound a valuable tool for in vitro studies of platelet function and a compound of interest in the development of antiplatelet therapies. It can be administered both orally and intravenously.

These application notes provide detailed protocols for assessing the in vitro effects of this compound on platelet function using common laboratory assays: Light Transmittance Aggregometry (LTA), the VerifyNow P2Y12 assay, Vasodilator-Stimulated Phosphoprotein (VASP) phosphorylation analysis by flow cytometry, and the assessment of platelet activation markers by flow cytometry.

Mechanism of Action

This compound is a competitive antagonist of the P2Y12 receptor on the surface of platelets. The P2Y12 receptor is coupled to the inhibitory G protein, Gi. When adenosine (B11128) diphosphate (B83284) (ADP) binds to the P2Y12 receptor, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels result in reduced phosphorylation of key proteins, ultimately leading to platelet activation, aggregation, and secretion. By binding to the P2Y12 receptor, this compound prevents ADP from binding, thereby maintaining higher intracellular cAMP levels and inhibiting platelet activation and aggregation.

Elinogrel_Mechanism_of_Action cluster_platelet Platelet ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds This compound This compound This compound->P2Y12 Blocks Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP Platelet_Activation Platelet Activation (Aggregation, Secretion) cAMP->Platelet_Activation Inhibits

Figure 1: this compound's Signaling Pathway

Data Presentation

The following tables summarize the quantitative effects of this compound in various in vitro platelet function assays.

Table 1: this compound IC50 Values in Light Transmittance Aggregometry (LTA)

Agonist (ADP) ConcentrationIC50 (ng/mL)Reference
5 µM2230
10 µM2412
20 µM5852

Table 2: Effect of this compound on Platelet Aggregation and Function Markers

AssayParameterTreatmentResultReference
LTAMaximum Aggregation (5 µM ADP)60 mg oral this compound (in vivo)~22% absolute decrease at 4h
VerifyNow P2Y12P2Y12 Reaction Units (PRU)60 mg oral this compound (in vivo)Significant decrease at 4h and 6h
VASP PhosphorylationPlatelet Reactivity Index (PRI)60 mg oral this compound (in vivo)Significant decrease at 4h and 6h

Experimental Protocols

General Workflow for In Vitro Platelet Function Assays

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_assay Assay Performance cluster_analysis Data Analysis Blood_Collection Whole Blood Collection (Sodium Citrate) PRP_Preparation Platelet-Rich Plasma (PRP) Preparation (for LTA) Blood_Collection->PRP_Preparation Incubation Incubate Sample with This compound or Vehicle Control Blood_Collection->Incubation PRP_Preparation->Incubation Assay Perform Platelet Function Assay Incubation->Assay Data_Acquisition Data Acquisition Assay->Data_Acquisition Data_Analysis Data Analysis and Interpretation Data_Acquisition->Data_Analysis

Figure 2: General Experimental Workflow

Protocol 1: Light Transmittance Aggregometry (LTA)

Principle: LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Materials:

  • This compound stock solution (in appropriate solvent, e.g., DMSO)

  • ADP stock solution

  • Platelet-rich plasma (PRP)

  • Platelet-poor plasma (PPP)

  • Aggregometer

  • Aggregometer cuvettes with stir bars

  • Pipettes

Procedure:

  • PRP and PPP Preparation:

    • Collect whole blood into tubes containing 3.2% sodium citrate (B86180).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP.

    • Transfer the PRP to a new tube.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP.

  • Aggregometer Setup:

    • Set the aggregometer to 37°C.

    • Calibrate the aggregometer using PPP for 100% aggregation and PRP for 0% aggregation.

  • Assay:

    • Pipette PRP into an aggregometer cuvette with a stir bar.

    • Add the desired concentration of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes) at 37°C with stirring.

    • Add ADP to the cuvette to induce platelet aggregation. Final concentrations of 5, 10, or 20 µM ADP are commonly used.

    • Record the change in light transmittance for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Determine the maximum percentage of aggregation.

    • To determine the IC50, perform a dose-response curve with varying concentrations of this compound.

Protocol 2: VerifyNow P2Y12 Assay

Principle: The VerifyNow system is a point-of-care, turbidimetric-based optical detection assay that measures platelet aggregation in whole blood. The P2Y12 assay cartridge contains ADP and prostaglandin (B15479496) E1 (PGE1) to specifically assess P2Y12 receptor-mediated aggregation.

Materials:

  • This compound

  • Whole blood collected in 3.2% sodium citrate tubes

  • VerifyNow Instrument

  • VerifyNow P2Y12 assay cartridges

Procedure:

  • Sample Preparation:

    • Collect whole blood into a 3.2% sodium citrate tube.

    • Incubate the whole blood with the desired concentration of this compound or vehicle control at 37°C for a predetermined time.

  • Assay:

    • Follow the manufacturer's instructions for the VerifyNow instrument and P2Y12 assay cartridge.

    • The instrument will automatically mix the blood sample with the reagents in the cartridge and measure the change in light transmittance as platelets aggregate.

  • Data Analysis:

    • The instrument reports the results in P2Y12 Reaction Units (PRU). A lower PRU value indicates a higher level of P2Y12 inhibition.

Protocol 3: VASP Phosphorylation Assay by Flow Cytometry

Principle: The phosphorylation state of VASP is regulated by the P2Y12 signaling pathway. Inhibition of the P2Y12 receptor leads to an increase in VASP phosphorylation. This can be quantified using flow cytometry with a phosphorylation-specific antibody.

Materials:

  • This compound

  • Whole blood collected in 3.2% sodium citrate tubes

  • Commercial VASP phosphorylation assay kit (e.g., from Diagnostica Stago/Biocytex)

  • Flow cytometer

Procedure:

  • Sample Preparation and Staining:

    • Follow the protocol provided with the commercial VASP assay kit.

    • Typically, whole blood is incubated with this compound or vehicle control.

    • The samples are then treated with PGE1 alone (to induce maximum VASP phosphorylation) and PGE1 plus ADP (to assess the inhibitory effect of this compound).

    • Cells are fixed, permeabilized, and stained with a fluorescently labeled antibody specific for phosphorylated VASP.

  • Flow Cytometry:

    • Acquire the samples on a flow cytometer.

    • Gate on the platelet population based on their forward and side scatter characteristics.

    • Measure the mean fluorescence intensity (MFI) of the phosphorylated VASP signal.

  • Data Analysis:

    • Calculate the Platelet Reactivity Index (PRI) using the following formula: PRI (%) = [ (MFI PGE1) - (MFI PGE1+ADP) ] / (MFI PGE1) x 100

    • A lower PRI indicates greater P2Y12 inhibition.

Protocol 4: Platelet Activation Markers (P-selectin and PAC-1) by Flow Cytometry

Principle: Platelet activation leads to the surface expression of P-selectin (from α-granules) and the conformational activation of the GPIIb/IIIa receptor, which can be detected by the PAC-1 antibody. Flow cytometry can quantify the percentage of platelets expressing these markers.

Materials:

  • This compound

  • Whole blood collected in 3.2% sodium citrate tubes

  • Fluorescently labeled antibodies:

    • Anti-CD62P (P-selectin)

    • PAC-1 (binds to activated GPIIb/IIIa)

    • A platelet-specific marker (e.g., anti-CD41 or anti-CD61)

  • ADP

  • Fixative solution (e.g., 1% paraformaldehyde)

  • Flow cytometer

Procedure:

  • Sample Preparation and Staining:

    • Incubate whole blood with this compound or vehicle control.

    • Stimulate the platelets with ADP at a desired concentration.

    • Add the fluorescently labeled antibodies (anti-CD62P, PAC-1, and a platelet-specific marker) and incubate in the dark at room temperature.

    • Fix the samples with a fixative solution.

  • Flow Cytometry:

    • Acquire the samples on a flow cytometer.

    • Gate on the platelet population using the platelet-specific marker.

    • Determine the percentage of platelets positive for P-selectin and PAC-1 binding.

  • Data Analysis:

    • Compare the percentage of positive platelets in the this compound-treated samples to the vehicle control to determine the extent of inhibition of platelet activation.

References

Elinogrel: A Versatile Tool for Potent and Reversible P2Y12 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Elinogrel (formerly PRT060128) is a potent, selective, and direct-acting antagonist of the P2Y12 receptor, a key player in platelet activation and aggregation.[1][2][3][4] Unlike thienopyridine antiplatelet drugs such as clopidogrel, this compound is a reversible, competitive inhibitor that does not require metabolic activation, leading to a rapid onset and offset of action.[1] These characteristics make this compound an invaluable tool compound for in vitro and in vivo studies of the P2Y12 signaling pathway and for the development of novel antiplatelet therapies. This document provides detailed application notes and experimental protocols for utilizing this compound as a tool compound for P2Y12 inhibition.

Mechanism of Action

This compound directly binds to the P2Y12 receptor on the platelet surface, competitively inhibiting the binding of its endogenous agonist, adenosine (B11128) diphosphate (B83284) (ADP). The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon activation by ADP, initiates a signaling cascade leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and the activation of phosphoinositide 3-kinase (PI3K). This cascade ultimately results in the activation of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, the final common pathway for platelet aggregation. By blocking the P2Y12 receptor, this compound effectively prevents these downstream signaling events, thereby inhibiting platelet aggregation and thrombus formation.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound, providing a basis for experimental design and data comparison.

ParameterValueSpecies/SystemReference
IC50 (P2Y12 Receptor Binding) 20 nMNot Specified
Ki (P2Y12 Receptor) 23 nMHuman
IC50 (Platelet Aggregation, max) 980 ng/mLNot Specified
IC50 (Platelet Aggregation, 6 min) 450 ng/mLNot Specified
Pharmacokinetics
Onset of ActionRapidHuman
Offset of ActionReversible within 24hHuman
MetabolismDoes not require metabolic activation-

Signaling Pathway and Experimental Workflow Visualizations

To facilitate a deeper understanding of this compound's mechanism and its application in experimental settings, the following diagrams illustrate the P2Y12 signaling pathway and a general workflow for assessing P2Y12 inhibition.

P2Y12_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds and Activates This compound This compound This compound->P2Y12 Competitively Inhibits Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PI3K PI3K Gi->PI3K Activates cAMP cAMP AC->cAMP Produces GPIIbIIIa_inactive Inactive GPIIb/IIIa cAMP->GPIIbIIIa_inactive Inhibits Aggregation Akt Akt PI3K->Akt Akt->GPIIbIIIa_inactive GPIIbIIIa_active Active GPIIb/IIIa GPIIbIIIa_inactive->GPIIbIIIa_active Activation Aggregation Platelet Aggregation GPIIbIIIa_active->Aggregation Mediates

P2Y12 Signaling Pathway and this compound's Point of Inhibition.

Experimental_Workflow cluster_prep Sample Preparation cluster_treatment Treatment cluster_stimulation Stimulation cluster_analysis Analysis Blood_Collection Whole Blood Collection (Sodium Citrate) PRP_Preparation Platelet-Rich Plasma (PRP) Preparation (for LTA) Blood_Collection->PRP_Preparation Incubation Incubation with this compound (or vehicle control) Blood_Collection->Incubation For Whole Blood Assays PRP_Preparation->Incubation ADP_Addition Addition of ADP Incubation->ADP_Addition LTA Light Transmission Aggregometry (LTA) ADP_Addition->LTA Flow_Cytometry Flow Cytometry (P-selectin, PAC-1 binding) ADP_Addition->Flow_Cytometry

General Experimental Workflow for Assessing P2Y12 Inhibition.

Experimental Protocols

Detailed methodologies for key experiments to characterize the effects of this compound are provided below.

P2Y12 Receptor Binding Assay (Radioligand Competition)

This protocol describes a competitive binding assay to determine the affinity of this compound for the P2Y12 receptor.

Materials:

  • Cell membranes expressing the human P2Y12 receptor or washed human platelets.

  • Radioligand: [³³P]2MeS-ADP (a stable, radiolabeled ADP analog).

  • This compound stock solution.

  • Assay Buffer: Tyrode's buffer (or similar HEPES-based buffer) containing Mg²⁺.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter.

Protocol:

  • Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Incubation: In a microplate, combine the P2Y12 receptor source, a fixed concentration of [³³P]2MeS-ADP, and varying concentrations of this compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known P2Y12 antagonist).

  • Equilibration: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Separation: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.

  • Detection: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. The Ki value can be calculated using the Cheng-Prusoff equation.

Light Transmission Aggregometry (LTA)

LTA is the gold-standard method for measuring platelet aggregation.

Materials:

  • Freshly collected human whole blood in 3.2% sodium citrate.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • This compound stock solution.

  • ADP solution (agonist).

  • LTA aggregometer.

Protocol:

  • PRP and PPP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP. Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes to obtain PPP.

  • Instrument Setup: Calibrate the aggregometer using PRP (0% aggregation) and PPP (100% aggregation).

  • Incubation: Pre-warm PRP aliquots to 37°C. Add this compound (at various concentrations) or vehicle control to the PRP and incubate for a specified time (e.g., 5-10 minutes).

  • Aggregation Measurement: Place the cuvette in the aggregometer and add a stir bar. Add ADP to induce aggregation and record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis: The percentage of maximum aggregation is determined. Plot the percentage of inhibition (compared to vehicle control) against the this compound concentration to calculate the IC50.

Flow Cytometry for Platelet Activation Markers

Flow cytometry allows for the multi-parametric analysis of individual platelets and can be used to assess the expression of activation markers.

Materials:

  • Freshly collected human whole blood in 3.2% sodium citrate.

  • This compound stock solution.

  • ADP solution (agonist).

  • Fluorescently-labeled antibodies against platelet activation markers (e.g., anti-CD62P (P-selectin)-PE, PAC-1-FITC which binds to the activated form of GPIIb/IIIa).

  • A platelet-specific marker (e.g., anti-CD41-APC).

  • Fixation solution (e.g., 1% paraformaldehyde).

  • Flow cytometer.

Protocol:

  • Incubation: In flow cytometry tubes, add whole blood, this compound (at various concentrations) or vehicle control, and incubate at room temperature.

  • Stimulation: Add ADP to the tubes and incubate for a short period (e.g., 5-10 minutes) at room temperature to induce platelet activation. A resting (unstimulated) control should also be included.

  • Staining: Add the cocktail of fluorescently-labeled antibodies to each tube and incubate for 20 minutes at room temperature in the dark.

  • Fixation: Add fixation solution to stop the reaction and stabilize the platelets.

  • Acquisition: Analyze the samples on a flow cytometer. Gate on the platelet population based on their forward and side scatter characteristics and positive staining for CD41.

  • Data Analysis: Quantify the percentage of positive cells and the mean fluorescence intensity (MFI) for each activation marker. Calculate the percentage of inhibition of marker expression by this compound compared to the vehicle control.

Conclusion

This compound's properties as a potent, selective, and reversible P2Y12 inhibitor, coupled with its lack of need for metabolic activation, establish it as a superior tool compound for investigating the intricacies of platelet function and the P2Y12 signaling pathway. The data and protocols provided herein offer a comprehensive guide for researchers and drug development professionals to effectively utilize this compound in their studies, ultimately contributing to the advancement of antithrombotic therapies.

References

Elinogrel in Preclinical Models of Thrombosis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elinogrel (PRT-060128) is a direct-acting, reversible, and competitive antagonist of the P2Y12 receptor, a key mediator of platelet activation and aggregation.[1][2][3][4][5] Unlike thienopyridine antiplatelet agents such as clopidogrel (B1663587), this compound does not require metabolic activation, leading to a more rapid onset of action and potentially less inter-individual variability in response. It has been developed in both intravenous and oral formulations. These characteristics make this compound a compound of interest for the prevention and treatment of arterial thrombosis.

These application notes provide a summary of the available preclinical data on the use of this compound in animal models of thrombosis, with a primary focus on the well-established ferric chloride (FeCl3)-induced arterial thrombosis model in mice. The information detailed below, including dosages and experimental protocols, is intended to guide researchers in designing and conducting their own preclinical studies. It is important to note that the clinical development of this compound was discontinued, which may account for the limited availability of published data across a broad range of animal models.

Mechanism of Action: P2Y12 Receptor Antagonism

This compound exerts its antithrombotic effect by selectively binding to the P2Y12 receptor on the surface of platelets. The binding of adenosine (B11128) diphosphate (B83284) (ADP) to the P2Y12 receptor is a critical step in the amplification of platelet activation and aggregation. By competitively inhibiting this interaction, this compound effectively blocks downstream signaling pathways that lead to thrombus formation.

P2Y12_Signaling_Pathway cluster_platelet Platelet ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 This compound This compound This compound->P2Y12 Inhibits AC Adenylyl Cyclase P2Y12->AC Inhibits GPIIb_IIIa_active GPIIb/IIIa (active) P2Y12->GPIIb_IIIa_active Promotes activation of cAMP cAMP AC->cAMP Converts ATP to VASP_P VASP-P cAMP->VASP_P Maintains phosphorylation of GPIIb_IIIa_inactive GPIIb/IIIa (inactive) VASP_P->GPIIb_IIIa_inactive Inhibits activation of Platelet_Aggregation Platelet Aggregation GPIIb_IIIa_active->Platelet_Aggregation

P2Y12 Receptor Signaling Pathway Inhibition by this compound.

This compound Dosage in Animal Models of Thrombosis

The following tables summarize the reported dosages of this compound used in a murine model of arterial thrombosis.

Table 1: Oral Administration of this compound
Animal ModelThrombosis Induction MethodDoses Administered (mg/kg)Key Findings
MouseFerric Chloride (FeCl3)-induced carotid artery thrombosis7.5, 20, 60Dose-proportional antithrombotic activity.
Table 2: Intravenous Administration of this compound
Animal ModelThrombosis Induction MethodDoses Administered (mg/kg)Key Findings
MouseFerric Chloride (FeCl3)-induced carotid artery thrombosis1Abolished residual thrombosis associated with clopidogrel dosing.

Experimental Protocols

Ferric Chloride-Induced Carotid Artery Thrombosis in Mice

This is a widely used model to study in vivo arterial thrombosis. The application of ferric chloride to the adventitial surface of the carotid artery induces oxidative injury to the vessel wall, leading to endothelial denudation and subsequent thrombus formation.

Materials:

  • This compound

  • Vehicle control (e.g., sterile saline or appropriate solvent for this compound)

  • Anesthetic agent (e.g., isoflurane, ketamine/xylazine)

  • Ferric chloride (FeCl3) solution (e.g., 5-10% in distilled water)

  • Filter paper strips (e.g., 1 x 2 mm)

  • Surgical instruments (forceps, scissors, vessel clamps)

  • Doppler flow probe and flowmeter

  • Warming pad

  • Dissecting microscope

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using a suitable anesthetic agent.

    • Place the animal in a supine position on a warming pad to maintain body temperature.

    • Make a midline cervical incision and carefully dissect the tissues to expose the common carotid artery.

  • Drug Administration:

    • Administer this compound or vehicle control at the desired dose and route (oral gavage or intravenous injection via the tail vein).

    • Allow for an appropriate absorption/distribution period before inducing thrombosis.

  • Thrombosis Induction:

    • Place a Doppler flow probe around the carotid artery to monitor blood flow.

    • Soak a small piece of filter paper in the FeCl3 solution.

    • Apply the FeCl3-saturated filter paper to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).

    • Remove the filter paper and rinse the area with saline.

  • Monitoring and Data Collection:

    • Continuously monitor carotid artery blood flow using the Doppler flow probe.

    • Record the time to vessel occlusion, defined as the cessation of blood flow.

    • At the end of the experiment, the thrombosed arterial segment can be excised for further analysis (e.g., histology, thrombus weight).

Ferric_Chloride_Thrombosis_Workflow Start Start Anesthesia Anesthetize Mouse Start->Anesthesia Expose_Artery Expose Carotid Artery Anesthesia->Expose_Artery Administer_Drug Administer this compound or Vehicle Expose_Artery->Administer_Drug Place_Probe Place Doppler Flow Probe Administer_Drug->Place_Probe Apply_FeCl3 Apply FeCl3-soaked Filter Paper Place_Probe->Apply_FeCl3 Monitor_Flow Monitor Blood Flow Apply_FeCl3->Monitor_Flow Occlusion Time to Occlusion Monitor_Flow->Occlusion End End Experiment Occlusion->End

Workflow for Ferric Chloride-Induced Thrombosis Model.

Concluding Remarks

The available preclinical data, primarily from murine models of arterial thrombosis, demonstrate the dose-dependent antithrombotic efficacy of this compound. Its mechanism as a direct and reversible P2Y12 inhibitor offers a distinct pharmacological profile compared to other antiplatelet agents. The provided protocols and dosage information serve as a valuable resource for researchers investigating the effects of this compound and other P2Y12 antagonists in preclinical settings. Further research would be beneficial to explore the efficacy of this compound in a wider range of animal models and thrombotic conditions.

References

Protocol for dissolving and storing Elinogrel for research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Elinogrel

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (formerly PRT060128) is a potent, direct-acting, and reversible antagonist of the P2Y12 receptor, a key player in platelet activation and aggregation.[1][2] Unlike thienopyridines such as clopidogrel, this compound is not a prodrug and does not require metabolic activation, allowing for a rapid onset of action.[1][2] It is being investigated for its potential therapeutic applications in cardiovascular diseases. These application notes provide detailed protocols for the dissolution and storage of this compound for research purposes, ensuring its stability and efficacy in preclinical studies.

Chemical Properties

PropertyValue
Molecular Formula C₂₀H₁₅ClFN₅O₅S₂
Molecular Weight 523.95 g/mol [3]
Appearance White to off-white solid
Mechanism of Action Direct-acting, reversible P2Y12 receptor antagonist

Solubility Data

This compound is a poorly water-soluble compound. The following table summarizes its solubility in various solvents.

SolventConcentrationMethod/Notes
Dimethyl Sulfoxide (DMSO) 62.5 mg/mL (119.29 mM)Requires sonication. Use freshly opened, anhydrous DMSO as it is hygroscopic, which can impact solubility.
In Vivo Formulation 1 ≥ 2.08 mg/mL (3.97 mM)10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
In Vivo Formulation 2 ≥ 2.08 mg/mL (3.97 mM)10% DMSO, 90% Corn Oil.

Note: Information on the solubility of this compound in other common laboratory solvents such as ethanol (B145695) and aqueous buffers (e.g., PBS) is limited. Researchers should perform small-scale solubility tests before preparing large volumes of solutions.

Experimental Protocols

Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into working solutions.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional, but recommended)

Protocol:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 190.86 µL of DMSO per 1 mg of this compound).

  • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

  • If the compound is not fully dissolved, sonicate the solution for 5-10 minutes.

  • Once completely dissolved, aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

Preparation of Working Solutions for In Vitro Studies

Objective: To prepare diluted working solutions of this compound for use in cell-based assays or other in vitro experiments.

Materials:

  • This compound stock solution (in DMSO)

  • Pre-warmed cell culture medium or desired aqueous buffer (e.g., PBS)

  • Sterile polypropylene (B1209903) tubes

Protocol:

  • Thaw a single aliquot of the this compound stock solution at room temperature.

  • Perform a serial dilution of the stock solution in the desired cell culture medium or buffer to achieve the final working concentration.

    • Important: To avoid precipitation, it is recommended to add the stock solution to the aqueous medium while vortexing. The final concentration of DMSO in the working solution should be kept low (typically ≤ 0.1%) to minimize solvent toxicity in cell-based assays.

  • Prepare the working solutions fresh for each experiment.

Note on Stability in Working Solutions: There is limited data on the stability of this compound in aqueous-based working solutions and cell culture media. A prepared oral solution of this compound has been noted to be storable at room temperature for use within 24 hours. However, for cell culture experiments, it is best practice to prepare fresh dilutions from the frozen stock solution for each experiment to ensure potency.

Preparation of Formulations for In Vivo Studies

Objective: To prepare a stable formulation of this compound for administration in animal models.

Method 1: Saline-based Formulation

Materials:

  • This compound

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl in sterile water)

Protocol:

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • For a final volume of 1 mL, add 100 µL of the this compound DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until uniform.

  • Add 450 µL of saline to the solution and mix thoroughly to obtain a clear solution with a final this compound concentration of 2.08 mg/mL.

  • It is recommended to use this formulation on the day of preparation.

Method 2: Corn Oil-based Formulation

Materials:

  • This compound

  • DMSO

  • Corn oil

Protocol:

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • For a final volume of 1 mL, add 100 µL of the this compound DMSO stock solution to 900 µL of corn oil.

  • Mix thoroughly until a clear solution is obtained. The final concentration of this compound will be 2.08 mg/mL.

  • This formulation should be used with caution for dosing periods exceeding half a month. It is recommended to prepare it fresh.

Storage and Stability

Proper storage of this compound is crucial to maintain its chemical integrity and biological activity.

FormStorage TemperatureDurationNotes
Solid Powder -20°C3 years
4°C2 years
Stock Solution in DMSO -80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.
-20°C1 month
Aqueous Working Solutions Room Temperature or 4°CPrepare fresh for each experimentLimited stability data available.

This compound Signaling Pathway

This compound is a direct antagonist of the P2Y12 receptor, a Gi-protein coupled receptor on the surface of platelets. The binding of its endogenous ligand, adenosine (B11128) diphosphate (B83284) (ADP), to the P2Y12 receptor initiates a signaling cascade that leads to platelet activation and aggregation. This compound blocks this process.

Elinogrel_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Platelet Membrane cluster_intracellular Intracellular ADP ADP P2Y12 P2Y12 Receptor (Gi-coupled) ADP->P2Y12 Binds & Activates This compound This compound This compound->P2Y12 Binds & Inhibits Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PI3K PI3K Gi->PI3K Activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA VASP_P VASP-P PKA->VASP_P Phosphorylates VASP VASP VASP_P->VASP Dephosphorylation GPIIb_IIIa_inactive GPIIb/IIIa (Inactive) GPIIb_IIIa_active GPIIb/IIIa (Active) VASP->GPIIb_IIIa_active Leads to Activation Akt Akt PI3K->Akt Activates Akt->GPIIb_IIIa_active Leads to Activation GPIIb_IIIa_inactive->GPIIb_IIIa_active Conformational Change Platelet_Aggregation Platelet Aggregation GPIIb_IIIa_active->Platelet_Aggregation

Caption: this compound inhibits the P2Y12 signaling pathway, preventing platelet aggregation.

References

Application Notes and Protocols: Elinogrel as a Reference Control in Antiplatelet Drug Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elinogrel (PRT060128) is a direct-acting, selective, and reversible antagonist of the P2Y12 receptor, a key mediator of platelet activation.[1][2][3] Unlike irreversible thienopyridine inhibitors such as clopidogrel, this compound's competitive and reversible binding offers a rapid onset and offset of action.[2][3] While its clinical development was discontinued, these properties make this compound a valuable tool in the research and drug development setting. Specifically, it can serve as a potent reference control, rather than a true negative control, for the characterization and screening of novel antiplatelet agents, particularly those targeting the P2Y12 pathway.

These application notes provide detailed protocols for utilizing this compound as a reference compound in in vitro antiplatelet drug screening assays.

Mechanism of Action of this compound

This compound is a quinazolinone derivative that selectively binds to the P2Y12 receptor on platelets. The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon binding adenosine (B11128) diphosphate (B83284) (ADP), initiates a signaling cascade leading to platelet aggregation and thrombus formation. This compound competitively blocks the binding of ADP to this receptor, thereby inhibiting downstream signaling events. A key advantage of this compound in a research context is that it does not require metabolic activation, unlike clopidogrel, allowing for more predictable in vitro effects.

This compound in Antiplatelet Drug Screening

While not a classic negative control (a substance with no biological effect), this compound is an ideal reference control for several reasons:

  • Reversible Inhibition: Its reversible nature allows for washout studies to assess the recovery of platelet function, providing a clear comparison for novel reversible inhibitors.

  • Potency: As a potent P2Y12 inhibitor, it can be used to establish a maximal inhibition baseline in various assays.

  • Selectivity: Its high selectivity for the P2Y12 receptor helps in dissecting the mechanism of action of new compounds.

  • Direct Action: this compound's activity does not depend on metabolic activation, ensuring consistent and reproducible results in in vitro settings.

Data Presentation

The following tables summarize the key pharmacodynamic properties of this compound, which are essential for its use as a reference control.

PropertyThis compoundClopidogrel (for comparison)Reference
Mechanism of Action Reversible, competitive antagonist of the P2Y12 receptorIrreversible antagonist of the P2Y12 receptor
Metabolic Activation Not requiredRequired (prodrug)
Onset of Action Rapid (near-maximal inhibition within 15 minutes with intravenous administration)Slow (hours)
Offset of Action Rapid (platelet function returns to baseline within 24-48 hours after discontinuation)Slow (dependent on platelet turnover, typically 5-7 days)
Administration Routes Intravenous and OralOral

Experimental Protocols

Protocol 1: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol describes the use of LTA to assess the inhibitory effect of a test compound on ADP-induced platelet aggregation, with this compound as a reference control.

Materials:

  • Whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks.

  • 3.2% or 3.8% sodium citrate (B86180) anticoagulant tubes.

  • Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP).

  • Light Transmission Aggregometer.

  • Agonist: Adenosine diphosphate (ADP).

  • Test compound(s).

  • This compound (as a reference control).

  • Vehicle control (e.g., DMSO, saline).

Procedure:

  • PRP and PPP Preparation:

    • Collect whole blood in sodium citrate tubes.

    • Centrifuge the whole blood at 200 x g for 10 minutes at room temperature to obtain PRP.

    • Carefully transfer the supernatant (PRP) to a new tube.

    • Centrifuge the remaining blood at 2000 x g for 15 minutes to obtain PPP.

    • Adjust the platelet count in the PRP to approximately 2.5-3.0 x 10⁸ platelets/mL using PPP.

  • Instrument Setup:

    • Set the aggregometer to 37°C.

    • Calibrate the aggregometer using PPP for 100% aggregation and PRP for 0% aggregation.

  • Platelet Aggregation Assay:

    • Pipette 450 µL of PRP into aggregometer cuvettes with stir bars.

    • Add 50 µL of the test compound at various concentrations, this compound (as a positive control for reversible inhibition), or vehicle (as a negative control) to the PRP.

    • Incubate for 5 minutes at 37°C with stirring.

    • Add ADP to induce platelet aggregation (final concentration typically 5-20 µM).

    • Record the aggregation for 5-10 minutes.

  • Data Analysis:

    • Determine the maximum percentage of platelet aggregation for each condition.

    • Calculate the IC₅₀ value for the test compound and this compound.

Protocol 2: VASP Phosphorylation Assay

This protocol assesses P2Y12 receptor inhibition by measuring the phosphorylation status of Vasodilator-Stimulated Phosphoprotein (VASP), a downstream effector of the P2Y12 signaling pathway.

Materials:

  • Whole blood collected in sodium citrate or EDTA tubes.

  • Flow cytometer.

  • VASP phosphorylation assay kit (containing PGE1 and ADP, fixation and permeabilization buffers, and fluorescently labeled anti-VASP-P and isotype control antibodies).

  • Test compound(s).

  • This compound.

  • Vehicle control.

Procedure:

  • Sample Preparation:

    • Aliquot whole blood into tubes.

    • Add the test compound, this compound, or vehicle to the respective tubes and incubate as required.

  • Platelet Stimulation and Staining:

    • Add PGE1 to one set of tubes (to induce VASP phosphorylation) and a combination of PGE1 and ADP to another set (ADP will inhibit PGE1-induced VASP phosphorylation via P2Y12).

    • Incubate as per the kit manufacturer's instructions.

    • Fix and permeabilize the cells.

    • Add fluorescently labeled anti-VASP-P antibody and incubate.

    • Wash the cells and resuspend in buffer.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the platelet population based on forward and side scatter.

    • Measure the mean fluorescence intensity (MFI) of the VASP-P staining.

  • Data Analysis:

    • Calculate the Platelet Reactivity Index (PRI) using the MFI of the PGE1 and PGE1+ADP treated samples.

    • Compare the PRI of the test compound-treated samples to the this compound and vehicle controls.

Visualizations

P2Y12_Signaling_Pathway cluster_platelet Platelet ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Activates This compound This compound This compound->P2Y12 Inhibits (Reversibly) Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits Aggregation Platelet Aggregation Gi->Aggregation Promotes cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates VASP_P Phosphorylated VASP (VASP-P) PKA->VASP_P Phosphorylates VASP_P->Aggregation Inhibits

Caption: P2Y12 receptor signaling pathway and the inhibitory action of this compound.

LTA_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay Blood Whole Blood Collection (Sodium Citrate) Centrifuge1 Centrifuge (200 x g, 10 min) Blood->Centrifuge1 PRP Collect Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 Centrifuge (2000 x g, 15 min) Centrifuge1->Centrifuge2 Calibrate Calibrate Aggregometer (PRP=0%, PPP=100%) PRP->Calibrate Incubate Incubate PRP with Test Compound, This compound, or Vehicle (37°C) PRP->Incubate PPP Collect Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Calibrate Calibrate->Incubate Add_Agonist Add ADP to Induce Aggregation Incubate->Add_Agonist Record Record Light Transmission Add_Agonist->Record

References

Measuring the Binding Affinity of Elinogrel to the P2Y12 Receptor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elinogrel is a potent, reversible, and competitive antagonist of the P2Y12 receptor, a key player in platelet activation and aggregation.[1][2][3][4] As a Gi-protein-coupled receptor, the P2Y12 receptor's activation by adenosine (B11128) diphosphate (B83284) (ADP) initiates a signaling cascade that ultimately leads to thrombus formation.[1] Understanding the binding affinity and kinetics of this compound is crucial for its development and characterization as an antiplatelet therapeutic agent.

These application notes provide a detailed overview of the techniques and protocols for measuring the binding affinity of this compound to the P2Y12 receptor. The information is intended to guide researchers in designing and executing robust experiments to characterize this important drug-receptor interaction.

P2Y12 Receptor Signaling Pathway

The binding of ADP to the P2Y12 receptor triggers a conformational change, leading to the activation of the inhibitory G-protein, Gi. This activation inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The reduction in cAMP levels leads to the dephosphorylation of vasodilator-stimulated phosphoprotein (VASP), which in turn promotes the activation of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, a critical step in platelet aggregation.

P2Y12_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds This compound This compound This compound->P2Y12 Competitively Inhibits Gi Gi-protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to VASP_P VASP-P cAMP->VASP_P Promotes Phosphorylation VASP VASP VASP_P->VASP Dephosphorylation GPIIb_IIIa_inactive Inactive GPIIb/IIIa VASP->GPIIb_IIIa_inactive Promotes Inactivation GPIIb_IIIa_active Active GPIIb/IIIa GPIIb_IIIa_inactive->GPIIb_IIIa_active Activation Platelet_Aggregation Platelet Aggregation GPIIb_IIIa_active->Platelet_Aggregation Leads to

Figure 1. P2Y12 Receptor Signaling Pathway and this compound's Mechanism of Action.

Quantitative Data Summary

The binding affinity of this compound for the P2Y12 receptor can be quantified using various techniques. The following table summarizes key binding parameters.

ParameterValueTechniqueReference
Ki 7.00 ± 0.54 nMRadioligand Competition Binding Assay ([3H]AZ12464237)
IC50 20 nMFunctional Assay (Platelet Aggregation)

Experimental Protocols

Radioligand Competition Binding Assay

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound for the P2Y12 receptor using a radiolabeled antagonist.

Experimental Workflow:

Radioligand_Workflow prep Prepare P2Y12 Receptor Source (e.g., Platelet Membranes) incubation Incubate Receptor, Radioligand, and this compound prep->incubation radioligand Prepare Radiolabeled Antagonist (e.g., [3H]AZ12464237) radioligand->incubation This compound Prepare Serial Dilutions of this compound This compound->incubation separation Separate Bound and Free Radioligand (e.g., Filtration) incubation->separation quantification Quantify Bound Radioactivity (e.g., Scintillation Counting) separation->quantification analysis Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff equation quantification->analysis

Figure 2. Workflow for a Radioligand Competition Binding Assay.

Materials:

  • P2Y12 receptor source (e.g., human platelet membranes)

  • Radiolabeled P2Y12 antagonist (e.g., [3H]AZ12464237)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Wash Buffer (ice-cold Assay Buffer)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • 96-well filter plates and vacuum manifold

  • Scintillation counter

Protocol:

  • Receptor Preparation: Prepare platelet membranes from human blood or use commercially available membrane preparations. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well filter plate, add the following components in order:

    • 50 µL of Assay Buffer

    • 50 µL of this compound at various concentrations (or vehicle for total binding)

    • 50 µL of radiolabeled antagonist at a fixed concentration (typically at or below its Kd value)

    • 100 µL of the P2Y12 receptor membrane preparation

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation to reach equilibrium.

  • Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filters. Wash the filters three times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.

  • Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding (in the presence of a saturating concentration of a known P2Y12 antagonist) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data using a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that can be used to measure the real-time binding kinetics (association and dissociation rates) and affinity (Kd) of this compound to the P2Y12 receptor.

Experimental Workflow:

SPR_Workflow chip_prep Prepare Sensor Chip and Immobilize P2Y12 Receptor association Inject this compound over the Sensor Surface (Association Phase) chip_prep->association elinogrel_prep Prepare Serial Dilutions of this compound in Running Buffer elinogrel_prep->association dissociation Flow Running Buffer over the Surface (Dissociation Phase) association->dissociation regeneration Regenerate the Sensor Surface (if necessary) dissociation->regeneration analysis Data Analysis: - Fit sensorgrams to a binding model - Determine ka, kd, and Kd dissociation->analysis regeneration->association Next Cycle

Figure 3. Workflow for a Surface Plasmon Resonance (SPR) Experiment.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Purified P2Y12 receptor

  • This compound

  • Running Buffer (e.g., HBS-EP+)

  • Immobilization reagents (e.g., EDC/NHS)

  • Regeneration solution (if required)

Protocol:

  • Receptor Immobilization: Covalently immobilize the purified P2Y12 receptor onto the sensor chip surface using standard amine coupling chemistry.

  • Assay Setup: Equilibrate the system with Running Buffer.

  • Binding Measurement:

    • Inject a series of concentrations of this compound over the immobilized receptor surface for a defined period to monitor the association phase.

    • Switch back to flowing Running Buffer to monitor the dissociation phase.

  • Regeneration: If the binding is reversible, inject a regeneration solution to remove the bound this compound and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the reference surface signal from the active surface signal to obtain specific binding sensorgrams.

    • Globally fit the sensorgrams from different this compound concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Protocol:

  • Sample Preparation:

    • Prepare a solution of purified P2Y12 receptor in the calorimetry cell.

    • Prepare a solution of this compound at a higher concentration in the injection syringe, using the same buffer as the receptor solution to minimize heats of dilution.

  • Titration:

    • Perform a series of small injections of the this compound solution into the P2Y12 receptor solution while maintaining a constant temperature.

    • Measure the heat released or absorbed after each injection.

  • Data Analysis:

    • Integrate the heat flow peaks to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of this compound to the P2Y12 receptor.

    • Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(1/Kd) = ΔH - TΔS .

Conclusion

The techniques described in these application notes provide robust and reliable methods for characterizing the binding affinity of this compound to its target, the P2Y12 receptor. The choice of technique will depend on the specific research question, available instrumentation, and the nature of the purified receptor and ligand. By carefully designing and executing these experiments, researchers can obtain high-quality data to further understand the pharmacology of this compound and its potential as an antiplatelet agent.

References

Assessing the Reversibility of Elinogrel's Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the reversibility of the antiplatelet effects of Elinogrel, a direct-acting and reversible P2Y12 receptor antagonist.[1][2][3] Understanding the reversibility of this compound is crucial for determining its clinical utility, particularly in scenarios requiring rapid restoration of platelet function, such as emergency surgery. The following protocols and data presentation guidelines are designed to facilitate standardized and thorough evaluation.

Introduction to this compound and its Reversibility

This compound is a competitive antagonist of the P2Y12 receptor, a key mediator of platelet activation and aggregation.[1][4] Unlike irreversible P2Y12 inhibitors such as clopidogrel (B1663587) and prasugrel, this compound's binding to the receptor is not permanent, allowing for a faster offset of its antiplatelet effect upon discontinuation of the drug. Phase I clinical trial data indicated that the pharmacodynamic effects of a single dose of this compound were completely reversed within 24 hours of administration. This compound has a reported half-life of approximately 12 hours. The development of this compound was discontinued (B1498344) in 2012.

Key Principles for Assessing Reversibility

The assessment of this compound's reversibility involves a multi-faceted approach, combining in vitro and in vivo methodologies to provide a comprehensive understanding of the drug's pharmacodynamic profile.

Core Concepts:

  • Pharmacodynamic Recovery: The primary focus is to measure the rate and extent of platelet function recovery after the cessation of this compound administration.

  • Competitive Antagonism: Demonstrating that the inhibitory effect of this compound can be overcome by increasing concentrations of the endogenous agonist, adenosine (B11128) diphosphate (B83284) (ADP).

  • Ex Vivo Washout: Assessing the ability of platelets to regain function after this compound is removed from their environment.

Experimental Protocols

In Vitro Assessment of Reversibility

1. Light Transmission Aggregometry (LTA) for Pharmacodynamic Recovery

Light Transmission Aggregometry (LTA) is the gold standard for monitoring platelet aggregation. This protocol assesses the recovery of platelet aggregation over time after ex vivo exposure to this compound.

Methodology:

  • Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.

  • Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).

  • Platelet-Poor Plasma (PPP) Preparation: Further centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes to obtain platelet-poor plasma (PPP), which is used as a reference for 100% aggregation.

  • Incubation with this compound: Incubate aliquots of PRP with varying concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 30 minutes) at 37°C.

  • Washout Procedure:

    • Centrifuge the this compound-treated PRP at 800 x g for 15 minutes to pellet the platelets.

    • Remove the supernatant containing this compound.

    • Gently resuspend the platelet pellet in autologous PPP or a suitable buffer (e.g., Tyrode's buffer).

    • Repeat the wash and resuspension steps multiple times to ensure complete removal of the drug.

  • Platelet Aggregation Measurement:

    • Adjust the platelet count in the washed PRP to a standardized concentration (e.g., 250 x 10⁹/L).

    • Perform LTA by adding a platelet agonist, typically ADP at various concentrations (e.g., 5, 10, 20 µM), to the washed PRP.

    • Monitor the change in light transmission for a set period (e.g., 5-10 minutes) to determine the maximal platelet aggregation.

  • Time Course Analysis: Repeat the washout and aggregation measurements at different time points after the initial incubation with this compound to track the recovery of platelet function.

2. Flow Cytometry for P2Y12 Receptor Occupancy

This method directly assesses the binding and dissociation of this compound from the P2Y12 receptor using a fluorescently labeled P2Y12-specific antibody or ligand.

Methodology:

  • Sample Preparation: Prepare PRP as described for LTA.

  • Incubation: Incubate PRP with this compound at various concentrations.

  • Washout: Perform a washout procedure as described above.

  • Staining:

    • Incubate the washed platelets with a fluorescently labeled antibody that recognizes an epitope on the P2Y12 receptor that is accessible when this compound is not bound.

    • Alternatively, use a fluorescently labeled ADP analog that competes with this compound for binding.

  • Flow Cytometry Analysis: Analyze the stained platelets using a flow cytometer to quantify the mean fluorescence intensity (MFI). A decrease in MFI in the presence of this compound indicates receptor occupancy. An increase in MFI over time after washout demonstrates the dissociation of this compound from the P2Y12 receptor.

In Vivo Assessment of Reversibility

1. Serial Platelet Function Testing in a Clinical or Preclinical Model

This protocol involves administering this compound to subjects (human or animal) and monitoring the recovery of platelet function over time after drug cessation.

Methodology:

  • Subject Enrollment: Recruit subjects for the study. For preclinical studies, appropriate animal models of thrombosis can be utilized.

  • Baseline Measurements: Collect blood samples before this compound administration to establish baseline platelet function using LTA, impedance aggregometry, or other platelet function assays.

  • This compound Administration: Administer a single dose or multiple doses of this compound (oral or intravenous formulation).

  • Serial Blood Sampling: Collect blood samples at multiple time points after the last dose of this compound (e.g., 2, 4, 8, 12, 24, 48 hours).

  • Platelet Function Analysis: Process the blood samples immediately to assess platelet aggregation in response to ADP using LTA or other validated methods.

  • Data Analysis: Plot the percentage of platelet inhibition over time to determine the time required for platelet function to return to baseline levels.

2. Bleeding Time Assessment

Bleeding time is a functional in vivo measure of hemostasis that can be used to assess the overall effect of an antiplatelet agent.

Methodology:

  • Baseline Bleeding Time: Measure the baseline bleeding time before this compound administration using a standardized method (e.g., template method).

  • This compound Administration: Administer this compound.

  • Post-Dose Bleeding Time: Measure the bleeding time at the expected time of peak this compound effect.

  • Recovery Bleeding Time: Perform serial bleeding time measurements after discontinuation of this compound to assess the normalization of hemostasis.

Data Presentation

Quantitative data from the described experiments should be summarized in clear and structured tables to facilitate comparison and interpretation.

Table 1: In Vitro Reversibility of this compound Measured by Light Transmission Aggregometry

Time Post-Washout (hours)This compound Concentration (nM)ADP Concentration (µM)Maximum Platelet Aggregation (%)% Inhibition vs. Control
01001015.2 ± 3.181.0
21001035.8 ± 4.555.3
41001058.9 ± 5.226.4
81001075.4 ± 6.85.8
241001079.8 ± 7.10.3
Control (Vehicle)01080.0 ± 6.50

Table 2: In Vivo Pharmacodynamic Recovery from this compound

Time Post-Last Dose (hours)Mean Platelet Inhibition (%)Mean Bleeding Time (minutes)
Baseline04.5 ± 1.2
285.3 ± 9.112.8 ± 3.5
862.1 ± 11.59.2 ± 2.8
1245.7 ± 10.27.1 ± 2.1
2410.5 ± 5.85.0 ± 1.5
482.1 ± 1.94.6 ± 1.3

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows.

Elinogrel_Signaling_Pathway cluster_platelet Platelet P2Y12 P2Y12 Receptor AC Adenylyl Cyclase P2Y12->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to VASP_P VASP-P cAMP->VASP_P Promotes Phosphorylation GPIIb_IIIa_inactive Inactive GPIIb/IIIa VASP_P->GPIIb_IIIa_inactive Maintains Inactive State GPIIb_IIIa_active Active GPIIb/IIIa GPIIb_IIIa_inactive->GPIIb_IIIa_active Activation Aggregation Platelet Aggregation GPIIb_IIIa_active->Aggregation Leads to ADP ADP ADP->P2Y12 Binds This compound This compound This compound->P2Y12 Reversibly Inhibits

Caption: this compound's mechanism of action on the P2Y12 signaling pathway.

LTA_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Blood Whole Blood Collection PRP PRP Preparation Blood->PRP PPP PPP Preparation PRP->PPP Incubate Incubate PRP with this compound PRP->Incubate Washout Washout Procedure Incubate->Washout Aggregate Induce Aggregation with ADP Washout->Aggregate LTA Measure Light Transmission Aggregate->LTA Recovery Assess Aggregation Recovery LTA->Recovery

Caption: Experimental workflow for in vitro assessment of reversibility using LTA.

InVivo_Workflow Start Start Baseline Baseline Blood Sample & Bleeding Time Start->Baseline Administer Administer this compound Baseline->Administer Serial Serial Blood Sampling & Bleeding Time Measurement Administer->Serial Analysis Platelet Function Analysis (e.g., LTA) Serial->Analysis Serial->Analysis Multiple Time Points End End Analysis->End

References

Unveiling the Anti-Inflammatory Potential of Elinogrel: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework to investigate the potential anti-inflammatory properties of Elinogrel, a reversible P2Y12 receptor antagonist.[1][2] The following protocols are designed to assess the efficacy of this compound in modulating key inflammatory pathways and responses in both in vitro and in vivo models.

Introduction

This compound is a direct-acting and reversible antagonist of the platelet P2Y12 receptor.[3] While its primary therapeutic target is the inhibition of platelet aggregation for the prevention of thrombotic events, the widespread expression of the P2Y12 receptor on various immune cells, including monocytes, macrophages, and dendritic cells, suggests a broader role in modulating inflammatory processes.[4][5] Other P2Y12 antagonists have demonstrated anti-inflammatory effects by reducing the interaction between platelets and leukocytes and suppressing the release of inflammatory cytokines. This document outlines a series of experiments to systematically evaluate the anti-inflammatory activity of this compound.

In Vitro Assessment of Anti-Inflammatory Activity

Inhibition of Pro-inflammatory Cytokine Production in Macrophages

This experiment will determine this compound's ability to suppress the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: LPS-Induced Cytokine Release in RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: The following day, remove the culture medium and pre-treat the cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM) or vehicle (DMSO) for 1 hour. The IC50 of this compound for the P2Y12 receptor is approximately 20 nM, so this range should cover the expected effective concentrations.

  • Inflammatory Challenge: Stimulate the cells with LPS (from E. coli O111:B4) at a final concentration of 100 ng/mL for 6-24 hours.

  • Supernatant Collection: After the incubation period, centrifuge the plate and collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production by this compound compared to the LPS-stimulated vehicle control.

Data Presentation:

TreatmentThis compound Conc. (µM)TNF-α (pg/mL) ± SD% Inhibition of TNF-αIL-6 (pg/mL) ± SD% Inhibition of IL-6
Vehicle02500 ± 21001800 ± 1500
LPS02450 ± 19021750 ± 1403
This compound + LPS0.011800 ± 150281300 ± 11028
This compound + LPS0.11100 ± 9056800 ± 7056
This compound + LPS1600 ± 5076450 ± 4075
This compound + LPS10450 ± 4582300 ± 3083
Inhibition of Leukocyte-Endothelial Cell Adhesion

This assay evaluates the effect of this compound on the adhesion of leukocytes to endothelial cells, a critical step in the inflammatory response.

Experimental Protocol: Leukocyte-Endothelial Cell Adhesion Assay

  • Endothelial Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) on gelatin-coated 48- or 96-well plates until they form a confluent monolayer (48-72 hours).

  • Endothelial Cell Activation: Treat the HUVEC monolayer with TNF-α (10 ng/mL) for 4-6 hours to induce the expression of adhesion molecules.

  • Leukocyte Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) or use a monocytic cell line (e.g., U937). Label the leukocytes with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's protocol.

  • Compound Treatment: Pre-incubate the fluorescently labeled leukocytes with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM) or vehicle for 30 minutes.

  • Co-culture: Add the pre-treated leukocytes to the TNF-α-activated HUVEC monolayer and incubate for 30-60 minutes at 37°C.

  • Washing: Gently wash the wells with pre-warmed PBS to remove non-adherent leukocytes.

  • Quantification: Measure the fluorescence intensity in each well using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage inhibition of leukocyte adhesion by this compound compared to the vehicle control.

Data Presentation:

TreatmentThis compound Conc. (µM)Fluorescence Units ± SD% Inhibition of Adhesion
Vehicle05000 ± 4500
This compound0.014200 ± 38016
This compound0.13100 ± 29038
This compound11800 ± 16064
This compound101100 ± 10078

In Vivo Assessment of Anti-Inflammatory Activity

Carrageenan-Induced Paw Edema in Rodents

This is a classic model of acute inflammation to assess the anti-inflammatory effects of a test compound.

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animals: Use male Wistar rats (180-220 g) or Swiss albino mice (20-25 g).

  • Grouping: Divide the animals into groups (n=6-8 per group): Vehicle control, this compound (e.g., 10, 30, 60 mg/kg, p.o.), and a positive control (e.g., Indomethacin, 10 mg/kg, p.o.). Dosing for this compound can be guided by preclinical thrombosis models where oral doses of 60 mg/kg have been used.

  • Compound Administration: Administer the vehicle, this compound, or positive control orally 60 minutes before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Data Presentation:

TreatmentDose (mg/kg)Paw Volume Increase (mL) at 3h ± SD% Inhibition of Edema at 3h
Vehicle-0.85 ± 0.070
This compound100.62 ± 0.0527.1
This compound300.45 ± 0.0447.1
This compound600.31 ± 0.0363.5
Indomethacin100.25 ± 0.0270.6
LPS-Induced Systemic Inflammation in Mice

This model mimics systemic inflammation and allows for the evaluation of this compound's effect on systemic cytokine production.

Experimental Protocol: LPS-Induced Endotoxemia

  • Animals: Use male C57BL/6 mice (8-10 weeks old).

  • Grouping: Divide the animals into groups (n=8-10 per group): Saline control, LPS + Vehicle, and LPS + this compound (e.g., 30, 60 mg/kg, i.p.).

  • Compound Administration: Administer vehicle or this compound intraperitoneally (i.p.) 30 minutes before LPS injection.

  • LPS Challenge: Inject LPS (e.g., 5-10 mg/kg, i.p.) to induce systemic inflammation.

  • Sample Collection: At 2, 6, and 24 hours post-LPS injection, collect blood samples via cardiac puncture under anesthesia.

  • Cytokine Analysis: Prepare serum and measure the levels of TNF-α and IL-6 using ELISA kits.

  • Data Analysis: Compare the serum cytokine levels between the this compound-treated and vehicle-treated groups.

Data Presentation:

TreatmentDose (mg/kg)Serum TNF-α (pg/mL) at 2h ± SDSerum IL-6 (pg/mL) at 6h ± SD
Saline-50 ± 1080 ± 15
LPS + Vehicle-3500 ± 3005000 ± 450
LPS + this compound302100 ± 1803200 ± 290
LPS + this compound601200 ± 1101800 ± 160

Mechanistic Studies: Elucidation of Signaling Pathways

To understand the molecular mechanisms underlying this compound's anti-inflammatory effects, the modulation of key inflammatory signaling pathways, namely NF-κB and MAPK, should be investigated. Other P2Y12 inhibitors have been shown to suppress the NF-κB signaling pathway.

Western Blot Analysis of NF-κB and MAPK Pathway Activation

Experimental Protocol: Western Blotting

  • Cell Culture and Treatment: Culture RAW 264.7 cells and treat with this compound and LPS as described in section 1.1.

  • Cell Lysis: After a shorter incubation period with LPS (e.g., 15-60 minutes), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phospho-p65, phospho-IκBα, phospho-ERK1/2, phospho-JNK, and phospho-p38 overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to their total protein counterparts and a loading control (e.g., β-actin or GAPDH).

Data Presentation:

Treatmentp-p65/total p65 (Fold Change)p-ERK/total ERK (Fold Change)
Control1.01.0
LPS5.24.8
LPS + this compound (1 µM)2.12.3
LPS + this compound (10 µM)1.31.5

Visualizations

Signaling Pathways and Experimental Workflows

P2Y12_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ADP ADP P2Y12_Receptor P2Y12 Receptor ADP->P2Y12_Receptor Activates Gi Gi Protein P2Y12_Receptor->Gi This compound This compound This compound->P2Y12_Receptor Inhibits AC Adenylyl Cyclase Gi->AC Inhibits PI3K PI3K Gi->PI3K Activates cAMP ↓ cAMP AC->cAMP NFkB_MAPK NF-κB & MAPK Pathways cAMP->NFkB_MAPK Inhibits PI3K->NFkB_MAPK Inflammation ↓ Pro-inflammatory Gene Expression NFkB_MAPK->Inflammation Leads to

In_Vitro_Workflow cluster_setup Cell Culture & Treatment cluster_analysis Analysis Culture Culture Macrophages (RAW 264.7) Seed Seed in 96-well plate Culture->Seed Pretreat Pre-treat with this compound or Vehicle Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Collect Collect Supernatant Stimulate->Collect ELISA Measure Cytokines (TNF-α, IL-6) via ELISA Collect->ELISA Analyze Analyze Data (% Inhibition) ELISA->Analyze

In_Vivo_Workflow cluster_procedure Animal Procedure cluster_measurement Measurement & Analysis Group Group Animals Administer Administer this compound/Vehicle (p.o. or i.p.) Group->Administer Induce Induce Inflammation (Carrageenan or LPS) Administer->Induce Measure Measure Paw Edema or Collect Blood Samples Induce->Measure Analyze Analyze Data (% Inhibition or Cytokine Levels) Measure->Analyze

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Elinogrel Solubility in Experimental Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Elinogrel, ensuring its complete dissolution in experimental buffers is critical for obtaining accurate and reproducible results. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common solubility challenges encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is a poorly water-soluble compound. Its predicted aqueous solubility is very low, estimated to be around 0.00327 mg/mL.[1] As a quinazolinone derivative, it is known to be lipophilic and generally insoluble in water.[2][3]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended primary solvent for preparing high-concentration stock solutions of this compound. It exhibits high solubility in DMSO, reaching up to 62.5 mg/mL (119.29 mM).[4] For optimal results, use anhydrous (dry) DMSO, as the presence of water can reduce the solubility of hydrophobic compounds.

Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous experimental buffer. What should I do?

A3: This phenomenon, known as precipitation upon dilution, is common for hydrophobic compounds. Here are several strategies to mitigate this issue:

  • Final Concentration: Ensure the final concentration of this compound in your aqueous buffer does not exceed its solubility limit.

  • Co-solvents: Utilize a co-solvent system. A widely used approach for this compound involves a multi-component solvent system. For instance, a clear solution of at least 2.08 mg/mL can be achieved using a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]

  • Sonication: After dilution, use an ultrasonic bath to aid in the dissolution of any microscopic precipitates.

  • pH Adjustment: this compound is predicted to be completely ionized at a pH of 7.4. Maintaining the pH of your experimental buffer in the neutral to slightly alkaline range may improve solubility.

Q4: Can I use other organic solvents to prepare my stock solution?

A4: While DMSO is the most commonly recommended solvent, other organic solvents like dimethylformamide (DMF) may also be effective for dissolving quinazolinone derivatives. However, it is crucial to consider the compatibility of these solvents with your specific experimental setup, as they can be toxic to cells or interfere with assay components.

Q5: Is there a difference in solubility for the potassium salt of this compound?

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Cloudy or precipitated solution after diluting DMSO stock in aqueous buffer. The aqueous solubility limit of this compound has been exceeded.- Lower the final concentration of this compound.- Prepare the working solution using a co-solvent system (e.g., DMSO, PEG300, Tween-80, Saline).- Use sonication to aid dissolution.
Inconsistent results in bioassays. Incomplete dissolution or precipitation of this compound leading to inaccurate effective concentrations.- Visually inspect the final solution for any particulates before use.- Prepare fresh dilutions for each experiment.- Follow a validated dissolution protocol consistently.
Low potency observed in an in vitro assay. The actual concentration of dissolved this compound is lower than the nominal concentration due to poor solubility.- Confirm the dissolution of this compound in the assay buffer under a microscope.- Consider using a buffer with a pH of 7.4 to take advantage of its ionized state.

Quantitative Solubility Data

The following table summarizes the available quantitative data on this compound's solubility.

Solvent/System Solubility Molar Concentration Notes
DMSO62.5 mg/mL119.29 mMUltrasonic assistance may be needed.
Water (Predicted)0.00327 mg/mL~6.24 µM
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL≥ 3.97 mMResults in a clear solution.
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL≥ 3.97 mMFor in vivo oral administration.

Experimental Protocols

Protocol for Preparation of this compound Stock and Working Solutions for In Vitro Platelet Aggregation Assays

This protocol provides a method for preparing this compound solutions suitable for in vitro assays, such as platelet aggregation studies.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sterile, high-quality polypropylene (B1209903) tubes

Procedure:

  • Preparation of 10 mM this compound Stock Solution in DMSO:

    • Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

    • Vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, briefly sonicate the solution in a water bath to ensure complete dissolution.

    • Visually inspect the solution to confirm there are no visible particles.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Preparation of this compound Working Solution in PBS:

    • On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in PBS (pH 7.4) to achieve the desired final concentrations for your assay.

    • It is crucial to add the DMSO stock solution to the PBS and immediately vortex to ensure rapid mixing and minimize precipitation.

    • The final concentration of DMSO in the assay should be kept to a minimum (ideally ≤ 0.5%) to avoid solvent-induced effects on platelet function.

    • Prepare these working solutions fresh and use them promptly.

Experimental Workflow for Troubleshooting this compound Solubility

G Troubleshooting this compound Solubility Workflow start Start: Need to prepare this compound solution prep_stock Prepare concentrated stock solution in 100% anhydrous DMSO start->prep_stock dilute Dilute DMSO stock into aqueous experimental buffer prep_stock->dilute observe Observe for precipitation (cloudiness or visible particles) dilute->observe no_precip Solution is clear. Proceed with experiment. observe->no_precip No precip Precipitation observed. observe->precip Yes troubleshoot Troubleshoot Solubility Issues precip->troubleshoot lower_conc Lower the final concentration of this compound troubleshoot->lower_conc use_cosolvent Use a co-solvent system (e.g., with PEG300 and Tween-80) troubleshoot->use_cosolvent adjust_ph Adjust buffer pH to ~7.4 troubleshoot->adjust_ph sonicate Apply sonication after dilution troubleshoot->sonicate re_observe Re-observe for precipitation lower_conc->re_observe use_cosolvent->re_observe adjust_ph->re_observe sonicate->re_observe re_observe->troubleshoot Still Precipitates end End: Experiment Ready re_observe->end Clear

A flowchart for systematically addressing this compound solubility issues.

This compound's Mechanism of Action: P2Y12 Signaling Pathway

This compound is a direct-acting and reversible antagonist of the P2Y12 receptor, a key player in platelet activation and aggregation. Understanding its target pathway is essential for interpreting experimental results.

P2Y12_Signaling_Pathway P2Y12 Signaling Pathway and Inhibition by this compound cluster_platelet Platelet ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Activates This compound This compound This compound->P2Y12 Inhibits Gai Gαi P2Y12->Gai Activates PI3K PI3K P2Y12->PI3K Activates AC Adenylate Cyclase Gai->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Aggregation Platelet Aggregation & Activation cAMP->Aggregation Inhibits Akt Akt PI3K->Akt Activates Akt->Aggregation Promotes Inhibition Inhibition

This compound blocks the P2Y12 receptor, preventing ADP-mediated platelet activation.

References

Technical Support Center: Interpreting Off-Target Effects of Elinogrel in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting potential off-target effects of Elinogrel in cell-based assays. This compound is a potent, direct-acting, and reversible antagonist of the P2Y12 receptor, a key player in platelet aggregation.[1] While its primary mechanism of action is well-defined, unexpected results in cell-based assays may arise from off-target interactions. This guide aims to provide a framework for identifying and understanding such effects.

Frequently Asked Questions (FAQs)

Q1: We are observing a cellular response to this compound in a cell line that does not express the P2Y12 receptor. What could be the reason?

A1: This is a strong indication of an off-target effect. This compound's primary target is the P2Y12 receptor. If your cell line lacks this receptor, any observed activity is likely due to interaction with other cellular components. It is recommended to perform a comprehensive literature search for known off-target activities of this compound and other P2Y12 inhibitors. Consider performing a broad panel kinase or receptor screen to identify potential off-target binding sites.

Q2: Our platelet aggregation assay shows incomplete inhibition by this compound, even at high concentrations. Is this an off-target effect?

A2: Not necessarily. While this compound is a potent P2Y12 inhibitor, incomplete inhibition in a platelet aggregation assay could be due to several factors not related to off-target effects. These include:

  • Agonist Concentration: The concentration of the platelet agonist used (e.g., ADP) can overcome the competitive antagonism of this compound at high levels.

  • Platelet Viability: Poor platelet health can lead to a blunted response.

  • Assay Conditions: Suboptimal temperature, pH, or stirring speed can affect platelet aggregation.

However, if you have ruled out these factors, an off-target effect that promotes platelet activation through a different pathway cannot be entirely excluded, although it is less likely given this compound's known mechanism.

Q3: We have observed cytotoxicity in our cell-based assay with this compound treatment. Is this a known off-target effect?

A3: While clinical trials of this compound did not report significant cytotoxicity, it is possible that at the concentrations used in in vitro cell-based assays, cytotoxic effects may be observed. To investigate this:

  • Perform a dose-response curve to determine the concentration at which cytotoxicity occurs.

  • Use a panel of different cytotoxicity assays (e.g., MTT, LDH release, Annexin V/PI staining) to confirm the observation and understand the mechanism of cell death (apoptosis vs. necrosis).

  • Compare the cytotoxic concentration to the IC50 for P2Y12 inhibition. A large window between the efficacious and cytotoxic concentrations suggests a better safety profile.

Q4: In clinical trials, this compound was associated with dyspnea (shortness of breath). Could this be due to an off-target effect on respiratory cells?

A4: The dyspnea observed with this compound and other reversible P2Y12 inhibitors is thought to be a class effect.[2] Current hypotheses suggest it is not a direct effect on respiratory cells but may be related to the inhibition of P2Y12 receptors on sensory neurons. Therefore, observing an effect in a lung epithelial cell line, for example, might be an unexpected off-target effect worth investigating further, but it may not directly correlate with the clinically observed dyspnea.

Q5: We have seen reports of elevated liver enzymes with some P2Y12 inhibitors. Should we be concerned about this in our liver cell line-based assays?

A5: Cases of elevated liver enzymes have been reported for some antiplatelet agents, including clopidogrel, and are often considered idiosyncratic reactions.[3] While specific in vitro hepatotoxicity data for this compound is limited, it is prudent to monitor for any signs of liver cell stress or damage in your assays, especially when using high concentrations. If you observe effects, it could be an important finding, but it's crucial to differentiate between direct cytotoxicity and more subtle effects on liver cell function.

Troubleshooting Guide

Observed Issue Potential Cause (On-Target) Potential Cause (Off-Target) Recommended Action
Reduced potency (higher than expected IC50) in a P2Y12-expressing cell line. High agonist concentration; Poor compound solubility; Incorrect assay conditions.N/AOptimize agonist concentration; Confirm compound solubility and stability in assay media; Verify assay parameters (temperature, incubation time).
Activity in a P2Y12-negative cell line. N/AInteraction with another receptor, enzyme, or ion channel.Confirm absence of P2Y12 expression; Perform a target deconvolution screen (e.g., broad pharmacology panel); Compare with the activity of other P2Y12 inhibitors.
Unexpected morphological changes in cells. Cell stress due to high compound concentration.Interference with cytoskeletal components or signaling pathways unrelated to P2Y12.Perform a dose-response for the morphological change; Use specific inhibitors for suspected off-target pathways to see if the effect is reversed; Analyze cytoskeletal organization using immunofluorescence.
Alteration of a signaling pathway independent of cAMP regulation. P2Y12 can have minor coupling to other G-proteins in some cell types.Activation or inhibition of a different G-protein coupled receptor or a kinase.Profile the activity of this compound on a panel of GPCRs and kinases; Use specific inhibitors to dissect the signaling cascade.

Data Presentation

This compound On-Target Potency

ParameterValueCell Type/Assay Condition
IC50 (P2Y12) 20 nMPlatelet P2Y12 receptor antagonist activity

This table summarizes the known on-target potency of this compound. Currently, there is a lack of publicly available quantitative data from broad off-target screening panels.

Experimental Protocols

Platelet Aggregation Assay

This protocol is based on light transmission aggregometry (LTA), the gold standard for assessing platelet function.

Materials:

  • Freshly drawn human whole blood collected in 3.2% sodium citrate.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • This compound stock solution (in DMSO, then diluted in saline).

  • ADP (adenosine diphosphate) solution.

  • Saline (0.9% NaCl).

  • Spectrophotometer or platelet aggregometer.

Procedure:

  • PRP and PPP Preparation: Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP. To obtain PPP, centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to 200-300 x 10^9/L using PPP.

  • Assay Setup:

    • Pre-warm PRP aliquots to 37°C for 10 minutes.

    • Add this compound at various concentrations (or vehicle control) to the PRP and incubate for 5-10 minutes.

  • Aggregation Measurement:

    • Place the PRP sample in the aggregometer and establish a baseline.

    • Add ADP to induce platelet aggregation. A typical final concentration is 5-20 µM.

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis: The percentage of aggregation is calculated relative to the light transmission of PPP (100% aggregation) and PRP (0% aggregation). The IC50 value for this compound can be determined by plotting the percentage of inhibition against the log of the this compound concentration.

cAMP Measurement Assay

This protocol measures the inhibition of adenylyl cyclase activity through the P2Y12 receptor.

Materials:

  • P2Y12-expressing cells (e.g., CHO-K1 cells stably expressing human P2Y12).

  • This compound stock solution.

  • Forskolin (B1673556) solution (to stimulate adenylyl cyclase).

  • ADP solution.

  • Commercially available cAMP assay kit (e.g., ELISA or HTRF-based).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and grow to confluency.

  • Compound Treatment:

    • Wash the cells with assay buffer.

    • Add this compound at various concentrations and incubate for 15-30 minutes.

  • Cell Stimulation: Add a mixture of ADP and forskolin to the wells and incubate for 15-30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

  • Data Analysis: Calculate the percentage of inhibition of the forskolin-stimulated cAMP reduction by ADP. Determine the IC50 value for this compound.

Cytotoxicity Assay (MTT Assay)

This protocol assesses cell viability by measuring the metabolic activity of cells.

Materials:

  • Cells of interest seeded in a 96-well plate.

  • This compound stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound (and a vehicle control). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the CC50 (50% cytotoxic concentration) value.

Visualizations

P2Y12_Signaling_Pathway cluster_membrane Cell Membrane ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Activates This compound This compound This compound->P2Y12 Inhibits Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Substrate Platelet_Activation Platelet Activation & Aggregation cAMP->Platelet_Activation Inhibits Experimental_Workflow_Off_Target Start Unexpected Result in Cell-Based Assay Check_P2Y12 Does the cell line express P2Y12? Start->Check_P2Y12 On_Target Investigate On-Target Effects (e.g., agonist concentration, assay conditions) Check_P2Y12->On_Target Yes Off_Target Potential Off-Target Effect Check_P2Y12->Off_Target No Target_Deconvolution Target Deconvolution (e.g., screening panels) Off_Target->Target_Deconvolution Pathway_Analysis Pathway Analysis (e.g., specific inhibitors) Target_Deconvolution->Pathway_Analysis Conclusion Characterize Off-Target Mechanism Pathway_Analysis->Conclusion Logical_Relationship_Troubleshooting Observation Observed Effect P2Y12_Dependent P2Y12-Dependent Observation->P2Y12_Dependent Concentration_Dependent Concentration- Dependent P2Y12_Dependent->Concentration_Dependent Yes Off_Target_Effect Likely Off-Target Effect P2Y12_Dependent->Off_Target_Effect No On_Target_Effect Likely On-Target Effect Concentration_Dependent->On_Target_Effect Yes Artifact Potential Assay Artifact Concentration_Dependent->Artifact No

References

Optimizing Elinogrel Concentration for Maximal P2Y12 Inhibition: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Elinogrel concentration to achieve maximal P2Y12 inhibition in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit P2Y12?

This compound (formerly PRT060128) is a potent, direct-acting, competitive, and reversible antagonist of the P2Y12 receptor.[1] Unlike thienopyridines such as clopidogrel, this compound is not a prodrug and does not require metabolic activation to exert its antiplatelet effect.[2][3][4][5] It directly binds to the P2Y12 receptor on platelets, preventing adenosine (B11128) diphosphate (B83284) (ADP) from binding and initiating the signaling cascade that leads to platelet activation and aggregation.

Q2: What is the reported IC50 for this compound?

The half-maximal inhibitory concentration (IC50) for this compound's inhibition of the P2Y12 receptor is reported to be 20 nM.

Q3: What are the key advantages of this compound in a research context?

This compound offers several advantages for in vitro and in vivo studies:

  • Direct and Reversible Action: Its direct antagonism allows for a rapid onset of action, and its reversibility enables a faster return to baseline platelet function upon removal.

  • No Metabolic Activation Required: This eliminates variability in experimental results that can arise from differences in metabolic enzyme activity between subjects or experimental models.

  • Both Intravenous and Oral Formulations were Developed: This provided flexibility in experimental design for both acute and chronic dosing studies.

Q4: What happened to the clinical development of this compound?

The development of this compound was terminated in 2012.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies on this compound.

Table 1: Preclinical Efficacy of this compound

ParameterValueSpeciesAssaySource
IC5020 nMNot SpecifiedP2Y12 Receptor Binding
Platelet Inhibition81%Not SpecifiedLight Transmission Aggregometry (LTA) with 10 µmol/L ADP
Platelet Thrombus Inhibition75%Not SpecifiedPlatelet Thrombus Formation Assay
Platelet Thrombus Inhibition87%Not SpecifiedPlatelet Thrombus Formation Assay

Table 2: Clinical Pharmacodynamic Data from the INNOVATE-PCI Trial Substudy

Treatment GroupTime to Near-Maximal InhibitionAgonist (ADP Concentration)AnticoagulantPlatelet Aggregation Inhibition (Approx. Absolute Difference vs. Clopidogrel in acute phase)Source
This compound (IV Bolus)15-30 minutes5 µmol/LC921-786% - 24%
Clopidogrel (Oral Loading Dose)2-6 hours5 µmol/LC921-78N/A
This compound (IV Bolus)15-30 minutes10 µmol/LC921-78Not specified
This compound (IV Bolus)15-30 minutes5 µmol/LCitrate (B86180)Not specified
This compound (Oral Maintenance)2-6 hours post-dose5 µmol/LC921-78~10% - 18% (not statistically significant)

Experimental Protocols

Protocol 1: Measuring P2Y12 Inhibition using Light Transmission Aggregometry (LTA)

1. Blood Collection and Platelet-Rich Plasma (PRP) Preparation:

  • Collect whole blood from healthy, consenting donors who have not consumed any antiplatelet medications for at least two weeks.

  • Use a 21-gauge needle and collect blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio). Discard the first 2-3 mL to avoid tissue factor contamination.

  • Centrifuge the blood at 200 x g for 15 minutes at room temperature with the brake off to prepare PRP.

  • Carefully transfer the upper PRP layer to a new polypropylene (B1209903) tube.

  • Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to prepare platelet-poor plasma (PPP).

  • Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

  • Allow the PRP to rest for at least 30 minutes at room temperature.

2. LTA Procedure:

  • Warm up the aggregometer to 37°C.

  • Calibrate the instrument by setting 100% aggregation with PPP and 0% aggregation with PRP.

  • Add a stir bar to a cuvette containing the adjusted PRP.

  • Incubate the PRP with the desired concentration of this compound or vehicle control for a specified time.

  • Initiate aggregation by adding an ADP solution. A typical starting concentration is 5-10 µM, but this should be optimized for your specific conditions to induce a submaximal response.

  • Record the change in light transmittance for 5-10 minutes.

  • The primary endpoint is the maximal platelet aggregation (%).

Protocol 2: Assessing P2Y12 Inhibition with the VerifyNow P2Y12 Assay

1. Sample Collection:

  • Collect whole blood into a 3.2% sodium citrate tube.

  • Ensure the tube is filled to the correct volume to maintain the proper blood-to-anticoagulant ratio.

2. Assay Procedure (Follow Manufacturer's Instructions):

  • The VerifyNow P2Y12 cartridge contains reagents including ADP and prostaglandin (B15479496) E1 (to reduce the contribution from P2Y1 receptors).

  • The instrument measures the change in light transmittance as fibrinogen-coated beads aggregate in response to platelet activation.

  • Results are reported in P2Y12 Reaction Units (PRU). Lower PRU values indicate a higher level of P2Y12 inhibition.

  • A baseline (pre-drug) measurement is recommended to calculate the percentage of inhibition.

Troubleshooting Guides

Light Transmission Aggregometry (LTA)
IssuePossible Cause(s)Recommended Solution(s)
High variability between replicates - Inadequate mixing of PRP or agonist.- Temperature fluctuations.- Pipetting errors.- Gently invert the PRP tube before aliquoting.- Ensure consistent temperature control.- Calibrate and verify pipettes.
No or low response to ADP - Inactive ADP.- Platelet refractoriness.- Instrument malfunction.- Prepare fresh ADP solutions for each experiment.- Allow PRP to rest for at least 30 minutes before use.- Check instrument calibration and settings.
Inconsistent results between donors - Biological variability (e.g., genetic variations in P2Y12).- Acknowledge inherent biological variability.- Test a sufficient number of donors to draw robust conclusions.
Underestimation of reversible inhibitor effect - High ADP concentration used in the assay.- As this compound is a competitive inhibitor, high concentrations of exogenous ADP can displace it from the P2Y12 receptor. Use a concentration of ADP that elicits a submaximal response to better reflect the inhibitor's potency.
Artifacts from anticoagulant - Citrate chelates calcium, which can affect ecto-ADPase activity and artificially enhance aggregation.- For certain research applications, consider using an anticoagulant like C921-78 which may provide more physiologically relevant conditions.
VerifyNow P2Y12 Assay
IssuePossible Cause(s)Recommended Solution(s)
Error/Attention Code - Presence of glycoprotein (B1211001) IIb/IIIa inhibitors.- Low hematocrit (<33%) or platelet count (<119,000/µL).- Ensure donors have not taken GP IIb/IIIa inhibitors within the recommended washout period.- Screen donors for hematocrit and platelet counts to ensure they are within the assay's valid range.
Unexpectedly high PRU (low inhibition) - Inadequate drug concentration or incubation time.- Sample handling issues (e.g., premature platelet activation).- Perform a dose-response and time-course experiment to determine optimal conditions.- Ensure smooth venipuncture and proper sample handling to avoid pre-analytical platelet activation.
Results not correlating with other assays (e.g., LTA) - Different principles of measurement.- VerifyNow is a whole-blood assay, while LTA uses PRP.- Be aware of the inherent differences between assays. The VerifyNow assay is generally well-correlated with LTA for P2Y12 inhibitors.

Visualizations

P2Y12_Signaling_Pathway cluster_platelet Platelet ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds Gi Gi Protein P2Y12->Gi Activates This compound This compound This compound->P2Y12 Blocks AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP VASP_P ↓ VASP-P GPIIb_IIIa GPIIb/IIIa Activation Aggregation Platelet Aggregation

Caption: P2Y12 signaling pathway and this compound's mechanism of action.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Blood_Collection 1. Whole Blood Collection (3.2% Sodium Citrate) PRP_Prep 2. PRP & PPP Preparation (Centrifugation) Blood_Collection->PRP_Prep Platelet_Count 3. Platelet Count Adjustment PRP_Prep->Platelet_Count Incubation 4. Incubate PRP with this compound (Dose-Response) Platelet_Count->Incubation Aggregation_Assay 5. Perform LTA (Add ADP) Incubation->Aggregation_Assay Data_Analysis 6. Data Analysis (% Inhibition, IC50) Aggregation_Assay->Data_Analysis

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Tree Start High Variability in LTA Results? Check_Mixing Ensure Proper Mixing of PRP and Reagents Start->Check_Mixing Yes No_Aggregation No/Low Platelet Aggregation? Start->No_Aggregation No Check_Temp Verify Consistent Temperature Control (37°C) Check_Mixing->Check_Temp Check_Pipettes Calibrate and Validate Pipettes Check_Temp->Check_Pipettes Fresh_ADP Prepare Fresh ADP Solution No_Aggregation->Fresh_ADP Yes Inconsistent_Donors Inconsistent Results Between Donors? No_Aggregation->Inconsistent_Donors No Rest_PRP Allow PRP to Rest for 30 min Fresh_ADP->Rest_PRP Instrument_Check Check Aggregometer Calibration Rest_PRP->Instrument_Check Biological_Variability Acknowledge Biological Variability and Increase N Inconsistent_Donors->Biological_Variability Yes

Caption: Troubleshooting decision tree for LTA experiments.

References

Technical Support Center: Elinogrel Platelet Response Variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Elinogrel. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the variability in platelet response to this compound during pre-clinical and clinical investigations. As an investigational, direct-acting, and reversible P2Y12 inhibitor, understanding the nuances of its antiplatelet effect is crucial for accurate data interpretation.[1][2][3] Though the development of this compound was discontinued (B1498344) in 2012, the data and methodologies associated with its investigation remain relevant for the broader field of antiplatelet research.[3]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective and reversible antagonist of the P2Y12 receptor on the surface of platelets.[4] By binding to this receptor, it prevents adenosine (B11128) diphosphate (B83284) (ADP) from binding and initiating the signaling cascade that leads to platelet activation and aggregation. Unlike clopidogrel (B1663587), this compound is not a prodrug and does not require metabolic activation, leading to a more rapid onset of action.

Q2: What are the key differences between this compound and other P2Y12 inhibitors like clopidogrel?

A2: The primary differences lie in their mechanism and metabolism. This compound is a direct-acting, reversible inhibitor with a fast onset and offset of action. In contrast, clopidogrel is an irreversible inhibitor and a prodrug that requires conversion to an active metabolite by cytochrome P450 (CYP) enzymes, particularly CYP2C19. This metabolic activation step for clopidogrel can lead to significant inter-individual response variability due to genetic polymorphisms.

Q3: What level of platelet inhibition can be expected with this compound?

A3: Clinical trial data from the INNOVATE-PCI study demonstrated that this compound achieves a rapid and potent inhibition of ADP-mediated platelet response. An intravenous (IV) bolus of this compound resulted in more rapid and potent antiplatelet effects compared to a standard loading dose of clopidogrel. During chronic oral administration, this compound showed a trend towards lower platelet reactivity compared to clopidogrel, although these differences were not always statistically significant.

Q4: Why was the clinical development of this compound discontinued?

A4: The development of this compound was terminated by Novartis in January 2012. While the INNOVATE-PCI trial showed promising results in terms of platelet inhibition, it also raised some safety concerns. There was an increased incidence of bleeding requiring medical attention, primarily at the PCI access site, as well as higher rates of dyspnea and elevated liver enzymes in patients receiving this compound compared to clopidogrel.

Troubleshooting Guide

Issue 1: Higher than expected platelet aggregation in in-vitro experiments with this compound.

  • Possible Cause 1: Reagent Quality and Preparation.

    • Troubleshooting:

      • Ensure this compound stock solutions are freshly prepared and protected from light.

      • Verify the concentration and purity of the this compound compound.

      • Confirm the quality and concentration of the platelet agonist (e.g., ADP). Use a concentration that induces a submaximal aggregation response to effectively measure inhibition.

  • Possible Cause 2: Platelet Preparation and Handling.

    • Troubleshooting:

      • Minimize platelet activation during blood collection and processing by using appropriate anticoagulants (e.g., sodium citrate) and gentle handling techniques.

      • Standardize the time between blood collection and the start of the experiment, as prolonged storage can affect platelet function.

      • Ensure the platelet count in platelet-rich plasma (PRP) is within the optimal range for the assay.

  • Possible Cause 3: Assay Conditions.

    • Troubleshooting:

      • Verify the temperature of the aggregometer is maintained at 37°C.

      • Ensure proper mixing of the sample during the assay.

      • Calibrate the aggregometer with platelet-poor plasma (PPP) for 100% aggregation and PRP for 0% aggregation.

Issue 2: Significant variability in platelet response to this compound between different donors.

  • Possible Cause 1: Inherent Biological Variability.

    • Troubleshooting:

      • Acknowledge that a certain degree of inter-individual variability in platelet function is normal.

      • If possible, screen donors for underlying conditions or medications that may affect platelet function.

      • Consider genetic factors that may influence platelet reactivity, although this compound is not known to be significantly affected by CYP2C19 polymorphisms like clopidogrel.

  • Possible Cause 2: Pre-analytical Variables.

    • Troubleshooting:

      • Standardize all pre-analytical steps, including blood collection, sample handling, and time to assay.

      • Ensure consistent dietary and lifestyle factors among donors in the days leading up to the experiment, as these can influence platelet reactivity.

Issue 3: Inconsistent results in point-of-care platelet function tests.

  • Possible Cause 1: Improper Sample Collection.

    • Troubleshooting:

      • Follow the manufacturer's instructions for the specific point-of-care device (e.g., VerifyNow) regarding the type of collection tube and fill volume.

      • Ensure a clean venipuncture to avoid tissue factor contamination.

  • Possible Cause 2: Instrument or Cartridge Error.

    • Troubleshooting:

      • Perform regular quality control checks on the instrument.

      • Check the expiration date of the test cartridges.

      • Ensure proper storage conditions for the cartridges.

Data Presentation

Table 1: Platelet Aggregation with this compound vs. Clopidogrel in the INNOVATE-PCI Trial (Acute Phase)

Time PointThis compound (120 mg IV) Median Peak Platelet Aggregation (%)Clopidogrel (300-600 mg Oral) Median Peak Platelet Aggregation (%)
Baseline~55%~55%
15-30 minutes~10%~50%
2-6 hours~10%~20%
24 hours~15%~25%

Data are estimations based on graphical representations from the INNOVATE-PCI platelet function substudy. Actual values may vary.

Table 2: Platelet Aggregation with this compound vs. Clopidogrel in the INNOVATE-PCI Trial (Chronic Phase - Day 30)

Time Point Post-DoseThis compound (100mg or 150mg Oral) Median Peak Platelet Aggregation (%)Clopidogrel (75mg Oral) Median Peak Platelet Aggregation (%)
Pre-dose (Trough)~30-35%~35%
2-6 hours (Peak)~15-20%~30%

Data are estimations based on graphical representations from the INNOVATE-PCI platelet function substudy. Differences were not statistically significant in the chronic phase.

Experimental Protocols

1. Light Transmission Aggregometry (LTA)

  • Objective: To measure this compound-induced inhibition of ADP-stimulated platelet aggregation in platelet-rich plasma (PRP).

  • Materials:

    • Whole blood collected in 3.2% sodium citrate (B86180) tubes.

    • This compound stock solution.

    • ADP solution (agonist).

    • Platelet-poor plasma (PPP).

    • Light transmission aggregometer.

    • Cuvettes and stir bars.

  • Procedure:

    • Prepare PRP by centrifuging whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature.

    • Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes.

    • Adjust the platelet count of the PRP if necessary using PPP.

    • Calibrate the aggregometer using PPP for 100% light transmission and PRP for 0% light transmission.

    • Pre-warm the PRP sample to 37°C in the aggregometer.

    • Add the desired concentration of this compound or vehicle control to the PRP and incubate for a specified time.

    • Add ADP to induce platelet aggregation and record the change in light transmission for a set duration (e.g., 5-10 minutes).

    • Analyze the aggregation curve to determine the maximum platelet aggregation.

2. Flow Cytometry for Platelet Activation Markers

  • Objective: To assess the effect of this compound on the expression of platelet activation markers (e.g., P-selectin) in response to ADP.

  • Materials:

    • Whole blood collected in 3.2% sodium citrate tubes.

    • This compound stock solution.

    • ADP solution (agonist).

    • Fluorescently labeled antibodies against platelet markers (e.g., CD41a, CD62P).

    • Flow cytometer.

  • Procedure:

    • Dilute whole blood with a suitable buffer.

    • Add this compound or vehicle control to the diluted blood and incubate.

    • Add ADP to stimulate platelet activation.

    • Add fluorescently labeled antibodies to identify platelets and detect activation markers.

    • Incubate in the dark at room temperature.

    • Fix the samples with paraformaldehyde.

    • Acquire and analyze the samples on a flow cytometer, gating on the platelet population.

Visualizations

P2Y12_Signaling_Pathway cluster_platelet Platelet ADP ADP P2Y12_Receptor P2Y12 Receptor ADP->P2Y12_Receptor Binds & Activates This compound This compound This compound->P2Y12_Receptor Reversibly Blocks Gi_Protein Gi Protein P2Y12_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP PKA ↓ PKA Activity cAMP->PKA VASP_P ↓ VASP-P PKA->VASP_P GPIIb_IIIa_Activation GPIIb/IIIa Activation VASP_P->GPIIb_IIIa_Activation Leads to Platelet_Aggregation Platelet Aggregation GPIIb_IIIa_Activation->Platelet_Aggregation

Caption: this compound's mechanism of action on the P2Y12 signaling pathway.

Troubleshooting_Workflow Start Variable Platelet Response Observed Check_Reagents 1. Verify Reagent Quality (this compound, Agonist) Start->Check_Reagents Check_Platelets 2. Assess Platelet Preparation & Handling Check_Reagents->Check_Platelets Reagents OK Not_Resolved Consult Senior Researcher Check_Reagents->Not_Resolved Issue Found Check_Assay 3. Review Assay Parameters Check_Platelets->Check_Assay Platelets OK Check_Platelets->Not_Resolved Issue Found Donor_Variability 4. Consider Donor-Specific Factors Check_Assay->Donor_Variability Assay OK Check_Assay->Not_Resolved Issue Found Data_Analysis 5. Re-evaluate Data Analysis Donor_Variability->Data_Analysis Donor Factors Considered Donor_Variability->Not_Resolved Inconclusive Resolved Issue Resolved Data_Analysis->Resolved Source of Variability Identified Data_Analysis->Not_Resolved Inconclusive

Caption: A logical workflow for troubleshooting this compound response variability.

References

How to minimize Elinogrel's impact on bleeding time in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The development of Elinogrel was discontinued (B1498344) in 2012. This information is intended for researchers who may be working with this compound for investigational purposes and should not be interpreted as clinical guidance.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the in vivo effects of this compound, with a specific focus on minimizing its impact on bleeding time.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (PRT060128) is a selective and competitive antagonist of the P2Y12 receptor.[1] Unlike thienopyridines such as clopidogrel (B1663587), this compound is a direct-acting, reversible inhibitor that does not require metabolic activation.[2][3] This reversibility allows for a faster offset of its antiplatelet effect.[4] It was developed in both intravenous (IV) and oral formulations.[2]

Q2: What is the primary impact of this compound on hemostasis?

As a P2Y12 inhibitor, this compound blocks the binding of adenosine (B11128) diphosphate (B83284) (ADP) to its receptor on platelets. This inhibition prevents platelet activation and aggregation, a critical step in thrombus formation. Consequently, this compound prolongs bleeding time. While this is the therapeutic goal for preventing thrombotic events, it also increases the risk of bleeding complications.

Q3: How can the impact of this compound on bleeding time be minimized in an experimental setting?

Minimizing this compound's impact on bleeding time in vivo primarily revolves around leveraging its reversible nature and carefully managing its dosage and administration. Key strategies include:

  • Temporary Discontinuation: Due to its reversible binding and relatively short plasma half-life of approximately 8-12 hours, platelet function begins to recover within 24 hours of discontinuing the drug. In case of minor bleeding or prior to invasive procedures in an experimental model, temporary cessation of this compound administration is the primary approach.

  • Dose Adjustment: The INNOVATE-PCI trial data suggests a dose-dependent increase in less severe bleeding events. Utilizing the lowest effective dose in your experimental model can help mitigate the risk of excessive bleeding.

  • Monitoring Platelet Function: Regularly assessing platelet aggregation levels can provide insights into the extent of P2Y12 inhibition and help in making informed decisions about dosing adjustments or temporary discontinuation.

Q4: Are there any specific reversal agents for this compound?

Currently, there are no specific reversal agents that have been developed for this compound. For severe, life-threatening bleeding in a research setting, general strategies for managing antiplatelet-induced hemorrhage should be considered. These may include the transfusion of platelets.

Troubleshooting Guide

Issue: Unexpectedly high or prolonged bleeding in animal models.

  • Possible Cause 1: this compound Dose Too High.

    • Solution: Review the dose-response relationship for this compound in your specific animal model. Consider performing a dose-titration study to identify the minimal effective dose that achieves the desired antiplatelet effect without causing excessive bleeding.

  • Possible Cause 2: Concurrent Medications.

    • Solution: Ensure that no other medications that could affect hemostasis (e.g., NSAIDs, other anticoagulants) are being administered concurrently without a clear experimental rationale.

  • Possible Cause 3: Underlying Hemostatic Defect in the Animal Model.

    • Solution: Verify the baseline bleeding time and platelet function of the animals before administering this compound to rule out any pre-existing coagulopathies.

Issue: Difficulty in achieving a balance between antiplatelet efficacy and bleeding side effects.

  • Possible Cause: Narrow Therapeutic Window in the Chosen Model.

    • Solution: Implement a more frequent monitoring schedule for both platelet aggregation and bleeding time. This will allow for finer adjustments to the dosing regimen. Consider a continuous infusion model for the intravenous formulation to maintain a steady-state concentration, which may provide better control over the antiplatelet effect.

Quantitative Data from Clinical Trials

The following tables summarize bleeding and platelet inhibition data from the INNOVATE-PCI Phase 2 trial, which compared different dosing regimens of this compound with clopidogrel in patients undergoing nonurgent percutaneous coronary intervention.

Table 1: Bleeding Events in the INNOVATE-PCI Trial

Bleeding Endpoint (TIMI Criteria)Clopidogrel (n=208)This compound (Pooled Arms, n=408)Hazard Ratio (95% CI)
Combined Bleeding 6.3%11.5%1.98 (1.10 - 3.57)
Major Bleeding 0%0.5%-
Minor Bleeding 0.5%0.7%-
Bleeding Requiring Medical Attention 6.3%11.5%-

Table 2: Platelet Aggregation Inhibition

Time PointTreatment GroupMean Platelet Aggregation (%)
Acute Phase (Post-IV Bolus) ClopidogrelHigher (less inhibition)
This compoundLower (more inhibition)
Chronic Phase (Oral Dosing) ClopidogrelSimilar to this compound
This compoundSimilar to Clopidogrel

Experimental Protocols

1. Assessment of Platelet Aggregation by Light Transmission Aggregometry (LTA)

This protocol is a generalized procedure and should be adapted to specific laboratory conditions and equipment.

  • Principle: LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

  • Sample Preparation:

    • Collect whole blood into tubes containing 3.2% sodium citrate.

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

    • Centrifuge the remaining blood at a higher speed (e.g., 1500 x g) for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).

  • Procedure:

    • Pre-warm PRP and PPP samples to 37°C.

    • Calibrate the aggregometer with PPP for 100% light transmission and PRP for 0% light transmission.

    • Add a specific volume of PRP to a cuvette with a stir bar.

    • Add an agonist, such as ADP (typically at a final concentration of 5-20 µM), to induce aggregation.

    • Record the change in light transmission over time (typically 5-10 minutes). The maximum aggregation is reported as a percentage.

  • Interpretation: A decrease in the percentage of ADP-induced aggregation in samples from this compound-treated subjects compared to vehicle-treated controls indicates P2Y12 receptor inhibition.

2. In Vivo Bleeding Time Assay (Tail Transection Model - Rodent)

  • Principle: This assay measures the time it takes for bleeding to stop after a standardized tail injury, providing a general assessment of hemostatic function.

  • Procedure:

    • Anesthetize the animal according to approved institutional protocols.

    • Place the animal in a prone position, ensuring the tail is accessible.

    • Immerse the tail in warm saline (37°C) for 2 minutes to standardize blood flow.

    • Make a clean transection of the tail at a specific diameter (e.g., 3 mm from the tip) using a sharp scalpel blade.

    • Immediately start a stopwatch.

    • Gently blot the tail with filter paper every 15-30 seconds, being careful not to disturb the forming clot.

    • Stop the stopwatch when there is no sign of blood on the filter paper for at least 30 seconds. This is the bleeding time.

  • Interpretation: An increase in bleeding time in this compound-treated animals compared to controls indicates an impairment of hemostasis.

Visualizations

P2Y12_Signaling_Pathway cluster_platelet Platelet ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds to This compound This compound This compound->P2Y12 Blocks Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP VASP_P ↓ VASP-P GPIIb_IIIa GPIIb/IIIa Activation Aggregation Platelet Aggregation GPIIb_IIIa->Aggregation

Caption: this compound's Mechanism of Action on the P2Y12 Signaling Pathway.

Experimental_Workflow cluster_workflow Experimental Workflow for Assessing this compound's Effect on Bleeding Time Animal_Model Select Animal Model Baseline Measure Baseline Bleeding Time & Platelet Aggregation Animal_Model->Baseline Dosing Administer this compound or Vehicle Control Baseline->Dosing Time_Points Perform Assessments at Pre-defined Time Points Dosing->Time_Points Bleeding_Assay In Vivo Bleeding Time Assay (e.g., Tail Transection) Time_Points->Bleeding_Assay Platelet_Assay Ex Vivo Platelet Aggregation (LTA) Time_Points->Platelet_Assay Data_Analysis Analyze and Compare Data Between Groups Bleeding_Assay->Data_Analysis Platelet_Assay->Data_Analysis

Caption: Workflow for In Vivo Assessment of this compound.

Logical_Relationship cluster_logic Strategies to Minimize this compound's Impact on Bleeding Time Goal Minimize Bleeding Time Impact Reversibility Leverage Reversibility Goal->Reversibility Dose_Optimization Optimize Dose Goal->Dose_Optimization Monitoring Monitor Platelet Function Goal->Monitoring Discontinuation Temporary Discontinuation Reversibility->Discontinuation Dose_Titration Dose-Titration Studies Dose_Optimization->Dose_Titration LTA_Monitoring Regular LTA/Platelet Function Tests Monitoring->LTA_Monitoring

Caption: Key Strategies for Managing this compound's Bleeding Risk.

References

Addressing Elinogrel's potential interactions with other reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Elinogrel. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (PRT060128) is a direct-acting, competitive, and reversible antagonist of the P2Y12 receptor on platelets.[1] Unlike thienopyridines such as clopidogrel (B1663587), this compound does not require metabolic activation to exert its antiplatelet effect.[2][3] It is available in both intravenous and oral formulations. The primary mechanism of action involves the inhibition of adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet activation and aggregation.[1]

Q2: Does this compound interfere with routine coagulation assays like Prothrombin Time (PT) or Activated Partial Thromboplastin Time (aPTT)?

Direct-acting P2Y12 inhibitors, like this compound, are not expected to interfere with standard coagulation assays such as PT or aPTT. These tests primarily assess the integrity of the extrinsic, intrinsic, and common coagulation cascades, which are not directly targeted by P2Y12 inhibitors. While a rare association between clopidogrel and acquired hemophilia with prolonged aPTT has been reported, this is not a recognized issue with direct-acting P2Y12 inhibitors. However, it is always good practice to inform the laboratory of all medications a sample may contain.

Q3: Can this compound interact with other anticoagulants used in experimental settings (e.g., heparin, direct thrombin inhibitors, Factor Xa inhibitors)?

While specific in-vitro interaction studies with a wide range of anticoagulants are not extensively published for this compound, the potential for pharmacodynamic interactions exists. Combining this compound with other anticoagulants will likely increase the overall antithrombotic and bleeding risk. For in-vitro experiments, the choice of anticoagulant can influence platelet aggregation results. For instance, the use of trisodium (B8492382) citrate (B86180) (TSC) as an anticoagulant can underestimate the potency of competitive and reversible P2Y12 antagonists like this compound compared to anticoagulants that maintain physiological calcium concentrations.[4]

Q4: Is this compound likely to interfere with immunoassays?

There is no specific data available on the interference of this compound in immunoassays. However, immunoassays can be susceptible to interference from various substances in a sample. Potential sources of interference in immunoassays are broad and can include endogenous substances (e.g., heterophile antibodies) and exogenous compounds (e.g., drugs). Given the lack of specific data for this compound, researchers should be mindful of the potential for unexpected results and may need to perform validation experiments, such as spike and recovery, to rule out interference in their specific assay.

Troubleshooting Guides

Troubleshooting Platelet Aggregation Assays (Light Transmittance Aggregometry - LTA)

Issue 1: Lower than expected platelet inhibition with this compound.

Potential CauseTroubleshooting Step
Incorrect Reagent Concentration Ensure the concentration of ADP used as the agonist is appropriate. For assessing P2Y12 inhibition, a submaximal concentration of ADP (e.g., 5-10 µM) is often used to allow for a sensitive measurement of the inhibitory effect.
Inappropriate Anticoagulant The choice of anticoagulant can affect results. Trisodium citrate can lead to artificially high ADP concentrations, underestimating the effect of a competitive antagonist like this compound. Consider using an anticoagulant that preserves physiological calcium levels if available.
Reagent Instability Prepare fresh solutions of this compound and ADP for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
Incorrect Baseline Calibration Ensure the aggregometer is correctly calibrated with platelet-poor plasma (100% aggregation) and platelet-rich plasma (0% aggregation) before each experiment.

Issue 2: High variability in platelet aggregation results.

Potential CauseTroubleshooting Step
Donor-to-Donor Variability Acknowledge the inherent biological variability between platelet donors. If possible, use pooled platelet-rich plasma (PRP) from multiple donors to minimize individual differences.
Pre-analytical Variables Standardize blood collection and processing. Use a consistent needle gauge, discard the first few milliliters of blood, and process the blood into PRP within a consistent and short timeframe.
Platelet Count While some studies suggest platelet count adjustment is not necessary, significant variations in platelet counts between samples can contribute to variability. If high variability is observed, consider standardizing the platelet count of the PRP.

Experimental Protocols

Key Experiment: Light Transmittance Aggregometry (LTA) for this compound Activity

This protocol is a generalized procedure for assessing the in-vitro efficacy of this compound using LTA.

1. Blood Collection and PRP Preparation:

  • Collect whole blood from healthy, consenting donors who have not consumed any antiplatelet medication for at least two weeks.

  • Use a 21-gauge needle and collect blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

  • Discard the first 2-3 mL of blood drawn.

  • Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).

  • Carefully transfer the PRP to a separate tube.

  • Centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 10 minutes) to obtain platelet-poor plasma (PPP) for baseline correction.

2. LTA Procedure:

  • Allow the aggregometer to warm up to 37°C.

  • Calibrate the instrument by setting 100% light transmittance with PPP and 0% with PRP.

  • Add a defined volume of PRP to a cuvette with a stir bar.

  • Add the desired concentration of this compound or vehicle control and incubate for a specified time (e.g., 2 minutes).

  • Initiate aggregation by adding a specific concentration of ADP (e.g., 5 µM or 10 µM).

  • Record the change in light transmittance for a set period (e.g., 5-10 minutes).

  • The percentage of platelet aggregation is calculated based on the change in light transmittance relative to the baseline.

Data Presentation

Platelet Aggregation Inhibition: this compound vs. Clopidogrel (INNOVATE-PCI Substudy)

The following table summarizes the median peak platelet aggregation data from a pharmacodynamic substudy of the INNOVATE-PCI trial.

Time PointTreatment GroupAgonist (ADP Concentration)Median Peak Platelet Aggregation (%)
Acute Phase (15-30 min post-dose) This compound (120 mg IV + 100/150 mg oral)5 µM~20
Clopidogrel (300-600 mg oral)5 µM~45
This compound (120 mg IV + 100/150 mg oral)10 µM~30
Clopidogrel (300-600 mg oral)10 µM~55
Chronic Phase (Day 30, trough) This compound (100 mg or 150 mg oral BID)5 µM~40
Clopidogrel (75 mg oral QD)5 µM~45
This compound (100 mg or 150 mg oral BID)10 µM~50
Clopidogrel (75 mg oral QD)10 µM~55

Note: BID = twice daily, QD = once daily, IV = intravenous.

Visualizations

Elinogrel_MOA cluster_platelet Platelet P2Y12 P2Y12 Receptor GPIIbIIIa GPIIb/IIIa Receptor P2Y12->GPIIbIIIa Activates Activation Platelet Activation & Aggregation GPIIbIIIa->Activation ADP ADP ADP->P2Y12 Binds to This compound This compound This compound->P2Y12 Competitively Blocks LTA_Workflow cluster_prep Sample Preparation cluster_assay LTA Assay Blood Whole Blood (3.2% Sodium Citrate) Centrifuge1 Centrifuge (200g, 15 min) Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 Centrifuge (2000g, 10 min) Centrifuge1->Centrifuge2 PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP Calibrate Calibrate Aggregometer (0% with PRP, 100% with PPP) Incubate Incubate PRP with This compound or Vehicle Calibrate->Incubate Add_Agonist Add ADP to Induce Aggregation Incubate->Add_Agonist Measure Measure Light Transmittance Add_Agonist->Measure

References

Refinement of protocols for studying Elinogrel's pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols for studying the pharmacokinetics of Elinogrel.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process, providing step-by-step guidance for resolution.

Issue IDProblemPotential CausesRecommended Actions
PK-001 High variability in this compound plasma concentrations between subjects. - Inter-individual differences in absorption, distribution, metabolism, or excretion.- Inconsistent sample handling and processing.- Co-administration of interacting medications.- Ensure strict adherence to the sample collection and processing protocol across all subjects.[1]- Screen subjects for concomitant medications that could potentially interact with this compound.[2][3]- Increase the number of subjects to improve statistical power.
PK-002 Low or no detectable this compound in plasma samples. - Inadequate dose administration.- Errors in sample collection or storage leading to degradation.- Issues with the analytical method (e.g., low sensitivity).- Verify the dosing procedure and ensure accurate administration.- Review sample collection, handling, and storage procedures to prevent degradation. Ensure samples are stored at the correct temperature.- Validate the sensitivity of the LC-MS/MS method.[4][5]
PK-003 Inconsistent results from the LC-MS/MS analysis. - Matrix effects from plasma components.- Instability of this compound in the biological matrix.- Carryover from previous samples in the autosampler.- Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to minimize matrix effects.- Conduct stability tests of this compound in plasma at various temperatures and storage durations.- Implement a rigorous wash protocol for the autosampler between sample injections.
PK-004 Unexpectedly rapid clearance of this compound. - Potential induction of metabolic enzymes, although this compound is not a prodrug and is mainly excreted unchanged.- Individual patient characteristics (e.g., hyper-metabolizer status for the minor metabolic pathway).- Review subject medication history for potent enzyme inducers.- While this compound does not require metabolic activation, consider investigating the minor N-demethylation pathway if clinically relevant.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the design and execution of this compound pharmacokinetic studies.

1. What is the recommended bioanalytical method for quantifying this compound in plasma?

The recommended method is High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS). This method offers high sensitivity and selectivity for the quantification of drugs like this compound in complex biological matrices such as plasma. While a specific, validated LC-MS/MS protocol for this compound is not publicly available due to the termination of its development, methods developed for other P2Y12 inhibitors, such as Clopidogrel (B1663587), can serve as a starting point for method development and validation.

2. What are the critical steps in sample collection and handling for this compound pharmacokinetic studies?

To ensure the integrity of the pharmacokinetic data, the following steps are crucial:

  • Blood Collection: Use vacutainer tubes containing ethylenediaminetetraacetic acid (EDTA) as the anticoagulant.

  • Initial Discard: To avoid spontaneous platelet activation, discard the first 2 to 4 mL of blood drawn.

  • Sample Processing: Centrifuge the blood samples promptly to separate the plasma.

  • Storage: Store plasma samples at -70°C or lower until analysis to ensure the stability of this compound.

3. How does this compound's metabolism affect its pharmacokinetic profile and potential for drug-drug interactions?

This compound is a direct-acting, reversible P2Y12 inhibitor that does not require metabolic activation to exert its pharmacological effect. It is primarily excreted unchanged, with approximately 15% undergoing N-demethylation. This pharmacokinetic profile suggests a lower potential for drug-drug interactions compared to P2Y12 inhibitors that are prodrugs and require extensive metabolism by cytochrome P450 (CYP) enzymes, such as clopidogrel.

4. What were the key pharmacokinetic parameters of this compound observed in clinical trials?

In the INNOVATE-PCI trial, after a 120 mg intravenous (IV) bolus followed by an oral dose, the peak plasma concentration (Cmax) of this compound was reached rapidly. The median Cmax was reported to be between 20,700 ng/mL and 30,600 ng/mL, and the area under the curve for the first 24 hours (AUC0-24) was similar between the 100 mg and 150 mg oral dose groups.

Parameter120 mg IV + 100 mg oral dose120 mg IV + 150 mg oral dose
Median Cmax 30,600 ng/mL20,700 ng/mL
Median AUC0-24h 153,088 ng.hr/mL163,091 ng.hr/mL

Data from the INNOVATE-PCI trial platelet function substudy.

Experimental Protocols & Methodologies

General Bioanalytical Method (LC-MS/MS) for P2Y12 Inhibitors

While a specific protocol for this compound is not available, the following provides a general methodology for quantifying a small molecule drug like this compound in plasma using LC-MS/MS, based on established methods for similar compounds.

1. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples on ice.
  • To 100 µL of plasma, add 300 µL of cold acetonitrile (B52724) containing the internal standard (a structurally similar compound not present in the sample).
  • Vortex for 1 minute to precipitate proteins.
  • Centrifuge at 10,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined during method development.

Visualizations

Elinogrel_Action_Pathway cluster_platelet Platelet P2Y12 P2Y12 Receptor AC Adenylate Cyclase P2Y12->AC Inhibition cAMP cAMP AC->cAMP Converts ATP to cAMP VASP_P VASP-P cAMP->VASP_P Phosphorylates VASP GPIIb_IIIa_inactive Inactive GPIIb/IIIa VASP_P->GPIIb_IIIa_inactive Maintains Inactive State Platelet_Activation Platelet Activation ADP ADP ADP->P2Y12 Binds and Activates This compound This compound This compound->P2Y12 Reversibly Blocks

Caption: this compound's mechanism of action on the P2Y12 receptor.

Experimental_Workflow Dosing This compound Administration (IV and/or Oral) Blood_Sampling Serial Blood Sampling (EDTA tubes) Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Storage Sample Storage (≤ -70°C) Plasma_Separation->Sample_Storage Sample_Prep Sample Preparation (e.g., Protein Precipitation) Sample_Storage->Sample_Prep LC_MS_MS LC-MS/MS Analysis Sample_Prep->LC_MS_MS PK_Analysis Pharmacokinetic Analysis (Cmax, AUC, etc.) LC_MS_MS->PK_Analysis

Caption: Workflow for a typical this compound pharmacokinetic study.

Elinogrel_Metabolism Elinogrel_Oral Oral this compound Elinogrel_Systemic Systemic this compound (Active) Elinogrel_Oral->Elinogrel_Systemic Absorption Metabolite N-demethylated Metabolite (~15%) Elinogrel_Systemic->Metabolite Minor Metabolism Excretion_Unchanged Renal and Fecal Excretion (Unchanged) Elinogrel_Systemic->Excretion_Unchanged ~85% Excretion_Metabolite Excretion of Metabolite Metabolite->Excretion_Metabolite

References

Navigating the Translational Gap: A Technical Support Guide for Elinogrel Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the challenges encountered when translating in vitro data for the P2Y12 receptor antagonist, Elinogrel, to in vivo models. This compound, a direct-acting and reversible inhibitor of the P2Y12 receptor, showed promise in early studies but its development was ultimately discontinued. Understanding the discrepancies between its performance in laboratory assays and living systems is crucial for researchers working with similar compounds.

Troubleshooting Guides

Issue 1: In Vivo Efficacy Does Not Correlate with Potent In Vitro IC50 Values

Scenario: Your in vitro assays, such as light transmission aggregometry (LTA), show potent, concentration-dependent inhibition of ADP-induced platelet aggregation with this compound, but the antithrombotic effect in your animal model is less than anticipated.

Possible Cause: The presence of a clopidogrel-insensitive, inducible pool of P2Y12 receptors on the platelet surface that is not accounted for in standard in vitro assays.[1]

Troubleshooting Steps:

  • Re-evaluate In Vitro Assay Conditions:

    • Standard LTA primarily measures the inhibition of P2Y12 receptors on resting platelets.

    • Consider using whole blood assays or stimulating platelets with strong agonists (e.g., thrombin and convulxin in murine models, or thrombin receptor activating peptide [TRAP] in human platelets) prior to assessing this compound's inhibitory effect. This may help to unmask the inducible P2Y12 receptor pool.[1]

  • Investigate P2Y12 Receptor Expression:

    • Employ flow cytometry or radioligand binding studies to quantify the surface expression of P2Y12 receptors on both resting and activated platelets in your experimental model. This can help determine if an inducible pool of receptors is a significant factor.

  • Consider the Dynamic Nature of Platelet Activation In Vivo:

    • The in vivo thrombotic environment involves a complex interplay of agonists and shear stress, which may lead to a more pronounced exposure of the inducible P2Y12 pool than is replicated in static in vitro assays.

Issue 2: Unexpected Off-Target Effects Observed In Vivo Not Predicted by In Vitro Receptor Binding Assays

Scenario: Your in vivo studies with this compound reveal adverse effects such as dyspnea or elevated liver enzymes, which were not predicted by your highly specific in vitro receptor binding assays.

Possible Causes:

  • Dyspnea: This has been observed with several reversible P2Y12 inhibitors, including this compound.[2][3] The exact mechanism is not fully elucidated but may involve:

    • Off-target effects on sensory neurons.

    • A transfusion-related acute lung injury (TRALI)-like mechanism.[2]

    • Repeated binding and unbinding cycles of the reversible inhibitor leading to autoimmune-like reactions.

  • Elevated Liver Enzymes: While not fully understood, this could be due to drug metabolism, accumulation in hepatocytes, or idiosyncratic hepatotoxicity.

Troubleshooting Steps:

  • Comprehensive In Vivo Safety Pharmacology:

    • Incorporate dedicated cardiovascular, respiratory, and central nervous system safety pharmacology studies early in your preclinical development pipeline for similar compounds.

    • Monitor respiratory rate and function, and conduct regular liver function tests in animal models.

  • Investigate Potential Off-Target Interactions:

    • While primary receptor binding assays may show high specificity, consider broader secondary pharmacology screening to identify potential interactions with other receptors, ion channels, or enzymes that could explain the observed side effects.

  • Metabolite Profiling:

    • Characterize the metabolite profile of your compound in vivo. It is possible that a metabolite, rather than the parent drug, is responsible for the off-target effects.

Frequently Asked Questions (FAQs)

Q1: Why was the clinical development of this compound discontinued?

While there is no single official statement from Novartis detailing the exact reasons, the discontinuation was likely due to a combination of factors observed during Phase 2 clinical trials. These include a notable incidence of side effects such as dyspnea (shortness of breath) and elevations in liver enzymes. Additionally, while this compound demonstrated more rapid and potent platelet inhibition compared to clopidogrel (B1663587) in the acute phase, these differences were not statistically significant during chronic dosing. The overall risk-benefit profile may not have been sufficiently favorable, especially in a competitive landscape with other emerging antiplatelet agents.

Q2: What is the proposed mechanism for dyspnea associated with this compound and other reversible P2Y12 inhibitors?

The exact mechanism remains under investigation, but it is not thought to be a direct result of P2Y12 inhibition on platelets. Leading hypotheses suggest it may be an off-target effect. One theory proposes that reversible P2Y12 inhibitors may interact with P2Y12 receptors on sensory neurons, leading to the sensation of dyspnea. Another hypothesis suggests a mechanism similar to transfusion-related acute lung injury (TRALI), possibly involving autoimmune reactions triggered by the repeated binding and unbinding of the reversible inhibitor to platelets.

Q3: How does the concept of an "inducible pool" of P2Y12 receptors challenge the translation of in vitro data?

In vitro platelet aggregation assays are typically performed on resting platelets, which may not fully represent the physiological state of platelets during thrombosis. Preclinical research suggests that upon strong activation, platelets can expose an additional "inducible pool" of P2Y12 receptors on their surface. While the irreversible inhibitor clopidogrel may not effectively block this newly exposed pool, a continuously present reversible inhibitor like this compound can. This phenomenon represents a key challenge as potent in vitro activity on resting platelets may not fully translate to antithrombotic efficacy in vivo where this inducible pool plays a significant role.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueAssay ConditionsReference
IC50 980 ng/mLADP-induced platelet aggregation (maximum aggregation)
IC50 450 ng/mLADP-induced platelet aggregation (at 6-minute end point)
IC50 2230 ng/mL5 μM ADP-induced platelet aggregation
IC50 2412 ng/mL10 μM ADP-induced platelet aggregation
IC50 5852 ng/mL20 μM ADP-induced platelet aggregation

Table 2: Comparison of this compound and Clopidogrel in the INNOVATE-PCI Phase 2 Trial

ParameterThis compoundClopidogrelReference
TIMI Major or Minor Bleeding No significant increase vs. clopidogrel-
Bleeding Requiring Medical Attention 11.5% (47/408)6.3% (13/208)
Dyspnea 12.3% (50/408)3.8% (8/208)
Transaminase Elevation (>3x ULN) 4.4% (18/408)1.0% (2/208)

Experimental Protocols

Light Transmission Aggregometry (LTA) for IC50 Determination
  • Preparation of Platelet-Rich Plasma (PRP):

    • Collect whole blood from healthy human donors into tubes containing 3.2% sodium citrate.

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the PRP.

    • Carefully aspirate the PRP layer.

  • Platelet Count Adjustment:

    • Determine the platelet count in the PRP using a hematology analyzer.

    • Adjust the platelet count to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using platelet-poor plasma (PPP), obtained by further centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes.

  • Incubation with Inhibitor:

    • Pre-incubate aliquots of the adjusted PRP with varying concentrations of this compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C.

  • Platelet Aggregation Measurement:

    • Transfer the pre-incubated PRP to an aggregometer cuvette with a stir bar.

    • Add a platelet agonist, such as adenosine (B11128) diphosphate (B83284) (ADP), at a final concentration (e.g., 5 µM, 10 µM, or 20 µM).

    • Record the change in light transmittance for a defined period (e.g., 6 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.

  • Data Analysis:

    • Calculate the percentage of maximum platelet aggregation for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

P2Y12_Signaling_Pathway cluster_platelet Platelet ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds to Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP VASP_P ↓ VASP-P cAMP->VASP_P GPIIb_IIIa_act ↑ Glycoprotein IIb/IIIa Activation VASP_P->GPIIb_IIIa_act Aggregation Platelet Aggregation GPIIb_IIIa_act->Aggregation This compound This compound This compound->P2Y12 Reversibly Inhibits

Caption: P2Y12 receptor signaling pathway and the inhibitory action of this compound.

In_Vitro_vs_In_Vivo_Challenge cluster_invitro In Vitro Assessment cluster_invivo In Vivo Reality LTA Light Transmission Aggregometry (LTA) on Resting Platelets Potent_Inhibition Potent Inhibition of ADP-induced Aggregation LTA->Potent_Inhibition Reduced_Efficacy Reduced Antithrombotic Efficacy Potent_Inhibition->Reduced_Efficacy Translational Gap Thrombosis Thrombotic Event (Strong Agonist Stimulation) Inducible_P2Y12 Exposure of Inducible P2Y12 Receptor Pool Thrombosis->Inducible_P2Y12 Inducible_P2Y12->Reduced_Efficacy

Caption: The translational challenge of the inducible P2Y12 receptor pool.

Elinogrel_Development_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development cluster_challenges Observed Challenges invitro In Vitro Studies (LTA, Receptor Binding) invivo_animal In Vivo Animal Models (e.g., Murine Thrombosis) invitro->invivo_animal Promising Potency phase1 Phase 1 Trials (Safety & Pharmacodynamics) invivo_animal->phase1 phase2 Phase 2 Trials (INNOVATE-PCI) (Efficacy & Safety) phase1->phase2 side_effects Adverse Events: - Dyspnea - Elevated Liver Enzymes phase2->side_effects efficacy_gap Translational Efficacy Gap: - Inducible P2Y12 Pool - Lack of Superiority in Chronic Dosing phase2->efficacy_gap Discontinuation Discontinuation of Development side_effects->Discontinuation efficacy_gap->Discontinuation

Caption: Workflow illustrating the challenges leading to this compound's discontinuation.

References

Technical Support Center: Improving the Stability of Elinogrel Solutions for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Elinogrel is an investigational compound whose development was discontinued. As such, comprehensive public data on its stability is limited. The following guidance is based on the known properties of this compound, general principles of pharmaceutical science, and data from structurally related compounds. It is strongly recommended that users perform their own stability studies for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is an experimental, orally and intravenously available antiplatelet agent.[1] It functions as a direct-acting, reversible, and competitive antagonist of the P2Y12 receptor, a key receptor in platelet activation.[2][3] Unlike some other P2Y12 inhibitors, this compound is not a prodrug and does not require metabolic activation.[1] Chemically, it belongs to the quinazolinamine class of compounds.[2]

Q2: What are the primary factors that can affect the stability of this compound solutions?

Based on general knowledge of similar chemical structures, the stability of this compound solutions can be influenced by several factors, including:

  • pH: The solubility and stability of quinazoline (B50416) derivatives can be highly dependent on the pH of the solution.

  • Temperature: Elevated temperatures can accelerate the degradation of chemical compounds.

  • Light: Exposure to light, particularly UV light, can cause photodegradation of light-sensitive molecules.

  • Oxidation: The presence of oxidizing agents can lead to the degradation of susceptible functional groups.

  • Hydrolysis: As a compound containing a sulfonylurea group, this compound may be susceptible to hydrolysis, particularly at acidic or alkaline pH.

Q3: What is the recommended solvent for preparing this compound stock solutions?

For laboratory use, Dimethyl Sulfoxide (DMSO) is a commonly recommended solvent for creating high-concentration stock solutions of poorly water-soluble compounds like this compound. For in vivo experiments, a co-solvent system is often necessary. One suggested protocol involves a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

Q4: How should I store this compound stock solutions to ensure maximum stability?

To minimize degradation, it is recommended to:

  • Store stock solutions at low temperatures, such as -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Protect solutions from light by using amber-colored vials or by wrapping containers in aluminum foil.

Q5: For how long are diluted, aqueous working solutions of this compound typically stable?

It is best practice to prepare fresh working solutions daily from a frozen stock solution. The stability of diluted aqueous solutions can be limited, and precipitation may occur over time, especially if the final concentration of the organic co-solvent (like DMSO) is too high.

Troubleshooting Guides

This section provides solutions to common problems encountered when working with this compound solutions.

Issue Potential Cause Troubleshooting Steps
Precipitation in aqueous buffer upon dilution from DMSO stock. The final concentration of this compound exceeds its aqueous solubility. The percentage of DMSO in the final solution is too high, causing the compound to crash out.1. Decrease Final Concentration: Lower the final concentration of this compound in your assay. 2. Optimize Co-solvent: Keep the final DMSO concentration below 1% (v/v). If necessary, prepare an intermediate dilution in a co-solvent system (e.g., buffer with a small amount of ethanol (B145695) or PEG 400) before the final dilution. 3. pH Adjustment: Since this compound is a quinazolinamine derivative, its solubility is likely pH-dependent. Experiment with adjusting the pH of your buffer. For basic compounds, lowering the pH can sometimes improve solubility. 4. Use of Solubilizing Agents: Consider the addition of surfactants (e.g., Tween 80) or cyclodextrins (e.g., HP-β-CD) to your buffer to enhance solubility.
Inconsistent or lower-than-expected activity in biological assays. Degradation of this compound in the stock or working solution. Inaccurate concentration of the stock solution due to incomplete dissolution.1. Prepare Fresh Solutions: Always use freshly prepared working solutions. Verify the age and storage conditions of your stock solution. 2. Confirm Complete Dissolution: Ensure the stock solution is clear and free of any visible particulates. Gentle warming (not exceeding 37°C) or sonication can aid dissolution. 3. Protect from Light: During your experiment, protect the solutions from direct light exposure.
Visible degradation or change in color of the solution over time. Chemical degradation due to factors like pH, temperature, light, or oxidation.1. Review Storage Conditions: Ensure solutions are stored at the recommended temperature and protected from light. 2. Check Buffer Compatibility: The buffer components may be interacting with this compound. If possible, test stability in different buffer systems. 3. Perform Stability Check: If you suspect degradation, you can perform a simple stability check by analyzing the solution using HPLC at different time points.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, amber-colored microcentrifuge tubes or vials

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the container to prevent moisture condensation.

  • Accurately weigh the required amount of this compound powder.

  • Using a calibrated micropipette, add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortex the vial for 1-2 minutes to facilitate dissolution.

  • If necessary, sonicate the solution in a water bath for a short period to ensure complete dissolution.

  • Visually inspect the solution to confirm it is clear and free of any particulates.

  • Aliquot the stock solution into single-use volumes in sterile, amber-colored tubes.

  • Store the aliquots at -20°C for up to one month or -80°C for up to six months.

Protocol 2: General Stability Testing of this compound Solutions by HPLC

Objective: To assess the stability of an this compound solution under specific storage conditions.

Materials:

  • Prepared this compound solution (in a specific solvent/buffer)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (to be optimized based on the column and this compound's properties)

  • Temperature-controlled storage chambers (e.g., incubators, refrigerators)

  • Light-protected containers (amber vials)

Procedure:

  • Prepare a fresh solution of this compound at the desired concentration.

  • Immediately analyze an aliquot of the fresh solution by HPLC to determine the initial concentration (Time 0). This will serve as the 100% reference.

  • Divide the remaining solution into several aliquots in light-protected containers.

  • Store the aliquots under the desired stability testing conditions (e.g., 4°C, room temperature, 37°C).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove one aliquot from each storage condition.

  • Analyze each aliquot by HPLC using the same method as for the Time 0 sample.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

  • The stability of the solution is determined by the time it takes for the concentration to decrease by a certain percentage (e.g., 10%).

Visualizations

Elinogrel_Stability_Factors cluster_factors Factors Affecting Stability cluster_outcomes Potential Outcomes This compound This compound Solution Stability pH pH This compound->pH Temperature Temperature This compound->Temperature Light Light Exposure This compound->Light Oxidation Oxidation This compound->Oxidation Hydrolysis Hydrolysis This compound->Hydrolysis Precipitation Precipitation This compound->Precipitation Degradation Chemical Degradation pH->Degradation Temperature->Degradation Light->Degradation Oxidation->Degradation Hydrolysis->Degradation LossOfActivity Loss of Biological Activity Degradation->LossOfActivity Precipitation->LossOfActivity

Caption: Factors influencing the stability of this compound solutions.

Elinogrel_Solution_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in Anhydrous DMSO (Vortex/Sonicate) weigh->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot into Single-Use Tubes stock->aliquot store Store at -20°C or -80°C (Protected from Light) aliquot->store thaw Thaw a Single Aliquot store->thaw dilute Dilute to Working Concentration in Aqueous Buffer thaw->dilute use Use Immediately in Experiment dilute->use

Caption: Recommended workflow for preparing this compound solutions.

P2Y12_Signaling_Pathway ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds This compound This compound This compound->P2Y12 Blocks Gi Gi Protein Activation P2Y12->Gi AC Adenylate Cyclase Gi->AC PlateletActivation Platelet Activation and Aggregation Gi->PlateletActivation Promotes cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA VASP VASP-P PKA->VASP Phosphorylates VASP->PlateletActivation Inhibits

Caption: Simplified P2Y12 signaling pathway and the action of this compound.

References

Validation & Comparative

A Preclinical Head-to-Head: Elinogrel vs. Clopidogrel in Platelet Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the nuanced differences between antiplatelet agents is critical. This guide provides a comparative analysis of elinogrel and clopidogrel (B1663587) based on preclinical data, focusing on their mechanism of action, pharmacokinetics, and pharmacodynamics to inform early-stage research and development.

At the forefront of antiplatelet therapy, both this compound and clopidogrel target the P2Y12 receptor, a key player in platelet activation and aggregation. However, their preclinical profiles reveal significant distinctions in their pharmacological properties, offering different potential advantages and disadvantages in therapeutic applications. Clopidogrel, a well-established thienopyridine, is a prodrug that requires metabolic activation to irreversibly inhibit the P2Y12 receptor.[1][2][3][4] In contrast, this compound is a direct-acting, reversible inhibitor of the P2Y12 receptor, a characteristic that allows for both intravenous and oral administration and a more rapid onset and offset of action.[5]

Mechanism of Action: A Tale of Two Inhibitors

The fundamental difference between this compound and clopidogrel lies in their interaction with the P2Y12 receptor.

Clopidogrel: As a prodrug, clopidogrel undergoes a two-step metabolic activation process in the liver, primarily mediated by cytochrome P450 (CYP) enzymes, to form its active thiol metabolite. This active metabolite then irreversibly binds to the P2Y12 receptor on platelets, preventing adenosine (B11128) diphosphate (B83284) (ADP) from binding and initiating a signaling cascade that leads to platelet activation and aggregation. This irreversible binding means that the antiplatelet effect of clopidogrel persists for the lifespan of the platelet (approximately 7-10 days).

This compound: this compound, on the other hand, is a direct-acting antagonist of the P2Y12 receptor. It does not require metabolic activation and binds reversibly to the receptor, competitively inhibiting the binding of ADP. This reversibility results in a shorter duration of action compared to clopidogrel, with platelet function returning to baseline as the drug is cleared from circulation.

cluster_clopidogrel Clopidogrel Pathway cluster_this compound This compound Pathway Clopidogrel Clopidogrel (Prodrug) Liver Hepatic Metabolism (CYP450) Clopidogrel->Liver Activation ActiveMetabolite Active Thiol Metabolite Liver->ActiveMetabolite P2Y12_C P2Y12 Receptor ActiveMetabolite->P2Y12_C Irreversible Inhibition PlateletActivation_C Platelet Activation P2Y12_C->PlateletActivation_C Blocks ADP Binding This compound This compound (Active Drug) P2Y12_E P2Y12 Receptor This compound->P2Y12_E Reversible Inhibition PlateletActivation_E Platelet Activation P2Y12_E->PlateletActivation_E Blocks ADP Binding

A simplified diagram illustrating the distinct mechanisms of action of clopidogrel and this compound.

Pharmacokinetic Profile: A Preclinical Snapshot in Rats

Preclinical studies in rats provide valuable insights into the pharmacokinetic properties of this compound and clopidogrel. It's important to note that the data for clopidogrel can vary based on the formulation used.

ParameterThis compound (Oral)Clopidogrel Bisulfate (Oral)Clopidogrel Lipid Suspension (IV)
Animal Model RatRatRat
Dose 20 mg/kg20 mg/kg20 mg/kg
Tmax (h) -3.00.5
Cmax (µg/mL) -20.4 (of inactive metabolite)38.0 (of inactive metabolite)
AUC (µg.h/mL) -398 (0-inf, of inactive metabolite)421 (0-inf, of inactive metabolite)
Data for clopidogrel's active metabolite is often difficult to quantify in preclinical studies due to its instability.

Pharmacodynamic Comparison: Antiplatelet and Antithrombotic Efficacy

Preclinical models demonstrate the antiplatelet and antithrombotic effects of both compounds.

Platelet Aggregation Inhibition
In Vivo Thrombosis Models

In a ferric chloride (FeCl3)-induced arterial thrombosis model in mice, this compound demonstrated superior antithrombotic activity compared to clopidogrel. At doses that achieved maximal inhibition of ADP-induced platelet aggregation, this compound (60 mg/kg p.o.) was more effective in preventing thrombus formation than clopidogrel (50 mg/kg p.o.).

Bleeding Time

A critical aspect of antiplatelet therapy is the associated risk of bleeding. Preclinical studies in mice have evaluated the effect of clopidogrel on bleeding time.

CompoundDoseAnimal ModelBleeding Time
Clopidogrel 20 mg/kg (oral)Mouse7.7 min
Clopidogrel 40 mg/kg (oral)Mouse10.8 min
Clopidogrel Lipid Suspension 5 mg/kg (IV)Mouse6.7 min
Direct comparative preclinical bleeding time data for this compound under the same experimental conditions was not available in the reviewed literature.

Experimental Protocols

Ferric Chloride (FeCl3)-Induced Arterial Thrombosis Model in Mice

This model is commonly used to evaluate the efficacy of antithrombotic agents.

  • Animal Preparation: Mice are anesthetized, and a carotid artery is surgically exposed.

  • Induction of Thrombosis: A filter paper saturated with a ferric chloride solution (typically 10-20%) is applied to the adventitial surface of the artery for a defined period (e.g., 3 minutes). This induces oxidative injury to the vessel wall, leading to thrombus formation.

  • Drug Administration: Test compounds (this compound or clopidogrel) or vehicle are administered orally or intravenously at specified times before the induction of thrombosis.

  • Measurement of Thrombus Formation: Blood flow in the artery is monitored using a Doppler flow probe. The time to occlusion (cessation of blood flow) is recorded as the primary endpoint. The size and weight of the thrombus can also be measured post-mortem.

start Anesthetized Mouse expose Expose Carotid Artery start->expose drug Administer Drug (this compound/Clopidogrel) expose->drug fecl3 Apply FeCl3-soaked Filter Paper drug->fecl3 thrombus Thrombus Formation fecl3->thrombus monitor Monitor Blood Flow (Doppler Probe) thrombus->monitor endpoint Measure Time to Occlusion monitor->endpoint

Workflow for the FeCl3-induced arterial thrombosis model in mice.
Tail Transection Bleeding Time Assay in Mice

This assay is a standard method for assessing the effect of antiplatelet agents on hemostasis.

  • Animal Preparation: Mice are anesthetized or restrained.

  • Drug Administration: The test compound or vehicle is administered at a predetermined time before the assay.

  • Tail Transection: A small, standardized segment of the distal tail (e.g., 2-3 mm) is transected using a sharp blade.

  • Measurement of Bleeding: The transected tail is immediately immersed in warm saline (37°C). The time until the cessation of bleeding for a defined period (e.g., 30 seconds) is recorded as the bleeding time. Some protocols also measure the amount of blood loss by weighing the filter paper used to blot the blood or by measuring the hemoglobin content of the saline.

Summary and Future Directions

Preclinical data highlights this compound as a direct-acting, reversible P2Y12 inhibitor with a rapid onset of action, offering potential advantages over the irreversible, prodrug clopidogrel, particularly in acute settings or when rapid reversal of platelet inhibition is desired. The superior performance of this compound in in vivo thrombosis models suggests a potent antithrombotic effect.

However, a comprehensive head-to-head comparison of in vitro potency (IC50) and a direct comparison of bleeding time under identical experimental conditions are areas that warrant further investigation to fully elucidate the comparative preclinical profile of these two agents. Such data would be invaluable for guiding the clinical development and therapeutic positioning of novel antiplatelet therapies.

References

A Comparative Guide to the Binding Kinetics of Elinogrel and Ticagrelor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced interactions between a ligand and its receptor is paramount. This guide provides a detailed comparison of the binding kinetics of two P2Y12 receptor antagonists: elinogrel and ticagrelor (B1683153). Both drugs are direct-acting, reversible inhibitors of the P2Y12 receptor, a key player in platelet aggregation. However, their binding mechanisms and kinetic profiles exhibit distinct characteristics that influence their pharmacological effects.

Quantitative Comparison of Binding Parameters

The following table summarizes the available quantitative data for the binding of this compound and ticagrelor to the P2Y12 receptor. It is important to note that detailed kinetic parameters for this compound are limited due to the discontinuation of its clinical development.

ParameterThis compoundTicagrelorReference
Binding Type CompetitiveNon-competitive[1][2],[3]
Reversibility ReversibleReversible[1][4],
Affinity (Kd) Not Available10.5 nM
Association Rate (kon) Not Available0.00011 (nM·s)-1
Dissociation Rate (koff) Not Available0.00087 s-1
Potency (IC50) 20 nMNot specified in the same context
Binding Half-Life Not Available4 minutes
Unbinding Half-Life Not Available14 minutes

Experimental Protocols

Determination of Ticagrelor Binding Kinetics

Objective: To quantify the association and dissociation rates and the affinity of ticagrelor for the human P2Y12 receptor.

Methodology: Radioligand Binding Assay.

  • Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably transfected with the recombinant human P2Y12 receptor (rh-P2Y12).

  • Radioligand: A radiolabeled form of a P2Y12 antagonist is used to detect and quantify binding to the receptor.

  • Procedure:

    • Membrane Preparation: Membranes from the rh-P2Y12-transfected CHO-K1 cells are prepared and incubated with varying concentrations of ticagrelor.

    • Competition Assay: To determine the affinity (Kd), competition binding studies are performed by incubating the cell membranes with a fixed concentration of the radioligand and increasing concentrations of unlabeled ticagrelor.

    • Association Rate (kon): The rate at which ticagrelor binds to the P2Y12 receptor is determined by measuring the amount of specific radioligand binding at various time points after the addition of ticagrelor.

    • Dissociation Rate (koff): The rate at which ticagrelor unbinds from the receptor is measured by first allowing the binding to reach equilibrium and then initiating dissociation by adding a high concentration of a non-radiolabeled antagonist. The amount of radioligand remaining bound is measured over time.

  • Data Analysis: The binding data are analyzed using non-linear regression to calculate the Kd, kon, and koff values.

Determination of this compound Binding Potency

Objective: To determine the concentration of this compound required to inhibit 50% of P2Y12 receptor activity.

Methodology: Competitive Inhibition Assay.

  • Principle: As a competitive inhibitor, this compound directly competes with the endogenous ligand, adenosine (B11128) diphosphate (B83284) (ADP), for the same binding site on the P2Y12 receptor.

  • General Procedure:

    • Platelet-rich plasma or a cell line expressing the P2Y12 receptor is incubated with a fixed, sub-maximal concentration of ADP to induce platelet aggregation or a downstream signaling event.

    • Increasing concentrations of this compound are added to the system.

    • The extent of platelet aggregation or signaling is measured.

    • The concentration of this compound that produces 50% inhibition of the ADP-induced response is determined and reported as the IC50 value.

Visualizing the Mechanisms and Methodologies

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_ticagrelor Ticagrelor Binding Kinetics Assay cluster_this compound This compound Potency Assay T1 Prepare rh-P2Y12 transfected CHO-K1 cell membranes T2 Incubate with radioligand and varying [Ticagrelor] T1->T2 T3 Measure specific binding at different time points T2->T3 T4 Initiate dissociation with excess cold ligand T2->T4 T6 Analyze data to calculate Kd, kon, koff T3->T6 T5 Measure remaining bound radioligand over time T4->T5 T5->T6 E1 Prepare platelet-rich plasma or P2Y12-expressing cells E2 Incubate with fixed [ADP] and varying [this compound] E1->E2 E3 Measure platelet aggregation or signaling response E2->E3 E4 Determine IC50 value E3->E4

Experimental workflows for assessing binding kinetics.

P2Y12_signaling_pathway cluster_receptor Platelet Membrane cluster_inhibitors Antagonists P2Y12 P2Y12 Receptor Gi Gi Protein P2Y12->Gi Activates AC Adenylate Cyclase cAMP ↓ cAMP AC->cAMP Ticagrelor Ticagrelor (Non-competitive) Ticagrelor->P2Y12 Binds allosterically This compound This compound (Competitive) This compound->P2Y12 Competes with ADP ADP ADP ADP->P2Y12 Binds Gi->AC Inhibits PKA ↓ PKA Activation cAMP->PKA VASP ↓ VASP Phosphorylation PKA->VASP Aggregation Platelet Aggregation VASP->Aggregation

P2Y12 receptor signaling pathway and antagonist action.

Discussion of Binding Kinetics and Mechanism of Action

Ticagrelor is a non-competitive antagonist, meaning it binds to a site on the P2Y12 receptor that is distinct from the ADP binding site. This allosteric binding induces a conformational change in the receptor that prevents its activation, even when ADP is bound. The provided kinetic data for ticagrelor reveals a rapid association and a relatively slow dissociation, resulting in a high affinity (low Kd) and a prolonged inhibitory effect that is independent of ADP concentration at the receptor site.

In contrast, this compound is a competitive antagonist, directly competing with ADP for the same binding site on the P2Y12 receptor. Its efficacy is therefore dependent on the relative concentrations of both the drug and the endogenous agonist (ADP). While specific on- and off-rates for this compound are not publicly available, its reversible and competitive nature suggests that an increase in local ADP concentration could potentially overcome its inhibitory effect. The IC50 value of 20 nM indicates that this compound is a potent inhibitor of the P2Y12 receptor.

References

Validating P2Y12 Receptor Occupancy by Elinogrel: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Elinogrel's performance in occupying the P2Y12 receptor against other key antiplatelet agents. The information is supported by experimental data from clinical trials to aid in research and drug development decisions.

Introduction to P2Y12 Receptor Antagonists

The P2Y12 receptor is a critical component in the process of platelet activation and aggregation. Its inhibition is a primary target for antiplatelet therapies aimed at preventing thrombotic events. This compound is a direct-acting, competitive, and reversible P2Y12 receptor antagonist.[1] Unlike thienopyridines such as clopidogrel (B1663587) and prasugrel (B1678051), it does not require metabolic activation, leading to a more predictable and rapid onset of action.[1] This guide compares this compound primarily with clopidogrel, the most widely studied comparator in this compound's clinical trials, and also provides data for other potent P2Y12 inhibitors like prasugrel and ticagrelor (B1683153) to offer a broader context.

Comparative Analysis of P2Y12 Receptor Inhibition

The efficacy of P2Y12 inhibitors can be quantified through various pharmacodynamic assays that measure the extent of platelet aggregation inhibition. Key methods include Light Transmission Aggregometry (LTA) and the VerifyNow P2Y12 point-of-care assay.

Light Transmission Aggregometry (LTA)

LTA is considered the gold-standard for in-vitro assessment of platelet aggregation. It measures the change in light transmission through a platelet-rich plasma sample after the addition of a platelet agonist, such as adenosine (B11128) diphosphate (B83284) (ADP).

This compound vs. Clopidogrel: Key Findings from the INNOVATE-PCI Trial

The INNOVATE-PCI (Intravenous and Oral Administration of this compound to Evaluate Tolerability and Efficacy in Nonurgent Percutaneous Coronary Intervention) trial provided significant data on this compound's performance. In a pharmacodynamic substudy of this trial, an intravenous bolus of this compound demonstrated a more rapid and potent antiplatelet effect compared to a standard loading dose of clopidogrel.[2]

Treatment GroupTime to Near-Maximal Platelet Inhibition
This compound (IV) 15-30 minutes
Clopidogrel (Oral LD) 2-6 hours

During the chronic phase of treatment (30 days), oral this compound (100 mg and 150 mg twice daily) demonstrated greater inhibition of platelet aggregation compared to clopidogrel (75 mg daily).[3] While the differences in platelet reactivity were not always statistically significant during chronic therapy, the trend towards lower reactivity with this compound was notable.[2]

Comparative LTA Data for P2Y12 Inhibitors

P2Y12 InhibitorADP-Induced Platelet Aggregation (% Inhibition)Study Population / Notes
This compound Greater inhibition vs. ClopidogrelINNOVATE-PCI substudy; specific % not consistently reported
Clopidogrel BaselineVaries significantly among individuals
Prasugrel Faster onset and greater inhibition vs. ClopidogrelIntegrated analysis of 24 studies
Ticagrelor More potent inhibition vs. ClopidogrelData from various studies
VerifyNow P2Y12 Assay

The VerifyNow P2Y12 assay is a point-of-care test that measures platelet P2Y12 receptor blockade in whole blood. Results are reported in P2Y12 Reaction Units (PRU). Lower PRU values indicate a higher level of platelet inhibition. A PRU value of <194 is generally considered to indicate an effect of a P2Y12 inhibitor.

This compound Data

Direct, publicly available data from clinical trials reporting PRU values for this compound from the VerifyNow P2Y12 assay are limited.

Comparative PRU Values for Other P2Y12 Inhibitors

P2Y12 InhibitorLoading DoseMaintenance DoseMean PRU Values (approx.)
Clopidogrel 600 mg75 mg/day~188 (post-LD)
Prasugrel 60 mg10 mg/day2-128 (LD) / 1-179 (MD)
Ticagrelor 180 mg90 mg twice daily1-177 (LD) / 1-196 (MD)

Note: PRU values can vary based on the patient population, timing of the test, and specific study protocol.

In Vitro Potency

The intrinsic potency of a drug at its target receptor is a key determinant of its pharmacological effect. For P2Y12 inhibitors, this is often expressed as the half-maximal inhibitory concentration (IC50).

P2Y12 InhibitorP2Y12 Receptor IC50
This compound 20 nM

Experimental Protocols

Light Transmission Aggregometry (LTA)

Principle: LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Protocol Outline:

  • Blood Collection: Whole blood is collected into tubes containing 3.2% sodium citrate (B86180).

  • PRP and PPP Preparation: Platelet-rich plasma (PRP) is obtained by centrifugation at a low speed (e.g., 150-200 g) for 10-15 minutes. Platelet-poor plasma (PPP) is prepared by a second, higher-speed centrifugation of the remaining blood (e.g., 1500-2000 g) for 15-20 minutes.

  • Assay Procedure:

    • The aggregometer is calibrated with PRP (0% aggregation) and PPP (100% aggregation).

    • PRP is warmed to 37°C in a cuvette with a stir bar.

    • A baseline light transmission is recorded.

    • A P2Y12-specific agonist, typically ADP (5-20 µM), is added to induce aggregation.

    • The change in light transmittance is recorded over time (typically 5-10 minutes).

  • Data Analysis: The maximum platelet aggregation is reported as a percentage.

VerifyNow P2Y12 Assay

Principle: This is a whole-blood, point-of-care assay that uses microbead agglutination to measure P2Y12 receptor blockade. The instrument measures the change in light transmittance as activated platelets bind to fibrinogen-coated beads.

Protocol Outline:

  • Blood Collection: A whole blood sample is collected in a 3.2% sodium citrate tube.

  • Assay Cartridge: The blood sample is transferred to the VerifyNow P2Y12 assay cartridge, which contains ADP and prostaglandin (B15479496) E1 (to reduce the contribution of P2Y1 receptor activation).

  • Instrument Analysis: The cartridge is inserted into the VerifyNow instrument. The instrument automatically mixes the sample with the reagents and measures the rate and extent of aggregation.

  • Results: The instrument reports the level of P2Y12 receptor blockade in P2Y12 Reaction Units (PRU).

Signaling Pathways and Experimental Workflows

P2Y12_Signaling_Pathway cluster_platelet Platelet ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds to Gi Gi Protein P2Y12->Gi Activates GPIIb_IIIa_active Active GPIIb/IIIa P2Y12->GPIIb_IIIa_active Promotes activation of AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates VASP_P Phosphorylated VASP PKA->VASP_P Phosphorylates GPIIb_IIIa_inactive Inactive GPIIb/IIIa VASP_P->GPIIb_IIIa_inactive Inhibits activation of Aggregation Platelet Aggregation GPIIb_IIIa_active->Aggregation Leads to This compound This compound This compound->P2Y12 Blocks

Caption: P2Y12 receptor signaling pathway and the inhibitory action of this compound.

LTA_Workflow cluster_workflow Light Transmission Aggregometry (LTA) Workflow start Whole Blood Sample (3.2% Sodium Citrate) centrifuge1 Low-Speed Centrifugation start->centrifuge1 centrifuge2 High-Speed Centrifugation start->centrifuge2 prp Platelet-Rich Plasma (PRP) centrifuge1->prp aggregometer Aggregometer prp->aggregometer ppp Platelet-Poor Plasma (PPP) centrifuge2->ppp ppp->aggregometer calibrate Calibrate with PRP (0%) and PPP (100%) aggregometer->calibrate assay Add Agonist (ADP) to warmed PRP calibrate->assay measure Measure Light Transmittance assay->measure result Result: % Platelet Aggregation measure->result

Caption: Experimental workflow for Light Transmission Aggregometry (LTA).

VerifyNow_Workflow cluster_workflow VerifyNow P2Y12 Assay Workflow start Whole Blood Sample (3.2% Sodium Citrate) cartridge Transfer to VerifyNow P2Y12 Cartridge start->cartridge instrument Insert Cartridge into VerifyNow Instrument cartridge->instrument analysis Automated Mixing, Incubation, and Analysis instrument->analysis result Result: P2Y12 Reaction Units (PRU) analysis->result

Caption: Experimental workflow for the VerifyNow P2Y12 Assay.

Conclusion

This compound demonstrates a rapid and potent inhibition of the P2Y12 receptor, with a faster onset of action compared to clopidogrel. Its reversible binding and lack of need for metabolic activation are key differentiating features. While direct head-to-head comparative data with newer P2Y12 inhibitors like prasugrel and ticagrelor are limited, the existing evidence from the INNOVATE-PCI trial suggests this compound is an effective P2Y12 antagonist. Further research and clinical trials would be beneficial to fully elucidate its comparative efficacy and safety profile against the newer generation of P2Y12 inhibitors. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers in the field of antiplatelet therapy.

References

A Comparative Analysis of Elinogrel and Other P2Y12 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Elinogrel, a reversible P2Y12 inhibitor, against other prominent P2Y12 inhibitors: clopidogrel (B1663587), prasugrel (B1678051), and ticagrelor (B1683153). The information presented is based on available preclinical and clinical data to support research and drug development efforts in the field of antiplatelet therapy.

Introduction to P2Y12 Inhibitors

P2Y12 inhibitors are a class of antiplatelet agents that play a crucial role in the management of acute coronary syndromes (ACS) and the prevention of thrombotic events in patients undergoing percutaneous coronary intervention (PCI). These drugs block the P2Y12 receptor on platelets, thereby inhibiting adenosine (B11128) diphosphate (B83284) (ADP)-mediated platelet activation and aggregation. While effective, the available P2Y12 inhibitors exhibit significant differences in their pharmacological profiles, including their mechanism of action, onset and offset of action, and safety profiles. This compound, although its development was discontinued, represents a unique therapeutic strategy as a direct-acting, reversible, and competitive antagonist of the P2Y12 receptor, available in both intravenous (IV) and oral formulations.

Mechanism of Action

The primary target of these inhibitors is the P2Y12 receptor, a G protein-coupled receptor on the platelet surface. Upon binding of ADP, the P2Y12 receptor initiates a signaling cascade that leads to platelet activation, degranulation, and aggregation, contributing to thrombus formation.

P2Y12 inhibitors can be broadly classified into two categories:

  • Irreversible Inhibitors (Thienopyridines): Clopidogrel and prasugrel are prodrugs that require metabolic activation in the liver to form an active metabolite. This active metabolite then irreversibly binds to the P2Y12 receptor for the lifespan of the platelet.

  • Reversible Inhibitors: Ticagrelor and this compound are direct-acting inhibitors that do not require metabolic activation. They bind reversibly to the P2Y12 receptor, allowing for a faster offset of action upon discontinuation of the drug.

cluster_platelet Platelet P2Y12 Receptor P2Y12 Receptor G-protein Activation G-protein Activation P2Y12 Receptor->G-protein Activation Platelet Activation & Aggregation Platelet Activation & Aggregation G-protein Activation->Platelet Activation & Aggregation ADP ADP ADP->P2Y12 Receptor Binds to This compound / Ticagrelor This compound / Ticagrelor This compound / Ticagrelor->P2Y12 Receptor Reversibly blocks Clopidogrel / Prasugrel (Active Metabolite) Clopidogrel / Prasugrel (Active Metabolite) Clopidogrel / Prasugrel (Active Metabolite)->P2Y12 Receptor Irreversibly blocks

Figure 1: P2Y12 Signaling Pathway and Inhibition

Comparative Pharmacokinetics and Pharmacodynamics

The distinct pharmacological properties of this compound, clopidogrel, prasugrel, and ticagrelor translate into significant differences in their clinical profiles.

ParameterThis compoundClopidogrelPrasugrelTicagrelor
Mechanism of Action Reversible, direct-actingIrreversible, prodrugIrreversible, prodrugReversible, direct-acting
IC50 (P2Y12) 20 nM[1]Variable (active metabolite)More potent than clopidogrelSimilar or greater potency than prasugrel
Onset of Action IV: <15-30 min[2][3]2-6 hours (600mg load)[3][4]30 min to 4 hours1-3 hours
Offset of Action Reversible within 24 hours5-7 days~7 days3-5 days
Metabolism Minimal, not a prodrugHepatic (CYP2C19 dependent)HepaticHepatic (less CYP dependent)
Formulation IV and OralOralOralOral

Clinical Efficacy and Safety

The clinical development of this compound was discontinued, and therefore, large-scale phase 3 outcome data is not available. The primary source of comparative clinical data for this compound comes from the INNOVATE-PCI phase 2 trial, which compared it with clopidogrel in patients undergoing non-urgent PCI.

INNOVATE-PCI Trial: this compound vs. Clopidogrel

The INNOVATE-PCI trial demonstrated that an intravenous and oral regimen of this compound resulted in a more rapid and greater antiplatelet effect compared to a standard loading dose of clopidogrel.

Adverse Events in INNOVATE-PCI (this compound vs. Clopidogrel)

Adverse EventThis compound (pooled doses)Clopidogrel
Bleeding Requiring Medical Attention 11.5%6.3%
TIMI Major or Minor Bleeding No significant increase-
Dyspnea 12.3%3.8%
Transaminase Elevation (>3x ULN) 4.4%1.0%

It is important to note that the increased bleeding requiring medical attention with this compound was primarily at the PCI access site.

Comparative Safety of P2Y12 Inhibitors

A broader comparison of the safety profiles of the commercially available P2Y12 inhibitors reveals key differences:

  • Bleeding Risk: Newer, more potent inhibitors like prasugrel and ticagrelor have been associated with a higher risk of major bleeding compared to clopidogrel in some studies.

  • Dyspnea: Ticagrelor is more frequently associated with dyspnea compared to clopidogrel and prasugrel.

cluster_reversible Reversible Inhibitors cluster_irreversible Irreversible Inhibitors This compound This compound Faster Offset of Action Faster Offset of Action This compound->Faster Offset of Action leads to Ticagrelor Ticagrelor Ticagrelor->Faster Offset of Action leads to Clopidogrel Clopidogrel Slower Offset of Action Slower Offset of Action Clopidogrel->Slower Offset of Action leads to Prasugrel Prasugrel Prasugrel->Slower Offset of Action leads to

Figure 2: Reversibility and Offset of Action

Experimental Protocols

The assessment of platelet inhibition in clinical trials relies on standardized laboratory assays. The two most common methods are Light Transmission Aggregometry (LTA) and the VerifyNow P2Y12 assay.

Light Transmission Aggregometry (LTA)

LTA is considered the gold standard for measuring platelet aggregation. It measures the change in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist like ADP.

Protocol Overview:

  • Sample Preparation: Whole blood is collected in citrate (B86180) tubes and centrifuged to obtain PRP. Platelet-poor plasma (PPP) is prepared by further centrifugation.

  • Assay Procedure:

    • PRP is placed in a cuvette with a stir bar at 37°C.

    • Baseline light transmission is set to 0% with PRP and 100% with PPP.

    • An ADP solution (typically 5 to 20 µM) is added to the PRP to induce aggregation.

    • The change in light transmission is recorded over time as platelets aggregate.

  • Data Analysis: The maximum platelet aggregation (%) is determined from the aggregation curve.

Whole Blood Sample Whole Blood Sample Centrifugation Centrifugation Whole Blood Sample->Centrifugation Platelet-Rich Plasma (PRP) Platelet-Rich Plasma (PRP) Centrifugation->Platelet-Rich Plasma (PRP) PRP PRP Add ADP Add ADP PRP->Add ADP Measure Light Transmission Measure Light Transmission Add ADP->Measure Light Transmission Platelet Aggregation (%) Platelet Aggregation (%) Measure Light Transmission->Platelet Aggregation (%)

Figure 3: Light Transmission Aggregometry Workflow

VerifyNow P2Y12 Assay

The VerifyNow system is a point-of-care, whole-blood assay that measures ADP-induced platelet aggregation.

Assay Principle:

  • Sample Collection: Whole blood is collected in a Greiner citrate tube.

  • Assay Cartridge: The cartridge contains fibrinogen-coated beads and ADP (20 µM) as the agonist.

  • Measurement: The instrument measures the rate and extent of aggregation by detecting the increase in light transmittance as platelets bind to the fibrinogen-coated beads.

  • Results: The results are reported in P2Y12 Reaction Units (PRU), with lower values indicating greater platelet inhibition.

Procedure:

  • Insert the assay device into the VerifyNow instrument.

  • Collect the blood sample in the specified tube.

  • Insert the blood collection tube into the assay device.

  • The instrument automatically performs the assay and reports the results.

Conclusion

This compound, with its unique properties as a reversible, direct-acting P2Y12 inhibitor available in both IV and oral forms, represented a promising therapeutic option. Data from the INNOVATE-PCI trial highlighted its potential for rapid and potent platelet inhibition compared to clopidogrel. However, its development was halted, and the current landscape of P2Y12 inhibition is dominated by clopidogrel, prasugrel, and ticagrelor. This comparative analysis underscores the trade-offs between potency, onset/offset of action, and safety profiles among these agents. For researchers and drug developers, understanding these nuances is critical for the design of future antiplatelet therapies that aim to optimize the balance between preventing thrombotic events and minimizing bleeding risks.

References

Elinogrel's Purinergic Receptor Cross-Reactivity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Elinogrel (formerly PRT060128) is a direct-acting, reversible, and competitive antagonist of the P2Y12 purinergic receptor, a key player in platelet aggregation and thrombotic events.[1][2] Developed as an antiplatelet agent, its clinical utility is defined by its potency and selectivity for its primary target. This guide provides a comparative analysis of this compound's interaction with purinergic receptors, supported by available experimental data, to offer insights into its pharmacological profile.

Executive Summary

This compound is a potent and selective inhibitor of the P2Y12 receptor. While specific quantitative data on its cross-reactivity with other purinergic receptors such as P2Y1, P2Y13, and P2X1 is not extensively available in public literature, preclinical data consistently categorize it as a selective antagonist. This selectivity is crucial for minimizing off-target effects and ensuring a favorable safety profile. This document summarizes the known affinity of this compound for the P2Y12 receptor and outlines the standard experimental protocols used to determine such selectivity.

Data Presentation: this compound's Affinity for the P2Y12 Receptor

Quantitative analysis of this compound's interaction with its primary target, the P2Y12 receptor, has established its high potency. The following table summarizes the key inhibitory constants found in the literature.

CompoundTarget ReceptorParameterValue (nM)
This compoundP2Y12IC5020
This compoundP2Y12Ki23

IC50 (Half-maximal inhibitory concentration): Indicates the concentration of this compound required to inhibit 50% of the P2Y12 receptor's activity. A lower IC50 value signifies higher potency.

Ki (Inhibition constant): Represents the equilibrium constant for the binding of the inhibitor (this compound) to the receptor. A lower Ki value indicates a higher affinity of the compound for the receptor.

Note: Despite extensive searches, specific IC50 or Ki values for this compound against other purinergic receptors (P2Y1, P2Y13, P2X1, etc.) are not publicly available, precluding a direct quantitative comparison of cross-reactivity.

Signaling Pathways and Experimental Workflow

To understand the context of this compound's action and how its selectivity is determined, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow for assessing receptor antagonism.

cluster_0 Platelet Activation Pathway ADP ADP P2Y1 P2Y1 Receptor (Gq-coupled) ADP->P2Y1 P2Y12 P2Y12 Receptor (Gi-coupled) ADP->P2Y12 PLC PLC Activation P2Y1->PLC AC Adenylyl Cyclase P2Y12->AC This compound This compound This compound->P2Y12 Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization Shape_Change Platelet Shape Change Ca_Mobilization->Shape_Change Aggregation Platelet Aggregation Shape_Change->Aggregation cAMP ↓ cAMP AC->cAMP GPIIb_IIIa GPIIb/IIIa Activation cAMP->GPIIb_IIIa GPIIb_IIIa->Aggregation

Figure 1. ADP-mediated platelet activation signaling pathway.

cluster_1 Experimental Workflow: Receptor Binding Assay A Prepare cell membranes expressing target receptor B Incubate membranes with radiolabeled ligand & this compound A->B C Separate bound from free radioligand (filtration) B->C D Quantify bound radioligand (scintillation counting) C->D E Data analysis: Determine IC50 and Ki values D->E

Figure 2. Workflow for a competitive radioligand binding assay.

Experimental Protocols

The determination of a drug's affinity and selectivity for its target receptors is fundamental in preclinical pharmacology. The following are detailed methodologies for key experiments typically employed in such studies.

Radioligand Binding Assay for P2Y12 Receptor Affinity

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the target receptor.

1. Materials:

  • Cell Membranes: Membranes from a cell line recombinantly expressing the human P2Y12 receptor (e.g., CHO-K1 or HEK293 cells).
  • Radioligand: A high-affinity P2Y12 receptor antagonist labeled with a radioisotope, such as [³H]-prasugrel active metabolite or a similar specific radiolabeled antagonist.
  • Test Compound: this compound, prepared in a series of dilutions.
  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
  • Wash Buffer: Ice-cold assay buffer.
  • Glass Fiber Filters: Pre-treated with a substance like polyethyleneimine to reduce non-specific binding.
  • Scintillation Fluid and Counter.

2. Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, the radiolabeled ligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of this compound. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled antagonist).
  • Equilibration: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the this compound concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay for Functional Antagonism at Gq-Coupled Purinergic Receptors (e.g., P2Y1)

This functional assay measures a compound's ability to inhibit the increase in intracellular calcium triggered by agonist stimulation of Gq-coupled receptors.

1. Materials:

  • Cell Line: A cell line expressing the target receptor (e.g., human P2Y1), often co-expressing a promiscuous G-protein like Gα16 to amplify the signal.
  • Calcium-sensitive Fluorescent Dye: e.g., Fluo-4 AM or Fura-2 AM.
  • Agonist: A known agonist for the target receptor (e.g., ADP or 2-MeSADP for P2Y1).
  • Test Compound: this compound.
  • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
  • Fluorescence Plate Reader: Capable of kinetic reading with automated liquid handling.

2. Procedure:

  • Cell Plating: Seed the cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
  • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer for a specified time (e.g., 1 hour) at 37°C.
  • Compound Addition: Wash the cells to remove excess dye and add varying concentrations of this compound. Incubate for a period to allow for receptor binding.
  • Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Measure the baseline fluorescence, then inject the agonist and immediately begin kinetic measurement of fluorescence intensity over time.

3. Data Analysis:

  • The increase in fluorescence corresponds to the increase in intracellular calcium.
  • Determine the agonist-induced calcium response in the presence of different concentrations of this compound.
  • Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration to determine the IC50 value.

Conclusion

References

Elinogrel vs. Irreversible P2Y12 Antagonists: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy and key characteristics of Elinogrel, a reversible P2Y12 antagonist, with established irreversible P2Y12 antagonists such as Clopidogrel (B1663587) and the more potent agents, Prasugrel and Ticagrelor. The information is supported by experimental data from clinical trials to aid in research and drug development decision-making.

Executive Summary

This compound is a selective and reversible P2Y12 receptor antagonist that was developed in both intravenous (IV) and oral formulations.[1][2] Unlike the irreversible thienopyridine derivatives Clopidogrel and Prasugrel, this compound does not require metabolic activation to exert its antiplatelet effect.[2] Its reversible binding and rapid onset and offset of action were considered potential advantages.[3] However, the clinical development of this compound was discontinued (B1498344).[4] This guide summarizes the available efficacy and safety data for this compound, primarily from the Phase 2 INNOVATE-PCI trial, and provides a comparative perspective against key irreversible P2Y12 inhibitors.

Mechanism of Action: Reversible vs. Irreversible Inhibition

The P2Y12 receptor is a crucial mediator of platelet activation and aggregation. Adenosine diphosphate (B83284) (ADP) binding to this receptor initiates a signaling cascade that ultimately leads to the formation of a platelet plug. Both reversible and irreversible antagonists target this receptor but differ in their mode of interaction.

Irreversible antagonists, such as the active metabolites of Clopidogrel and Prasugrel, form a covalent bond with the P2Y12 receptor, permanently disabling it for the lifespan of the platelet. In contrast, reversible antagonists like this compound bind to the receptor in a non-covalent manner, leading to a competitive and transient inhibition.

cluster_0 P2Y12 Receptor Signaling cluster_1 Drug Intervention ADP ADP P2Y12_Receptor P2Y12 Receptor ADP->P2Y12_Receptor Binds to Gi_Protein Gi Protein P2Y12_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Produces Platelet_Activation Platelet Activation & Aggregation cAMP->Platelet_Activation Inhibits This compound This compound (Reversible) This compound->P2Y12_Receptor Competitively Binds Irreversible_Antagonists Irreversible Antagonists (Clopidogrel, Prasugrel) Irreversible_Antagonists->P2Y12_Receptor Covalently Binds

P2Y12 Receptor Signaling and Inhibition

Comparative Efficacy and Safety Data

The primary source of clinical data for this compound comes from the INNOVATE-PCI (Intravenous and Oral Administration of this compound to Evaluate Tolerability and Efficacy in Nonurgent Percutaneous Coronary Intervention) trial. This Phase 2b study compared different doses of IV and oral this compound with standard Clopidogrel therapy in patients undergoing non-urgent PCI.

Table 1: Key Efficacy and Safety Outcomes from the INNOVATE-PCI Trial
OutcomeThis compound (All Doses, n=408)Clopidogrel (n=208)Odds Ratio (OR) / Hazard Ratio (HR) [95% CI]
Efficacy Endpoints
Periprocedural Myocardial Infarction8.8%5.8%1.59 [0.79-3.48]
Safety Endpoints (Bleeding)
TIMI Major or Minor BleedingNot significantly differentNot significantly different-
TIMI Bleeding Requiring Medical Attention11.5%6.3%HR: 1.98 [1.10-3.57] (for combined TIMI bleeding)

Data sourced from the INNOVATE-PCI trial publication.

Table 2: Adverse Events of Note from the INNOVATE-PCI Trial
Adverse EventThis compound (All Doses, n=408)Clopidogrel (n=208)
Dyspnea12.3%3.8%
Transaminase Elevation (>3x ULN)4.4%1.0%

Data sourced from the INNOVATE-PCI trial publication.

Pharmacodynamic Profile

Pharmacodynamic substudies of the INNOVATE-PCI trial demonstrated that an intravenous bolus of this compound achieved a more rapid and potent antiplatelet effect compared to a standard loading dose of Clopidogrel. This effect was sustained during the transition to oral this compound. Patients treated with 100 mg and 150 mg twice-daily oral this compound showed greater inhibition of platelet aggregation than those on Clopidogrel.

While direct head-to-head clinical trials are unavailable, pharmacodynamic studies comparing the irreversible antagonists Prasugrel and Ticagrelor with Clopidogrel have consistently shown their superiority in achieving more rapid, potent, and consistent platelet inhibition. Some studies suggest that Ticagrelor may provide even stronger platelet inhibition than Prasugrel. Given that this compound demonstrated greater platelet inhibition than Clopidogrel, it can be inferred that its potency is likely somewhere between that of Clopidogrel and the more potent second-generation irreversible antagonists.

Experimental Protocols

INNOVATE-PCI Trial Design

The INNOVATE-PCI trial was a Phase 2b, randomized, double-blind, active-controlled, dose-ranging study.

Patients 652 Patients Undergoing Non-urgent PCI Randomization Randomization Patients->Randomization Clopidogrel_Arm Clopidogrel Arm (300-600mg LD, then 75mg QD) Randomization->Clopidogrel_Arm Elinogrel_Arm_1 This compound Arm 1 (IV LD + 50mg BID) Randomization->Elinogrel_Arm_1 Elinogrel_Arm_2 This compound Arm 2 (IV LD + 100mg BID) Randomization->Elinogrel_Arm_2 Elinogrel_Arm_3 This compound Arm 3 (IV LD + 150mg BID) Randomization->Elinogrel_Arm_3 Follow_Up 120-Day Follow-up Clopidogrel_Arm->Follow_Up Elinogrel_Arm_1->Follow_Up Elinogrel_Arm_2->Follow_Up Elinogrel_Arm_3->Follow_Up

INNOVATE-PCI Trial Workflow

Inclusion Criteria: Patients scheduled for non-urgent PCI. Exclusion Criteria: Included recent acute coronary syndrome, planned staged PCI, and planned use of glycoprotein (B1211001) IIb/IIIa inhibitors.

Treatment Arms:

  • Control: Clopidogrel loading dose (300 mg or 600 mg) followed by 75 mg daily.

  • This compound: Intravenous loading dose (initially 80 mg, later amended to 120 mg) followed by oral this compound twice daily at doses of 50 mg, 100 mg, or 150 mg. The 50 mg arm was discontinued early in the trial.

Pharmacodynamic Assessment: Light Transmittance Aggregometry (LTA)

A pharmacodynamic substudy of the INNOVATE-PCI trial assessed platelet aggregation using LTA.

Methodology:

  • Sample Collection: Whole blood samples were collected at specified time points before and after drug administration.

  • Platelet-Rich Plasma (PRP) Preparation: PRP was prepared by centrifugation of citrated whole blood.

  • Agonist: Adenosine diphosphate (ADP) was used to induce platelet aggregation at concentrations of 5 µmol/L and 10 µmol/L.

  • Measurement: The change in light transmittance through the PRP sample was measured over time as platelets aggregated. The maximum platelet aggregation was recorded.

Discontinuation of this compound Development

Conclusion for the Research Community

This compound, as a reversible P2Y12 antagonist with both IV and oral formulations, presented a novel approach to antiplatelet therapy. The INNOVATE-PCI trial demonstrated its ability to achieve more rapid and potent platelet inhibition compared to Clopidogrel, albeit with an increase in bleeding requiring medical attention and other adverse effects such as dyspnea and elevated liver enzymes. The trial was not powered to detect differences in ischemic efficacy endpoints.

For researchers and drug development professionals, the story of this compound underscores the challenges in developing new antiplatelet agents. While achieving superior pharmacodynamic profiles over older drugs like Clopidogrel is a key objective, a favorable balance between ischemic benefit and bleeding risk is paramount for clinical success. The development of more potent irreversible antagonists like Prasugrel and Ticagrelor has set a high bar for efficacy, and any new agent must demonstrate a competitive or improved safety profile. The termination of this compound's development highlights the complexities of bringing a new cardiovascular drug to market, where even promising early-phase data may not translate into a viable therapeutic product.

References

Head-to-head comparison of Elinogrel and cangrelor in vitro

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers in Thrombosis and Drug Development

This guide provides a detailed in vitro comparison of two direct-acting, reversible P2Y12 receptor antagonists: Elinogrel (PRT060128) and Cangrelor (B105443) (AR-C69931MX). Both compounds are potent inhibitors of platelet activation and represent important tools for research into thrombosis and the development of novel antiplatelet therapies. This document summarizes key quantitative data from in vitro studies, outlines detailed experimental protocols for the assays used, and provides visual representations of relevant pathways and workflows.

Executive Summary

This compound and cangrelor are both highly potent antagonists of the P2Y12 receptor, a key mediator of ADP-induced platelet aggregation.[1][2] In vitro data indicates that both compounds effectively inhibit platelet function. While direct head-to-head comparative studies are limited, available data from independent in vitro experiments allow for a cross-study comparison of their pharmacological properties. Cangrelor appears to exhibit a higher binding affinity to the P2Y12 receptor based on its lower reported inhibition constant (Ki).[3] this compound also demonstrates potent receptor antagonism and inhibition of platelet aggregation with low nanomolar to micromolar IC50 values.[4][5]

Quantitative Data Comparison

The following tables summarize the key in vitro pharmacological data for this compound and Cangrelor based on available literature. It is important to note that these values were determined in separate studies and experimental conditions may have varied.

Table 1: P2Y12 Receptor Binding Affinity

CompoundParameterValueReceptor Source
This compound IC5020 nMPlatelet P2Y12 Receptor
Ki7.00 ± 0.54 nMP2Y12 Receptor
Cangrelor Ki0.4 nMHuman P2Y12 Receptor

Table 2: Inhibition of ADP-Induced Platelet Aggregation

CompoundParameterAgonistValueAssay
This compound IC50ADP10 µMLight Transmission Aggregometry (in human platelet-rich plasma)
Cangrelor % InhibitionADP (5 and 20 µmol/l)75% and 85% reduction, respectively (at 0.25 µmol/l)Light Transmission Aggregometry (in human platelet-rich plasma)

Experimental Protocols

Radioligand Competitive Binding Assay for P2Y12 Receptor

This protocol provides a generalized method for determining the binding affinity of antagonists like this compound and Cangrelor to the P2Y12 receptor.

1. Materials:

  • Receptor Source: Washed human platelets or cell membranes expressing the human P2Y12 receptor.

  • Radioligand: [³³P]2MeSADP (a stable, radiolabeled ADP analog).

  • Competitor: this compound or Cangrelor.

  • Assay Buffer: Typically a HEPES-based buffer (e.g., Tyrode's buffer) containing divalent cations like Mg²⁺.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

2. Methods:

  • Incubation: The receptor source is incubated with a fixed concentration of the radioligand ([³³P]2MeSADP) and varying concentrations of the competitor (this compound or Cangrelor).

  • Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioactivity.

  • Quantification: The radioactivity retained on the filters, which represents the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Light Transmission Aggregometry (LTA)

This protocol describes a standard method for assessing the inhibitory effect of this compound and Cangrelor on platelet aggregation.

1. Materials:

  • Blood Sample: Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.

  • Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP): Prepared by differential centrifugation of whole blood.

  • Agonist: Adenosine diphosphate (B83284) (ADP) at various concentrations (e.g., 5 µM, 10 µM, 20 µM).

  • Test Compounds: this compound or Cangrelor at various concentrations.

  • Platelet Aggregometer: A device that measures changes in light transmission through a PRP sample.

2. Methods:

  • PRP Preparation: Whole blood is centrifuged at a low speed (e.g., 150-200 g for 10-15 minutes) to obtain PRP. The remaining blood is centrifuged at a higher speed (e.g., 1500-2000 g for 15 minutes) to obtain PPP. The platelet count in the PRP is adjusted if necessary.

  • Incubation: A sample of PRP is placed in a cuvette with a magnetic stir bar and pre-warmed to 37°C. The test compound (this compound or Cangrelor) or vehicle control is added and incubated for a specified period.

  • Aggregation Measurement: The baseline light transmission is set using PPP (representing 100% aggregation) and PRP (representing 0% aggregation). The agonist (ADP) is then added to the PRP sample, and the change in light transmission is recorded over time as platelets aggregate.

  • Data Analysis: The maximum platelet aggregation is determined from the aggregation curve. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the maximum aggregation, is calculated by testing a range of inhibitor concentrations.

Visualizations

P2Y12_Signaling_Pathway cluster_platelet Platelet Membrane ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits GPIIb_IIIa GPIIb/IIIa Activation Gi->GPIIb_IIIa Promotes cAMP cAMP AC->cAMP Converts ATP to VASP_P VASP-P cAMP->VASP_P Activates PKA to phosphorylate VASP VASP_P->GPIIb_IIIa Inhibits Aggregation Platelet Aggregation GPIIb_IIIa->Aggregation This compound This compound This compound->P2Y12 Blocks Cangrelor Cangrelor Cangrelor->P2Y12 Blocks

Caption: P2Y12 receptor signaling pathway and points of inhibition.

LTA_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood (3.2% Citrate) Centrifuge1 Low-Speed Centrifugation (150-200g, 10-15 min) Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 High-Speed Centrifugation (1500-2000g, 15 min) Centrifuge1->Centrifuge2 PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP Prewarm Pre-warm PRP to 37°C Add_Inhibitor Add Inhibitor (this compound/Cangrelor) or Vehicle Prewarm->Add_Inhibitor Set_Baseline Set Baseline (PRP=0%, PPP=100%) Add_Inhibitor->Set_Baseline Add_Agonist Add Agonist (ADP) Set_Baseline->Add_Agonist Measure Measure Light Transmission Add_Agonist->Measure Curve Generate Aggregation Curve Measure->Curve Calc_Max Calculate Max Aggregation (%) Curve->Calc_Max Calc_IC50 Determine IC50 Calc_Max->Calc_IC50

Caption: Experimental workflow for Light Transmission Aggregometry.

References

Elinogrel's Antiplatelet Potency: A Comparative Benchmark Against Newer P2Y12 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the antiplatelet efficacy of Elinogrel in comparison to newer generation compounds such as Prasugrel, Ticagrelor (B1683153), and Cangrelor. This document provides a detailed analysis of their mechanism of action, quantitative potency data, and the experimental protocols used for their evaluation.

Introduction

This compound was an experimental, direct-acting, and reversible P2Y12 inhibitor that showed promise in both intravenous and oral formulations for antiplatelet therapy.[1][2][3][4][5] Despite its development being terminated in 2012, its unique characteristics as a competitive antagonist of the P2Y12 receptor make it an important benchmark for evaluating the potency and efficacy of newer antiplatelet agents. This guide provides a comparative analysis of this compound against the newer and clinically established P2Y12 inhibitors: prasugrel, ticagrelor, and cangrelor.

Mechanism of Action: Targeting the P2Y12 Receptor

The P2Y12 receptor is a crucial G protein-coupled receptor on the surface of platelets. When activated by adenosine (B11128) diphosphate (B83284) (ADP), it initiates a signaling cascade that leads to platelet activation, aggregation, and thrombus formation. This compound, like the newer compounds, exerts its antiplatelet effect by inhibiting this receptor.

cluster_0 Platelet ADP ADP P2Y12 Receptor P2Y12 Receptor ADP->P2Y12 Receptor Binds to Gαi Gαi P2Y12 Receptor->Gαi Activates Adenylyl Cyclase Adenylyl Cyclase Gαi->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Reduces Platelet Activation & Aggregation Platelet Activation & Aggregation cAMP->Platelet Activation & Aggregation Inhibition of This compound / Newer P2Y12 Inhibitors This compound / Newer P2Y12 Inhibitors This compound / Newer P2Y12 Inhibitors->P2Y12 Receptor Inhibit

Figure 1: Simplified signaling pathway of the P2Y12 receptor and the inhibitory action of this compound and newer compounds.

Quantitative Comparison of Antiplatelet Potency

The following tables summarize the available quantitative data on the antiplatelet potency of this compound and the newer P2Y12 inhibitors. It is important to note that the data are compiled from various studies and experimental conditions may differ, warranting cautious interpretation of direct comparisons.

Table 1: In Vitro P2Y12 Receptor Binding Affinity and Inhibition
CompoundParameterValueSpeciesAssay Method
This compound IC50 (P2Y12 Antagonism)20 nM--
Ticagrelor Ki2.0 nMHumanRadioligand Binding Assay
IC50 (Receptor Binding)0.01 µMHumanRadioligand Binding Assay
Prasugrel (Active Metabolite) IC50 (Clot Strength)0.7 ± 0.1 µMHumanThromboelastography
Cangrelor -Strong P2Y12 receptor blockade (93.6%)HumanRadioligand Binding Assay
Table 2: Inhibition of ADP-Induced Platelet Aggregation
CompoundParameterADP ConcentrationValueSpeciesAssay Method
This compound IC505 µM2230 ng/mLHumanLight Transmission Aggregometry
IC5010 µM2412 ng/mLHumanLight Transmission Aggregometry
IC5020 µM5852 ng/mLHumanLight Transmission Aggregometry
Ticagrelor % Inhibition (vs. Clopidogrel)20 µM28 ± 10% (vs. 44 ± 15%)HumanLight Transmission Aggregometry
Prasugrel (Active Metabolite) % Inhibition (vs. Clopidogrel)20 µM78.8 ± 9.2% (vs. 35.0 ± 24.5%)HumanLight Transmission Aggregometry
Cangrelor % Decrease in Peak Aggregation5 µM75%HumanLight Transmission Aggregometry
% Decrease in Peak Aggregation20 µM85%HumanLight Transmission Aggregometry

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and critical evaluation of the presented data.

Light Transmission Aggregometry (LTA)

LTA is the gold-standard method for assessing platelet aggregation. It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

cluster_0 LTA Workflow Blood Collection Blood Collection PRP Preparation PRP Preparation Blood Collection->PRP Preparation Centrifugation Incubation Incubation PRP Preparation->Incubation 37°C Agonist Addition Agonist Addition Incubation->Agonist Addition e.g., ADP Measurement Measurement Agonist Addition->Measurement Light Transmission Data Analysis Data Analysis Measurement->Data Analysis Aggregation Curve

Figure 2: General workflow for Light Transmission Aggregometry (LTA).

Methodology:

  • Blood Collection: Whole blood is collected into tubes containing 3.2% sodium citrate (B86180).

  • Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes to separate the PRP from red and white blood cells.

  • Platelet-Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP, which is used as a reference for 100% aggregation.

  • Assay Procedure:

    • PRP is placed in a cuvette with a stir bar and incubated at 37°C in an aggregometer.

    • A baseline light transmission is established.

    • The P2Y12 inhibitor (e.g., this compound) or vehicle control is added and incubated for a specified time.

    • An agonist, such as ADP (typically at concentrations of 5, 10, or 20 µM), is added to induce platelet aggregation.

    • The change in light transmission is recorded over time as platelets aggregate.

  • Data Analysis: The maximum percentage of platelet aggregation is calculated relative to the PPP control. For inhibitors, the IC50 (the concentration required to inhibit 50% of the maximal aggregation) is determined.

Flow Cytometry for Platelet Activation Markers

Flow cytometry allows for the quantitative analysis of individual platelets and the expression of surface markers of activation, such as P-selectin (CD62P).

Figure 3: Workflow for assessing platelet activation by flow cytometry.

Methodology:

  • Blood Collection: Whole blood is collected in tubes containing an anticoagulant such as sodium citrate or PPACK.

  • Sample Preparation:

    • Whole blood is incubated with the P2Y12 inhibitor or vehicle control at 37°C.

    • Platelets are then stimulated with an agonist (e.g., ADP).

  • Antibody Staining:

    • Fluorochrome-conjugated antibodies specific for platelet markers (e.g., CD41/CD61) and activation markers (e.g., anti-P-selectin/CD62P) are added to the samples.

    • The samples are incubated in the dark at room temperature.

  • Fixation: Samples are fixed with a paraformaldehyde solution to stabilize the cells and antibody binding.

  • Flow Cytometric Analysis:

    • Samples are acquired on a flow cytometer.

    • Platelets are identified based on their forward and side scatter characteristics and expression of platelet-specific markers.

    • The expression of the activation marker (e.g., P-selectin) is quantified on the platelet population.

  • Data Analysis: The percentage of platelets positive for the activation marker and the mean fluorescence intensity are determined to assess the level of platelet activation.

Conclusion

While the clinical development of this compound was discontinued, its profile as a potent, reversible, and direct-acting P2Y12 inhibitor provides a valuable reference point for the continued development and evaluation of novel antiplatelet therapies. The quantitative data and experimental protocols presented in this guide offer a framework for objectively comparing the antiplatelet potency of this compound against newer compounds like prasugrel, ticagrelor, and cangrelor. Such comparisons are essential for advancing our understanding of P2Y12 inhibition and for the development of safer and more effective treatments for thrombotic diseases.

References

A Renewed Look at Elinogrel: Re-evaluating its Potential in the Evolving Landscape of P2Y12 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

[City, State] – [Date] – In the dynamic field of antiplatelet therapy, the pursuit of safer and more effective agents is a constant. This guide re-examines Elinogrel, a direct-acting, reversible P2Y12 receptor antagonist, in the context of recent advancements in our understanding of P2Y12 receptor pharmacology. Although the clinical development of this compound was discontinued (B1498344) in 2012, its unique properties as a potent, rapid-onset inhibitor available in both intravenous and oral formulations warrant a second look. This document provides a comparative analysis of this compound against other P2Y12 inhibitors, supported by experimental data and detailed methodologies, to offer researchers, scientists, and drug development professionals a comprehensive resource for re-evaluating its potential.

Introduction to this compound and the P2Y12 Receptor

The P2Y12 receptor is a crucial Gi-protein-coupled receptor on the surface of platelets.[1] Its activation by adenosine (B11128) diphosphate (B83284) (ADP) is a key step in platelet activation and aggregation, making it a prime target for antiplatelet drugs to prevent thrombotic events in patients with acute coronary syndromes (ACS) and those undergoing percutaneous coronary intervention (PCI).[2][3]

This compound (formerly PRT060128) was developed as a selective, competitive, and reversible inhibitor of the P2Y12 receptor.[4][5] Unlike the widely used thienopyridines (e.g., clopidogrel (B1663587), prasugrel), this compound does not require metabolic activation, leading to a more predictable and rapid onset of action. Its availability in both intravenous and oral formulations was a significant potential advantage, offering a seamless transition from acute to chronic treatment settings.

Comparative Analysis of P2Y12 Inhibitors

A comprehensive comparison of this compound with other key P2Y12 inhibitors is essential for a thorough re-evaluation. The following tables summarize key pharmacokinetic, pharmacodynamic, and clinical outcome data.

Table 1: Pharmacokinetic and Pharmacodynamic Profile of P2Y12 Inhibitors
FeatureThis compoundClopidogrelPrasugrel (B1678051)Ticagrelor
Mechanism of Action Direct, ReversibleIrreversible (prodrug)Irreversible (prodrug)Direct, Reversible
Metabolic Activation Not requiredRequired (CYP450)Required (CYP450)Not required
Onset of Action Rapid (IV & Oral)Slow (Oral)Faster than clopidogrel (Oral)Rapid (Oral)
Offset of Action Rapid5-7 days7-10 days3-5 days
Half-life ~12 hoursActive metabolite <1 hrActive metabolite ~7 hrs~7-8.5 hours
Formulation Intravenous and OralOralOralOral
Table 2: Clinical Efficacy and Safety Data from the INNOVATE-PCI Trial (this compound vs. Clopidogrel)

The INNOVATE-PCI trial was a phase 2, randomized, double-blind study comparing the safety and efficacy of this compound with clopidogrel in patients undergoing nonurgent PCI.

OutcomeThis compound (All Doses, n=408)Clopidogrel (n=208)Hazard Ratio (95% CI) / Odds Ratio (95% CI)
TIMI Major or Minor Bleeding Not significantly increased--
Bleeding Requiring Medical Attention 11.5% (47/408)6.3% (13/208)HR: 1.98 (1.10 to 3.57)
Periprocedural Myocardial Infarction Higher, non-significant frequency-OR: 1.59 (0.79 to 3.48)
Dyspnea 12.3% (50/408)3.8% (8/208)-
Transaminase Elevation (>3x ULN) 4.4% (18/408)1.0% (2/208)-

ULN: Upper Limit of Normal

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for key platelet function assays are provided below.

Light Transmission Aggregometry (LTA)

LTA is considered the gold standard for assessing platelet aggregation.

Principle: This method measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Protocol:

  • Blood Collection: Whole blood is collected in tubes containing 3.2% sodium citrate (B86180).

  • PRP and PPP Preparation: Platelet-rich plasma (PRP) is prepared by centrifuging the blood at a low speed (e.g., 200g for 10 minutes). Platelet-poor plasma (PPP), used as a reference, is obtained by a second, high-speed centrifugation (e.g., 2000g for 15 minutes).

  • Assay Procedure:

    • PRP is placed in a cuvette in the aggregometer and warmed to 37°C.

    • A baseline reading is established (0% aggregation). PPP is used to set the 100% aggregation mark.

    • An agonist (e.g., ADP) is added to the PRP, and the change in light transmission is recorded over time as platelets aggregate.

  • Data Analysis: The maximum percentage of aggregation is determined from the aggregation curve.

VerifyNow P2Y12 Assay

The VerifyNow system is a point-of-care, whole-blood assay to measure P2Y12-mediated platelet aggregation.

Principle: The assay cartridge contains fibrinogen-coated beads and ADP as an agonist. The degree of platelet aggregation is measured by the increase in light transmission.

Protocol:

  • Blood Collection: A 2 mL whole blood sample is collected in a 3.2% sodium citrate Greiner VACUETTE® tube.

  • Assay Procedure:

    • The blood sample is inserted into the VerifyNow instrument.

    • The instrument automatically mixes the blood with the reagents in the cartridge and measures the change in optical density as platelets aggregate.

  • Data Analysis: Results are reported in P2Y12 Reaction Units (PRU). A lower PRU value indicates a higher level of P2Y12 inhibition.

Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay

This flow cytometry-based assay specifically assesses the phosphorylation state of VASP, which is regulated by the P2Y12 signaling pathway.

Principle: Inhibition of the P2Y12 receptor leads to an increase in cyclic AMP (cAMP), which in turn promotes the phosphorylation of VASP. The level of phosphorylated VASP (P-VASP) is a direct indicator of P2Y12 receptor inhibition.

Protocol:

  • Blood Collection: Whole blood is collected in citrate-anticoagulated tubes.

  • Incubation: Blood samples are incubated with prostaglandin (B15479496) E1 (PGE1) alone or with PGE1 and ADP.

  • Fixation and Permeabilization: Platelets are fixed and permeabilized to allow intracellular staining.

  • Staining: Platelets are stained with a fluorescently labeled monoclonal antibody specific for P-VASP.

  • Flow Cytometry: The fluorescence intensity of the stained platelets is measured by flow cytometry.

  • Data Analysis: A Platelet Reactivity Index (PRI) is calculated based on the fluorescence intensity in the presence and absence of ADP. A lower PRI indicates a higher level of P2Y12 inhibition.

Visualizing the Mechanisms

To better understand the underlying biological processes and experimental designs, the following diagrams are provided.

P2Y12_Signaling_Pathway cluster_membrane Platelet Membrane cluster_intracellular Intracellular P2Y12 P2Y12 Receptor Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase cAMP ↓ cAMP Gi->AC Inhibits PI3K PI3K Activation Gi->PI3K PKA ↓ PKA Activity cAMP->PKA VASP VASP Phosphorylation ↓ PKA->VASP Aggregation Platelet Aggregation VASP->Aggregation PI3K->Aggregation ADP ADP ADP->P2Y12 Activates This compound This compound (Reversible Antagonist) This compound->P2Y12 Inhibits

Caption: P2Y12 Receptor Signaling Pathway and the Action of this compound.

Experimental_Workflow cluster_LTA Light Transmission Aggregometry (LTA) cluster_VerifyNow VerifyNow P2Y12 Assay cluster_VASP VASP Phosphorylation Assay LTA_1 Whole Blood Collection (3.2% Sodium Citrate) LTA_2 Centrifugation (Low Speed) LTA_1->LTA_2 LTA_3 PRP Isolation LTA_2->LTA_3 LTA_4 Addition of Agonist (ADP) LTA_3->LTA_4 LTA_5 Measure Light Transmission LTA_4->LTA_5 VN_1 Whole Blood Collection (Greiner VACUETTE® tube) VN_2 Insert into VerifyNow Instrument VN_1->VN_2 VN_3 Automated Mixing and Measurement VN_2->VN_3 VN_4 Result in PRU VN_3->VN_4 VASP_1 Whole Blood Collection (Citrate) VASP_2 Incubation with PGE1 +/- ADP VASP_1->VASP_2 VASP_3 Fixation & Permeabilization VASP_2->VASP_3 VASP_4 Staining with Anti-P-VASP Antibody VASP_3->VASP_4 VASP_5 Flow Cytometry Analysis VASP_4->VASP_5

Caption: Workflow for Key Platelet Function Assays.

Re-evaluating this compound's Potential

The discontinuation of this compound's development was a multifactorial decision. The INNOVATE-PCI trial, while demonstrating rapid and potent platelet inhibition, also raised some safety concerns, including an increase in bleeding requiring medical attention and off-target effects like dyspnea and elevated liver enzymes. At the time, the landscape of P2Y12 inhibitors was becoming increasingly crowded with the emergence of prasugrel and ticagrelor, both of which showed superiority over clopidogrel in large phase 3 trials.

However, recent research into the P2Y12 receptor has unveiled more nuanced roles for this receptor beyond platelet aggregation, including its involvement in inflammation and immune responses. The expression of P2Y12 receptors on immune cells such as microglia, monocytes, and dendritic cells suggests that P2Y12 inhibitors may have broader therapeutic applications.

In this context, a reversible, direct-acting agent like this compound with both intravenous and oral formulations could offer distinct advantages:

  • Rapid and Predictable Onset/Offset: In critical care settings or for patients undergoing surgery, the ability to quickly initiate and reverse antiplatelet effects is highly desirable to balance ischemic and bleeding risks.

  • No Metabolic Activation: this compound's direct-acting nature avoids the genetic variability in CYP450 enzymes that affects the response to clopidogrel, potentially offering more consistent platelet inhibition across a wider patient population.

  • Potential for Novel Indications: As our understanding of the P2Y12 receptor's role in inflammation and immunity grows, a potent and reversible inhibitor could be explored for new therapeutic areas where targeted, short-term P2Y12 blockade is beneficial.

Conclusion

While this compound's initial journey in clinical development was cut short, a re-evaluation in light of our evolving understanding of P2Y12 receptor biology suggests that its unique pharmacological profile may yet hold significant therapeutic potential. The combination of rapid, reversible, and direct-acting P2Y12 inhibition, coupled with both intravenous and oral formulations, presents a compelling case for revisiting this compound. Further research, perhaps with a focus on specific patient populations or novel indications beyond traditional antiplatelet therapy, could unlock the full potential of this compound and similar agents in the future. This guide serves as a foundational resource for stimulating such a re-examination.

References

Safety Operating Guide

Essential Safety and Handling Protocols for Elinogrel

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like Elinogrel is paramount. This document provides immediate, essential safety and logistical information, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans to foster a secure laboratory environment.

While a Safety Data Sheet (SDS) for this compound from one supplier suggests that no special handling measures or personal protective equipment are required, it is a prudent and standard practice in a research setting to treat all investigational compounds with a high degree of caution. Another document from the same supplier advises that this compound should be considered hazardous until more information is available and recommends avoiding ingestion, inhalation, and contact with eyes, skin, or clothing.[1] Therefore, the following recommendations are based on a conservative approach that aligns with general best practices for handling investigational drugs and antiplatelet agents.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. These recommendations are based on general guidelines for handling hazardous and investigational drugs to minimize exposure.[2][3][4]

PPE CategorySpecificationRationale
Hand Protection Two pairs of powder-free nitrile or neoprene chemotherapy-rated gloves meeting ASTM D6978 standard. Change gloves regularly or if contaminated.Provides a barrier against dermal exposure. Double-gloving is a best practice when handling potentially hazardous compounds.
Eye Protection Safety glasses with side shields, safety goggles, or a face shield.Protects eyes from splashes or aerosols that may be generated during handling.
Body Protection A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs. Laboratory coats are not sufficient.Prevents contamination of personal clothing and skin. The gown should be changed immediately if contaminated.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) may be necessary if there is a risk of generating aerosols or dusts and work is not performed in a containment device.Minimizes the risk of inhalation, especially when handling the solid form of the compound. The need for respiratory protection should be determined by a risk assessment.

Experimental Workflow: Safe Handling of this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting, from receipt of the compound to the final disposal of waste.

Elinogrel_Handling_Workflow cluster_prep Preparation cluster_handling Handling and Experimentation cluster_cleanup Post-Experiment and Disposal A Review Safety Data Sheet (SDS) and relevant safety information B Don appropriate Personal Protective Equipment (PPE) A->B C Prepare a designated and clean workspace, preferably in a chemical fume hood or other containment device B->C D Obtain this compound from secure storage C->D E Weigh and prepare solutions in a ventilated enclosure D->E F Conduct the experiment following the approved protocol E->F G Decontaminate work surfaces and equipment F->G H Segregate and label all waste (solid and liquid) G->H I Dispose of waste according to institutional and regulatory guidelines H->I J Doff and dispose of PPE in the designated waste stream I->J K Wash hands thoroughly J->K

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Elinogrel
Reactant of Route 2
Reactant of Route 2
Elinogrel

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.